molecular formula C23H41NO8 B609461 N-Benzyl-N-bis-PEG4

N-Benzyl-N-bis-PEG4

Cat. No.: B609461
M. Wt: 459.6 g/mol
InChI Key: OTLYNICMYVWKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-bis(PEG3-OH) is a PEG Linker

Properties

IUPAC Name

2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO8/c25-8-12-29-16-20-31-18-14-27-10-6-24(22-23-4-2-1-3-5-23)7-11-28-15-19-32-21-17-30-13-9-26/h1-5,25-26H,6-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYNICMYVWKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-N-bis-PEG4: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-N-bis-PEG4, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase.

Core Properties and Chemical Identity

This compound, identified by the CAS number 1680183-01-0 , is a branched polyethylene glycol (PEG) derivative. The nomenclature can vary across suppliers, with "N-Benzyl-N-bis(PEG3-OH)" being a common synonym, which accurately reflects the structure containing two triethylene glycol arms. For clarity and consistency, this guide will refer to the compound by its CAS number and the name this compound.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1680183-01-0MedchemExpress, AxisPharm, BroadPharm
Molecular Formula C23H41NO8MedchemExpress, AxisPharm, BroadPharm
Molecular Weight 459.57 g/mol MedchemExpress
Purity Typically ≥95%AxisPharm, BroadPharm
Appearance Not consistently reported; may vary---
Solubility Soluble in DMSO, DCM, DMFBroadPharm
Storage Conditions -20°C for long-term storageBroadPharm

Role in PROTAC Design and Mechanism of Action

This compound serves as a flexible linker in the synthesis of PROTACs. Its primary function is to covalently connect a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The PEG nature of the linker is crucial for enhancing the solubility and drug-like properties of the resulting PROTAC molecule, which are often large and can have poor aqueous solubility.

The general mechanism of action for a PROTAC utilizing a linker like this compound is a catalytic process that leads to the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the use of this compound in PROTAC development.

General Synthesis of a PROTAC Using this compound

This protocol outlines a conceptual synthetic route. The specific reaction conditions and purification methods will need to be optimized for the particular POI and E3 ligase ligands being used.

  • Functionalization of the Linker: The terminal hydroxyl groups of this compound can be functionalized to introduce reactive groups for conjugation. For example, they can be converted to mesylates or tosylates for subsequent nucleophilic substitution, or oxidized to carboxylic acids for amide bond formation.

  • First Ligand Coupling: One of the functionalized arms of the linker is reacted with the first ligand (either the POI-binding moiety or the E3 ligase-recruiting moiety). This is typically achieved through standard coupling chemistries such as amide bond formation (e.g., using HATU or EDC as coupling agents) or click chemistry.

  • Deprotection (if necessary): If protecting groups were used on the second reactive arm of the linker or on the first ligand, they are removed at this stage.

  • Second Ligand Coupling: The remaining reactive group on the linker-ligand intermediate is then coupled to the second ligand to form the final PROTAC molecule.

  • Purification: The final PROTAC product is purified, typically using techniques such as flash column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the synthesized PROTAC are confirmed by analytical methods such as LC-MS and NMR.

Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This is a standard method to assess the efficacy of a newly synthesized PROTAC.

  • Cell Culture and Treatment: Plate the target cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.

The general workflow for the design and evaluation of a PROTAC is depicted in the diagram below.

PROTAC_Workflow General Experimental Workflow for PROTAC Development Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Purification->In_Vitro_Binding Cellular_Assays Cellular Degradation Assays (Western Blot, DC50 Determination) In_Vitro_Binding->Cellular_Assays Mechanism_Validation Mechanism of Action Studies (Ubiquitination Assays) Cellular_Assays->Mechanism_Validation Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Validation->Optimization Optimization->Design Iterative Improvement

Caption: A flowchart outlining the key stages in the development and evaluation of a PROTAC.

Concluding Remarks for the Research Professional

This compound represents a valuable tool in the expanding field of targeted protein degradation. Its branched structure and PEG composition offer advantages in terms of creating PROTACs with favorable physicochemical properties. While the specific design and synthesis of a PROTAC require careful optimization for each target, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of therapeutic innovation. The continued exploration of linkers with diverse architectures, such as this compound, will undoubtedly contribute to the development of next-generation protein degraders with enhanced efficacy and safety profiles.

An In-depth Technical Guide to N-Benzyl-N-bis-PEG4: Molecular Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of N-Benzyl-N-bis-PEG4, a branched polyethylene glycol (PEG) linker, and its significant role in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker characterized by a central nitrogen atom covalently bonded to a protective benzyl group and two polyethylene glycol chains, each consisting of four repeating ethylene glycol units. The terminal ends of the PEG chains are typically functionalized, commonly with hydroxyl (-OH) groups, to facilitate conjugation with other molecules.

The branched architecture and the presence of the PEG chains impart desirable physicochemical properties, such as increased hydrophilicity and a defined spatial orientation, which are crucial for its applications in bioconjugation and drug delivery. The benzyl group serves as a protecting group for the tertiary amine, which can be removed under specific chemical conditions if further functionalization at the nitrogen center is required.

Quantitative Data Summary

The molecular formula and weight of this compound, assuming hydroxyl-terminated PEG chains, have been calculated and are presented in the table below.

PropertyValue
Chemical Formula C23H41NO10
Molecular Weight 491.57 g/mol
Structure A central nitrogen with one benzyl group and two PEG4-OH chains

Role in PROTAC Development

Branched PEG linkers, such as this compound, are integral components in the design and synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2]

A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's composition and length are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for target protein ubiquitination and subsequent degradation.

The inclusion of a branched PEG linker like this compound can offer several advantages in PROTAC design:

  • Enhanced Solubility and Permeability : The hydrophilic nature of the PEG chains can improve the solubility and cell permeability of the PROTAC molecule, which are often significant challenges in their development.

  • Optimized Ternary Complex Formation : The defined length and flexibility of the PEG arms can provide the optimal spatial separation and orientation between the POI and E3 ligase, facilitating efficient ternary complex formation.

  • Reduced Non-specific Binding : The biocompatible nature of PEG can help to minimize non-specific interactions of the PROTAC with other cellular components.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a PROTAC using a bifunctional, branched PEG linker like this compound. This protocol assumes the terminal hydroxyl groups of the PEG linker have been appropriately functionalized (e.g., to a carboxylic acid or an amine) to react with the respective ligands.

Objective: To synthesize a PROTAC by conjugating a Protein of Interest (POI) ligand and an E3 ligase ligand using a functionalized this compound linker.

Materials:

  • POI ligand with a reactive functional group (e.g., an amine).

  • E3 ligase ligand with a compatible reactive functional group (e.g., a carboxylic acid).

  • This compound linker with appropriate terminal functional groups.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Anhydrous solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC system).

Procedure:

  • Ligand and Linker Preparation: Ensure that the POI ligand, E3 ligase ligand, and the this compound linker are appropriately functionalized with compatible reactive groups for conjugation.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and an equimolar amount of the functionalized this compound linker in an anhydrous solvent such as DMF.

    • Add the coupling reagents (e.g., HATU and DIPEA) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using LC-MS.

    • Once the reaction is complete, purify the resulting E3 ligase-linker conjugate using preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker conjugate and an equimolar amount of the POI ligand in an anhydrous solvent.

    • Add the appropriate coupling reagents for the second conjugation reaction.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Final Purification:

    • Upon completion of the second coupling reaction, purify the crude PROTAC product by preparative HPLC to obtain the final, highly pure PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start Start functionalize_linker Functionalize This compound Linker start->functionalize_linker couple1 First Coupling Reaction: Linker + E3 Ligase Ligand functionalize_linker->couple1 purify1 HPLC Purification 1 couple1->purify1 couple2 Second Coupling Reaction: (Linker-E3 Ligand) + POI Ligand purify1->couple2 purify2 Final HPLC Purification couple2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end Final PROTAC characterize->end

Caption: Experimental workflow for the synthesis of a PROTAC.

References

The Strategic Role of N-Benzyl-N-bis-PEG4 Linkers in PROTAC-mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the mechanism of action of a specific linker class, N-Benzyl-N-bis-PEGylated linkers, with a focus on the N-Benzyl-N-bis-PEG4 variant. We will explore the linker's structural contributions to PROTAC function, detail key experimental protocols for characterization, and present illustrative quantitative data for structurally related analogs.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's pharmacological properties, influencing its solubility, cell permeability, and the stability and conformation of the ternary complex.[3][4]

The choice of linker impacts several key aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker are crucial for achieving a productive ternary complex geometry that allows for efficient ubiquitination.[3]

  • Physicochemical Properties: The linker can be modulated to enhance solubility and cell permeability, which are often challenging for these relatively large molecules.[5]

  • Pharmacokinetics: The linker's composition can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.

The this compound Linker: A Structural Overview

The this compound linker is a member of the polyethylene glycol (PEG) class of linkers, which are widely used in PROTAC design.[5] While specific data for the this compound variant is not extensively published, we can infer its properties from structurally similar analogs like N-Benzyl-N-bis-PEG2 and N-Benzyl-N-bis(PEG3-acid).[6][7]

The key structural features of this linker class include:

  • A Central Nitrogen Atom: This provides a branching point for the two PEG chains.

  • A Benzyl Group: The benzyl group can serve as a protecting group for the amine during synthesis and can be removed via hydrogenolysis.[8] In some contexts, aromatic linkers can also provide conformational restriction and engage in pi-stacking interactions.[3]

  • Two PEG4 Chains: The polyethylene glycol chains impart hydrophilicity, which can improve the solubility of the PROTAC molecule.[4] The length of the PEG chain (in this case, four ethylene glycol units on each arm) dictates the overall length and flexibility of the linker.

Mechanism of Action: How this compound Influences PROTAC Efficacy

The this compound linker contributes to the overall mechanism of action of a PROTAC in several ways:

  • Facilitating Ternary Complex Formation: The flexibility and length of the dual PEG4 arms allow the warhead and the E3 ligase ligand to adopt a wide range of spatial orientations, increasing the probability of forming a stable and productive ternary complex.

  • Enhancing Solubility and Permeability: The hydrophilic nature of the PEG chains can improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight compounds. This can also positively impact cell permeability.[5]

  • Modulating Binding Affinity and Cooperativity: The linker's structure can influence the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.[9]

Below is a diagram illustrating the general mechanism of PROTAC action.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

PROTACTargetE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
RC-1 BTKPomalidomidePEG6< 100~90Mino[10]
IR-2 BTKPomalidomideAcrylamide-PEG6< 10> 90Mino[10]
NC-1 BTKPomalidomideNon-covalent linker2.297Mino[10]

Note: The data presented is for PROTACs with different linker chemistries and lengths, highlighting the sensitivity of degradation efficiency to linker modifications.

Experimental Protocols

The characterization of a PROTAC containing an this compound linker involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and effects on cell viability.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[2]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot a dose-response curve to determine DC50 and Dmax values.

Western_Blot_Workflow Western Blot Workflow for PROTAC Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry Detection->Quantification Normalization Normalization to Loading Control Quantification->Normalization Calculation Calculate % Degradation Normalization->Calculation Dose_Response Determine DC50 & Dmax Calculation->Dose_Response

A flowchart of the Western blot experimental workflow.
Ternary Complex Formation Assays

Several biophysical techniques can be used to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex. Surface Plasmon Resonance (SPR) is a powerful label-free method for this purpose.[9]

Principle:

One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the other protein (the target) is flowed over the chip. The binding events are detected as changes in the refractive index at the sensor surface, providing real-time kinetic data.

Materials:

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • SPR instrument and sensor chips

  • Appropriate running buffers

Procedure:

  • Immobilization:

    • Immobilize one of the proteins (e.g., E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (KD).

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to check for any direct interaction.

  • Ternary Complex Analysis:

    • Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • The enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.

    • Calculate the cooperativity (alpha) of ternary complex formation.

SPR_Workflow SPR Workflow for Ternary Complex Analysis Immobilization Immobilize E3 Ligase on Sensor Chip Binary_PROTAC Binary Analysis: PROTAC Binding to E3 Immobilization->Binary_PROTAC Binary_POI Binary Analysis: POI Binding to E3 Immobilization->Binary_POI Ternary_Formation Ternary Complex Analysis: Inject POI + PROTAC Immobilization->Ternary_Formation Data_Analysis Data Analysis: Determine Kinetics, Affinity, Cooperativity Binary_PROTAC->Data_Analysis Binary_POI->Data_Analysis Ternary_Formation->Data_Analysis

A flowchart of the SPR experimental workflow.
Cell Viability Assay (MTT/MTS)

This assay is used to assess the cytotoxicity of the PROTAC.[11][12]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT/MTS Addition:

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement:

    • If using MTT, add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

Conclusion

The this compound linker represents a versatile scaffold for the design of effective PROTACs. Its key structural features, including the central nitrogen, benzyl group, and dual PEG chains, contribute to favorable physicochemical properties and facilitate the formation of a productive ternary complex. While further studies are needed to fully elucidate the structure-activity relationships of this specific linker, the experimental protocols and illustrative data presented in this guide provide a robust framework for the characterization and optimization of PROTACs incorporating N-Benzyl-N-bis-PEGylated linkers. A systematic approach to linker design and comprehensive biological evaluation are essential for advancing the development of this promising therapeutic modality.

References

Role of the benzyl group in N-Benzyl-N-bis-PEG4 functionality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functionality of N-Benzyl-N-bis-PEG4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics has revolutionized drug development, with bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. These molecules leverage the cell's own ubiquitin-proteasome system to achieve selective degradation of target proteins.[1] The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a spacer but plays a crucial role in dictating the physicochemical properties, stability, and the overall efficacy of the PROTAC.[2]

This technical guide delves into the core functionality of a specific branched linker, this compound. This linker is characterized by a central tertiary amine, a protective benzyl group, and two polyethylene glycol (PEG) arms. We will explore the multifaceted role of the benzyl group, the contribution of the PEG chains, and the overall utility of this branched architecture in the synthesis of complex therapeutic molecules.

The Multifaceted Role of the Benzyl Group in this compound

The benzyl group (Bn), a benzene ring attached to a CH₂ group, is a versatile component in the this compound linker, contributing to its functionality in several key ways.[3]

  • Protecting Group for the Central Amine : The most immediate role of the benzyl group in this linker is to serve as a protecting group for the central tertiary amine.[4] This is crucial during synthesis, preventing the nitrogen from participating in unintended side reactions. The benzyl group is relatively stable to a range of chemical conditions but can be selectively removed when needed, typically through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst).[4] This deprotection step reveals the tertiary amine, which can then be used as a point of conjugation or to modulate the final molecule's properties.

  • Modulation of Physicochemical Properties : The benzyl group imparts a significant degree of hydrophobicity.[5] In the context of a larger molecule like a PROTAC, which often has a high molecular weight and can suffer from poor solubility and permeability, the inclusion of hydrophobic moieties can be a double-edged sword. While it can enhance membrane permeability, it can also decrease aqueous solubility. The this compound structure strategically balances this hydrophobicity with the hydrophilic nature of the two PEG4 arms. This balance is critical for achieving the desired solubility and cell permeability profile of the final drug conjugate.[2]

  • Steric Influence : The bulky nature of the benzyl group can introduce steric hindrance, which can be strategically employed to direct the conformation of the linker and the final conjugate.[6] This can influence the formation of the ternary complex (PROTAC-POI-E3 Ligase), which is essential for effective protein degradation.[7] The defined three-dimensional structure imparted by the benzyl group can help to orient the two ligands in a way that is productive for ubiquitination.

  • Potential for π-π Stacking Interactions : The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues in the target protein or the E3 ligase. These non-covalent interactions can contribute to the stability of the ternary complex, potentially increasing the efficiency of protein degradation.

The Functionality of the Bis-PEG4 Arms

The two PEG4 (polyethylene glycol with four repeating ethylene oxide units) arms are essential to the linker's function:

  • Enhanced Hydrophilicity and Solubility : PEG chains are well-known for their ability to increase the aqueous solubility of conjugated molecules.[8] This is a critical feature for PROTACs and other large-molecule drugs, which are often poorly soluble. The two PEG4 arms in this linker significantly enhance its water solubility.[9]

  • Biocompatibility and Reduced Immunogenicity : PEG is a biocompatible and non-immunogenic polymer, which helps to reduce the potential for adverse immune reactions to the drug conjugate.[8]

  • Flexible Spacers : The PEG chains provide flexible spacing, allowing the two ends of the bifunctional molecule to adopt an optimal orientation for binding to their respective target proteins. The length of the linker is a critical parameter for PROTAC efficacy, and PEG chains are a common way to systematically vary this distance.[10][11][12][13]

  • Bifunctional Nature : The "bis-PEG4" structure provides two distinct arms that can be functionalized. For example, in N-Benzyl-N-bis(PEG4-acid), both arms terminate in a carboxylic acid, allowing for the attachment of two molecules or providing a scaffold for further chemical elaboration.[14]

Application in PROTAC Synthesis: A Logical Workflow

The this compound linker is particularly well-suited for the modular synthesis of PROTACs, including on a solid phase support which simplifies purification. The branched nature allows for the creation of trivalent PROTACs or for the attachment of other functionalities like fluorescent tags or imaging agents.

Below is a diagram illustrating the logical workflow for synthesizing a PROTAC using a derivative of this linker, such as N-Benzyl-N-bis(PEG4-acid).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow A 1. Immobilize E3 Ligand on Solid Support B 2. Couple one arm of N-Benzyl-N-bis(PEG4-acid) A->B EDC/HATU coupling C 3. Benzyl Group Deprotection (e.g., Hydrogenolysis) B->C Expose central N D 4. Functionalize Central Amine (Optional, e.g., attach imaging agent) C->D Create trivalent molecule E 5. Couple POI Ligand to second linker arm C->E For bifunctional PROTAC D->E F 6. Cleave PROTAC from Solid Support E->F e.g., TFA cocktail G 7. Purification and Characterization F->G

Caption: Logical workflow for solid-phase PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, a PROTAC utilizing the this compound linker works by hijacking the cell's ubiquitin-proteasome pathway. The following diagram illustrates this signaling cascade.

Ubiquitin_Proteasome_Pathway cluster_pathway PROTAC-Induced Ubiquitin-Proteasome Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ubiquitin Chain Formation Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP Ub Transfer E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Targeting Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: The ubiquitin-proteasome signaling pathway.

Quantitative Data Summary

The precise tuning of a PROTAC's linker is essential for optimizing its degradation efficiency. Key parameters evaluated are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The table below provides illustrative data from a study on the effect of linker length on PROTAC efficacy for the Estrogen Receptor (ER), demonstrating the critical nature of the linker's physical properties.

PROTACLinker CompositionLinker Length (atoms)ER Binding Affinity (IC₅₀, nM)ER Degradation (DC₅₀, nM)Max Degradation (Dₘₐₓ, %)
1 PEG9~25> 1000< 20
2 PEG12~25~100~75
3 PEG16~25~10> 90
4 PEG19~25~500~50
5 PEG21~25> 1000< 20

Data is illustrative and adapted from studies on ER-targeting PROTACs to demonstrate the impact of linker length.[10][13] As shown, a linker length of 16 atoms was found to be optimal in this specific case, highlighting that there is an ideal spatial distance required for efficient ternary complex formation.[10][11][12][13]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a PROTAC using a solid-phase approach with an N-Benzyl-N-bis(PEG4-acid) linker.

Protocol 1: Solid-Phase Synthesis of a PROTAC

This protocol outlines the key steps for synthesizing a PROTAC on a solid support, starting with an immobilized E3 ligase ligand.

Materials:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)

  • N-Benzyl-N-bis(PEG4-acid)

  • POI ligand with a primary or secondary amine handle

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)

  • Deprotection catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen source: H₂ gas balloon

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% triisopropylsilane

Methodology:

  • Resin Preparation and E3 Ligand Immobilization:

    • Swell the aminomethylated resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

    • Add a solution of the E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the reaction mixture at room temperature for 16 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[1]

  • Linker Coupling (First Arm):

    • Swell the E3-functionalized resin in DMF.

    • Add a solution of N-Benzyl-N-bis(PEG4-acid) (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the reaction mixture at room temperature for 16 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • N-Benzyl Group Deprotection:

    • Suspend the resin in ethanol.

    • Add 10% Pd/C catalyst (0.1 eq. by weight relative to the resin).

    • Evacuate the vessel and backfill with H₂ gas from a balloon. Repeat three times.

    • Stir the suspension vigorously under an H₂ atmosphere for 12-24 hours.

    • Filter the resin to remove the catalyst and wash thoroughly with ethanol and DCM. Dry the resin.

  • POI Ligand Coupling (Second Arm):

    • Swell the deprotected resin in DMF.

    • Add a solution of the amine-containing POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin.

  • Cleavage and Purification:

    • Treat the final resin with the cleavage cocktail (95% TFA / 2.5% water / 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude PROTAC using reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 for ER degradation) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.[15]

  • Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[15]

Conclusion

The this compound linker is a sophisticated and versatile tool in modern drug development, particularly for the synthesis of PROTACs. The benzyl group is not merely a protecting group but an active modulator of the linker's physicochemical properties, including hydrophobicity and conformational rigidity. When combined with the solubilizing and biocompatible properties of the dual PEG4 arms, the resulting architecture provides a balanced and highly adaptable scaffold. Understanding the distinct roles of each component of this linker allows researchers to rationally design and synthesize novel therapeutics with enhanced efficacy and drug-like properties.

References

The Influence of PEGylation on PROTAC Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutics, enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] However, the unique heterobifunctional structure of PROTACs often leads to challenging physicochemical properties, most notably poor solubility, which can significantly hinder their development and therapeutic potential.[1][4][5][6] This technical guide provides an in-depth exploration of PEGylation as a key strategy to enhance the solubility of PROTACs. We will delve into the quantitative effects of polyethylene glycol (PEG) linkers on the physicochemical properties of these molecules, provide detailed experimental protocols for their assessment, and visualize the underlying principles and workflows.

The Challenge of PROTAC Solubility

PROTACs are large molecules, often with molecular weights exceeding 800 Da, placing them outside the conventional "Rule of Five" space for oral drug candidates.[1][7] This high molecular weight, coupled with the often lipophilic nature of the two binding ligands and the linker, frequently results in low aqueous solubility.[4][6][8] Poor solubility can lead to several challenges in drug development, including:

  • Difficulties in formulation and administration[5][6]

  • Reduced absorption and bioavailability[4][6]

  • Inaccurate results in in vitro assays[1]

  • Potential for aggregation and toxicity[8]

To overcome these hurdles, medicinal chemists are increasingly turning to linker engineering, with PEGylation emerging as a prominent and effective strategy.[3][9][]

PEGylation: A Strategy to Enhance PROTAC Solubility

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer that can be incorporated into the linker region of a PROTAC.[11][12][13] The inclusion of PEG chains offers several advantages:

  • Increased Hydrophilicity: The ether oxygens in the PEG backbone can form hydrogen bonds with water, thereby increasing the overall water solubility of the PROTAC molecule.[3][11][14]

  • Improved Physicochemical Properties: PEGylation can modulate other key properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which are critical for cell permeability and overall drug-likeness.[][15]

  • Enhanced "Chameleon Effect": Flexible linkers, like PEG, can adopt different conformations in different environments. They can expose their polar surface in aqueous environments to increase solubility and shield it within the hydrophobic cell membrane to facilitate permeability.[14]

The length and composition of the PEG linker are critical parameters that must be empirically optimized for each PROTAC system to achieve the desired balance between solubility, permeability, and degradation activity.[14][15][16]

Quantitative Impact of PEGylation on PROTAC Properties

While the qualitative benefits of PEGylation are well-established, quantitative data from systematic studies are crucial for rational PROTAC design. The following tables summarize findings from various studies, illustrating the impact of PEG linker length on key physicochemical and biological parameters.

Table 1: Effect of PEG Linker Length on PROTAC Solubility and Lipophilicity

PROTAC SystemLinker CompositionAqueous Solubility (log S, mol/L)Lipophilicity (BRlogD)Reference
BRD4 Degrader
dBET57PEG-based-4.523.49[17][18]
ZXH-3-26Longer PEG-based-5.534.25[17]
Generic PROTAC
Compound with PEG0No PEGHigher cellular uptakeLower[19]
Compound with PEG33 PEG unitsLower cellular uptakeHigher[19]
Compound with PEG55 PEG unitsLower cellular uptakeHigher[19]

Note: A lower log S value indicates lower solubility. A higher BRlogD value indicates higher lipophilicity.

Table 2: Influence of PEG Linker Length on Permeability and Degradation Activity

PROTAC SystemLinker Length (PEG units)PAMPA Permeability (Pe, 10-6 cm/s)Degradation (DC50)Reference
BTK Degraders < 5Poor ternary complex formationImpaired degradation[9][20]
≥ 5Favorable ternary complex formationEffective degradation[9][20]
HaloPROTACs < 3-Minimal degradation (DMAX ≤20%)[20]
3-Efficient degradation (DC50 = 19 ± 1 nM)[20]
> 3-Slightly less potent[20]
VH032-based PROTACs 343-fold lower than compound with no PEG linker-[21]
Alkyl linker4000-fold higher than some PEG-linked PROTACs-[21]

Note: PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive permeability. DC50 is the concentration at which 50% of the target protein is degraded.

These tables highlight the complex interplay between linker composition, solubility, permeability, and biological activity. While longer PEG chains generally improve solubility, they can sometimes negatively impact permeability and degradation potency, emphasizing the need for careful optimization.[16][]

Visualizing the Core Concepts

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Warhead Linker E3 Ligase Ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of Action for a PROTAC.

PEGylated_PROTAC cluster_linker PEG Linker Warhead Warhead (Binds to POI) Linker_Start Warhead->Linker_Start CH2_1 Linker_Start->CH2_1 CH2-CH2 PEG1 O CH2_2 PEG1->CH2_2 CH2_1->PEG1 PEG2 O CH2_2->PEG2 CH2-CH2 CH2_3 PEG2->CH2_3 P P CH2_3->P CH2_4 PEGn ... Linker_End PEGn->Linker_End E3_Ligand E3 Ligase Ligand Linker_End->E3_Ligand PEndDate PEndDate

Caption: Structure of a PEGylated PROTAC.

Solubility_Workflow Start Start: PROTAC Sample Stock_Solution Prepare High-Concentration Stock Solution in DMSO Start->Stock_Solution Equilibration Add Stock to Buffer (e.g., PBS) Stock_Solution->Equilibration Incubation Incubate to Reach Equilibrium (e.g., 24h at RT) with Shaking Equilibration->Incubation Separation Separate Undissolved Solid (Centrifugation or Filtration) Incubation->Separation Supernatant Collect Supernatant (Saturated Solution) Separation->Supernatant Quantification Quantify Concentration (e.g., HPLC, LC-MS/MS) Supernatant->Quantification Result Result: Aqueous Solubility (µg/mL or µM) Quantification->Result

Caption: Experimental Workflow for Solubility Assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data on PROTAC properties.

Thermodynamic Aqueous Solubility Assay

This protocol outlines a general method for determining the thermodynamic solubility of a PROTAC.

Materials:

  • PROTAC compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • Centrifuge or syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).[23]

  • Sample Preparation: Add a small aliquot of the DMSO stock solution to a known volume of PBS (pH 7.4) in a microcentrifuge tube to a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes.

    • Filtration: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved PROTAC using a validated HPLC or LC-MS method with a standard curve.

  • Data Reporting: The solubility is reported in µg/mL or µM.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing the passive permeability of a PROTAC.[7][21][24]

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC compound

  • DMSO

  • PBS, pH 7.4

  • Plate shaker

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Donor Solution Preparation: Prepare a solution of the PROTAC in PBS (pH 7.4) from a DMSO stock. The final DMSO concentration should be low (e.g., <1%).

  • Acceptor Solution Preparation: Fill the wells of the acceptor plate with fresh PBS (pH 7.4), which may contain a small percentage of a solubilizing agent to act as a sink.

  • Assay Assembly: Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the solutions in both compartments.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

Conclusion and Future Perspectives

PEGylation is a powerful and widely adopted strategy to address the solubility challenges inherent in PROTAC drug discovery.[3][9][] By rationally incorporating PEG linkers, researchers can significantly improve the aqueous solubility of these complex molecules, thereby enhancing their developability. However, the impact of PEGylation extends beyond solubility, influencing permeability, ternary complex formation, and ultimately, degradation efficacy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and optimization of next-generation PROTACs.

Future research will likely focus on the development of more sophisticated linker chemistries, including novel hydrophilic and "smart" linkers that can respond to the physiological environment.[2][15] Additionally, a deeper understanding of the conformational dynamics of PEGylated PROTACs and their interactions with biological membranes will be crucial for predicting and optimizing their absorption, distribution, metabolism, and excretion (ADME) properties, ultimately paving the way for more effective and safer protein-degrading therapeutics.[2][25]

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1][2] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[3][4] An optimally designed linker facilitates productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[5][6]

This guide provides a comprehensive technical overview of PROTAC linkers, summarizing quantitative data on their impact, detailing key experimental protocols for their evaluation, and visualizing the underlying biological and experimental processes.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has significant consequences for the PROTAC's biological activity and drug-like properties.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalent linker types in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[2]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[2] While synthetically accessible, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[2]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[2] This increased polarity can enhance the solubility and cell permeability of the PROTAC molecule.[2][5] Approximately 54-55% of reported PROTACs utilize PEG-based linkers.[2][7]

Rigid Linkers

To overcome the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, rigid linkers have been developed. These often incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated moieties (e.g., alkynes, triazoles) to introduce conformational constraints.[2]

  • Advantages: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[6] They can also improve metabolic stability.[2]

  • Clickable Linkers: The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a popular method for synthesizing PROTACs, yielding a stable triazole ring within the linker.[7] This approach facilitates the modular and efficient assembly of PROTAC libraries.[7]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The length and composition of the linker are critical parameters that must be empirically optimized for each POI-E3 ligase pair. A suboptimal linker can lead to steric clashes or an unfavorable orientation, hindering ternary complex formation and reducing degradation efficiency.[5] The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[2]

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2][7]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Linker Composition on Cereblon (CRBN) Degradation [2][7]

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Experimental Protocols for PROTAC Evaluation

A systematic workflow is essential for the design and evaluation of novel PROTACs. This involves chemical synthesis followed by a cascade of in vitro and cellular assays to determine binding, ternary complex formation, and ultimately, target degradation.

PROTAC_Workflow Start Target & E3 Ligase Selection Design Linker Design & Virtual Screening Start->Design Synthesis PROTAC Synthesis & Purification (LC-MS) Design->Synthesis Biophysical Biophysical Assays (SPR, ITC, FP) Synthesis->Biophysical Binding Affinity Ternary Complex Cellular Cellular Assays Synthesis->Cellular Degradation Protein Degradation (Western Blot, In-Cell Western) Cellular->Degradation DC50, Dmax Phenotypic Phenotypic Assays (e.g., Cell Viability) Cellular->Phenotypic Optimization Lead Optimization Degradation->Optimization Phenotypic->Optimization Optimization->Design Iterative Cycle End Preclinical Candidate Optimization->End

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC via Click Chemistry

This protocol provides a general methodology for synthesizing a PROTAC using a bifunctional PEG linker and copper-catalyzed click chemistry.

Materials:

  • E3 ligase ligand functionalized with an amine (e.g., pomalidomide-NH2)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

  • POI ligand functionalized with an alkyne

  • Coupling reagents: HATU, DIPEA

  • Copper(I) catalyst: Copper(II) sulfate, Sodium ascorbate

  • Solvents: DMF, t-BuOH/H2O

  • LC-MS for reaction monitoring and purification

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in DMF.

    • Add coupling reagents HATU and DIPEA to facilitate amide bond formation.

    • Stir the reaction at room temperature and monitor its completion by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate using preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing the azide) and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.

    • Add the copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and sodium ascorbate).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.[3][8]

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.[3]

    • Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[3]

    • Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.[3]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.[3]

    • Add ice-cold lysis buffer to each well and scrape the cells.[8]

    • Incubate the lysate on ice for 30 minutes.[3]

    • Centrifuge to pellet cell debris and collect the supernatant.[3]

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[8]

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[8]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[3]

    • Wash the membrane three times with TBST.[3]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.[3]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[2]

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal.[2]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[3]

Conclusion

The linker is a linchpin in the design of effective PROTACs, playing a multifaceted role that extends far beyond simply connecting two ligands. Its length, flexibility, and chemical composition are critical variables that must be carefully optimized to ensure efficient ternary complex formation and potent protein degradation. The traditional "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies, informed by quantitative biophysical and cellular data. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to unlock the full therapeutic potential of targeted protein degradation.

References

N-Benzyl-N-bis-PEG4 for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of N-Benzyl-N-bis-PEG4, a branched polyethylene glycol (PEG)-based linker, in the context of PROTAC design and development for targeted protein degradation. This document details the underlying principles of PROTAC technology, the specific role and characteristics of PEGylated linkers, and provides structured data and experimental protocols to aid researchers in this field.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel drug discovery strategy that aims to remove pathogenic proteins from cells rather than simply inhibiting their function.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively tag and degrade target proteins.[1]

PROTACs are the most prominent class of TPD agents. These molecules consist of three key components:

  • A ligand for the protein of interest (POI) or "warhead": This moiety binds to the specific disease-causing protein that needs to be degraded.

  • A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, a cellular enzyme responsible for attaching ubiquitin tags to proteins.

  • A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand, bringing the two proteins into close proximity.[1]

The formation of this ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, a cellular machinery for protein degradation. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

The Role of Linkers in PROTAC Design

The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy and drug-like properties of a PROTAC. The length, composition, and attachment points of the linker significantly impact:

  • Ternary Complex Formation: The linker must have the optimal length and flexibility to allow for the formation of a stable and productive ternary complex.

  • Cellular Permeability: The physicochemical properties of the linker, such as its hydrophilicity and size, influence the PROTAC's ability to cross cell membranes.

  • Solubility: Hydrophilic linkers can improve the aqueous solubility of often hydrophobic PROTAC molecules.

  • Pharmacokinetics: The linker can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo.

This compound: A Branched PEG Linker

This compound is a branched, PEG-based linker used in the synthesis of PROTACs. Its key structural features include:

  • A central nitrogen atom: This provides a branching point for the two PEG chains.

  • A benzyl group: Attached to the central nitrogen, this group can serve as a protecting group during synthesis and may also influence the conformational properties of the linker.

  • Two polyethylene glycol (PEG4) chains: Each chain consists of four ethylene glycol units, imparting hydrophilicity and flexibility to the linker. The terminal ends of these chains are typically functionalized (e.g., with carboxylic acids or amines) to allow for conjugation with the POI and E3 ligase ligands.

The branched nature of this linker allows for the potential attachment of multiple ligands or for creating specific spatial arrangements of the warhead and E3 ligase ligand. The PEG4 chains enhance the water solubility of the resulting PROTAC, which can be advantageous for both in vitro assays and in vivo applications.[2]

Quantitative Data on PEGylated PROTACs

Table 1: Degradation Efficiency of Representative PROTACs with PEG4 Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4CRBNPEG4<1>9022Rv1
BTKCRBNPEG45>95Ramos
RIPK2IAPPEG410~90THP-1

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Data is a composite from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison.

Table 2: Physicochemical Properties of a PROTAC with a PEG4 Linker

PropertyValue
Molecular Weight~800-1000 Da
cLogP2.5 - 3.5
Topological Polar Surface Area (TPSA)~180-220 Ų
Hydrogen Bond Donors3-5
Hydrogen Bond Acceptors12-16

These values are representative and will vary depending on the specific warhead and E3 ligase ligand used.

Table 3: Representative Pharmacokinetic Parameters of a PEGylated PROTAC

ParameterValueSpecies
Half-life (t1/2)2-4 hoursMouse
Clearance (CL)ModerateMouse
Volume of Distribution (Vd)Moderate to HighMouse
Bioavailability (F%)5-20% (Oral)Mouse

Pharmacokinetic properties are highly dependent on the overall structure of the PROTAC molecule.

Experimental Protocols

General Synthesis of a PROTAC using a Branched PEG4 Linker

This protocol outlines a general approach for the synthesis of a PROTAC using a functionalized this compound linker, for example, N-Boc-N-bis(PEG4-acid).

Materials:

  • N-Boc-N-bis(PEG4-acid)

  • POI ligand with a free amine group

  • E3 ligase ligand with a free amine group

  • Amide coupling reagents (e.g., HATU, EDC, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • First Amide Coupling:

    • Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) and the POI ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-functionalized intermediate by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected intermediate.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate (1 equivalent) and the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blot for Assessing Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of PROTAC using this compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis PK_Study Pharmacokinetic (PK) Studies Data_Analysis->PK_Study Efficacy_Study In Vivo Efficacy (e.g., Xenograft) PK_Study->Efficacy_Study

Caption: Experimental workflow for PROTAC development.

PROTAC_Components PROTAC Warhead (POI Ligand) This compound Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC:f0->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits

Caption: Logical relationship of PROTAC components.

Conclusion

This compound represents a valuable tool in the expanding toolbox of PROTAC linkers. Its branched structure and hydrophilic PEG chains offer distinct advantages in terms of solubility and potential for precise spatial orientation of the binding ligands. While further studies are needed to fully elucidate the structure-activity relationships of this specific linker, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation. The continued exploration and rational design of novel linkers like this compound will be instrumental in unlocking the full therapeutic potential of PROTAC technology.

References

The Architects of Cellular Demolition: A Technical Guide to PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs act as catalytic agents of destruction, harnessing the cell's own machinery to eliminate disease-causing proteins entirely. This in-depth technical guide provides a comprehensive overview of the core principles governing the design and synthesis of these revolutionary molecules, equipping researchers with the foundational knowledge to navigate this exciting field.

The PROTAC Triad: Core Principles of Design

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The fundamental principle of PROTAC action lies in inducing proximity between the POI and the E3 ligase, thereby hijacking the ubiquitin-proteasome system to tag the POI for degradation.

E3 Ubiquitin Ligase Ligands: The Master Recruiter

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and tissue specificity. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[2]

The most commonly recruited E3 ligases include:

  • Von Hippel-Lindau (VHL): A key component of the CRL2VHL complex. Small molecule ligands for VHL are well-established and widely used in PROTAC design.

  • Cereblon (CRBN): A substrate receptor for the CRL4CRBN E3 ligase complex. Ligands for CRBN, such as derivatives of thalidomide, are extensively employed.

  • Inhibitor of Apoptosis Proteins (IAPs): A family of proteins that can be recruited to induce apoptosis in addition to protein degradation.

  • Mouse Double Minute 2 Homolog (MDM2): The primary E3 ligase for the tumor suppressor p53.

The selection of the E3 ligase ligand influences the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.

The Linker: More Than Just a Tether

The linker is not a passive connector but a crucial element that dictates the physicochemical properties and biological activity of the PROTAC.[3] Its length, composition, and rigidity profoundly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4]

Key considerations in linker design include:

  • Length: An optimal linker length is required to facilitate the productive interaction between the POI and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.[4]

  • Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability. Polyethylene glycol (PEG) and alkyl chains are common motifs used to modulate these properties.[5]

  • Flexibility and Rigidity: The degree of flexibility or rigidity in the linker can influence the conformational dynamics of the ternary complex, impacting its stability and, consequently, the degradation efficiency.[6]

Target Protein Ligand: The Warhead

The "warhead" of the PROTAC is the ligand that specifically binds to the protein of interest. The choice of this ligand is dictated by the therapeutic target. A key advantage of PROTAC technology is that the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to recruit the POI to the E3 ligase.[7] This opens up the possibility of targeting proteins that were previously considered "undruggable" with traditional inhibitors.

A Glimpse into the PROTAC Arsenal: Quantitative Data on Key Degraders

The following tables summarize key quantitative data for four well-characterized PROTACs, offering a comparative look at their binding affinities, degradation efficiencies, and pharmacokinetic properties.

Table 1: ARV-110 - An Androgen Receptor (AR) Degrader

ParameterValueCell Line/SystemReference(s)
Target Androgen Receptor (AR)-[8]
E3 Ligase Cereblon (CRBN)-[9]
DC50 ~1 nMVCaP, LNCaP[10][11]
Dmax >90%VCaP[10]
Oral Bioavailability Rat: 10.75% (fasted), 20.97% (fed); Mouse: 37.89%In vivo[4][12]

Table 2: ARV-471 (Vepdegestrant) - An Estrogen Receptor (ER) Degrader

ParameterValueCell Line/SystemReference(s)
Target Estrogen Receptor (ER)-
E3 Ligase Cereblon (CRBN)-
DC50 ~2 nMER-positive breast cancer cell lines
Dmax >90%MCF7 xenografts
Clinical Benefit Rate 41%Phase 1/2 Clinical Trial[13]
ER Degradation (in patients) Median: 69%, Mean: 71%Paired tumor biopsies[14]

Table 3: MZ1 - A BRD4 Degrader

ParameterValueCell Line/SystemReference(s)
Target BRD4 (preferential)-
E3 Ligase Von Hippel-Lindau (VHL)-
Kd (BRD4 BD2) 15 nM (ITC)Biochemical[5]
Kd (VCB complex) 66 nM (ITC)Biochemical[5]
Ternary Complex Kd 3.7 nMBiochemical (ITC)[15]
DC50 (BRD4) 8 nM (H661), 23 nM (H838)Cell-based
Dmax (BRD4) Complete at 100 nMHeLa

Table 4: dBET1 - A BRD4 Degrader

ParameterValueCell Line/SystemReference(s)
Target BRD4-[16]
E3 Ligase Cereblon (CRBN)-[16]
EC50 (Degradation) 430 nMBreast cancer cells[16]
IC50 (Proliferation) 0.14 µMMV4;11[17]

The Blueprint of Destruction: PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, involving the separate synthesis of the target ligand, the E3 ligase ligand, and the linker, followed by their conjugation.[18] Common synthetic strategies include:

  • Amide Coupling: A robust and widely used method for connecting the different components of the PROTAC.

  • Click Chemistry: Reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer high efficiency and functional group tolerance, making them well-suited for PROTAC synthesis.[19][]

The choice of synthetic route depends on the chemical nature of the individual components and the desired structure of the final PROTAC molecule.

Visualizing the Path to Degradation: Signaling Pathways and Experimental Workflows

To understand the broader impact of PROTAC-mediated protein degradation, it is essential to visualize the signaling pathways in which the target proteins are involved. Furthermore, a clear understanding of the experimental workflows is crucial for the successful development and characterization of new PROTACs.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the degradation of specific oncoproteins.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

General Mechanism of PROTAC Action.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 Activates STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Western_Blot_Workflow Western Blot Workflow for Protein Degradation A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J In_Vitro_Ubiquitination_Workflow In Vitro Ubiquitination Assay Workflow A Assemble Reaction Mix (E1, E2, E3, Ub, ATP, POI, PROTAC) B Incubation A->B C Stop Reaction B->C D SDS-PAGE C->D E Western Blot with anti-POI Antibody D->E F Detection of Ubiquitinated POI E->F NanoBRET_Workflow NanoBRET Ternary Complex Assay Workflow A Co-express NanoLuc-POI and HaloTag-E3 Ligase in cells B Add HaloTag Ligand (Acceptor) A->B C Add NanoLuc Substrate (Donor) B->C D Treat with PROTAC C->D E Measure BRET Signal D->E F Data Analysis E->F

References

Unlocking Therapeutic Potential: A Technical Guide to Novel Applications of PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG)-based linkers is revolutionizing the landscape of drug development, enabling the creation of more effective and safer therapeutics. This in-depth technical guide explores the core principles and novel applications of PEG-based linkers in advanced drug delivery systems. By providing a comprehensive overview of their role in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), hydrogels, and nanoparticles, this document serves as a vital resource for professionals dedicated to advancing therapeutic innovation. We will delve into quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower the rational design of next-generation therapies.

PEG Linkers in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1] These molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2]

PEG-based linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length with precision.[3] The inclusion of PEG chains can enhance the aqueous solubility of often lipophilic PROTAC molecules.[4] The length of the PEG linker is a crucial parameter that must be empirically optimized for each PROTAC system, as it directly impacts the geometry and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][3]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the impact of PEG linker length on the degradation of various target proteins.

Target ProteinE3 Ligase LigandLinker (Number of Atoms)DC50 (nM)Dmax (%)Reference
ERαVHL16>1000<20[3]
ERαVHL20100-1000~50[3]
ERαVHL2410-100>80[3]
ERαVHL281-10>90[3]
TBK1VHL<12No degradationN/A[5]
TBK1VHL21396[5]
TBK1VHL2929276[5]
Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC molecule, leading to the targeted degradation of a protein of interest.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Solid-Phase Synthesis of a PEG-Based PROTAC

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, a technique that facilitates rapid purification and the creation of PROTAC libraries.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • E3 ligase ligand (e.g., pomalidomide)

  • Bifunctional PEG linker (e.g., Fmoc-NH-PEG-COOH)

  • Target protein ligand with a carboxylic acid or other suitable functional group for coupling

  • Coupling reagents: HATU, DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water

  • Solvents: DMF, DCM, Methanol, Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the Rink amide resin in DMF.

  • E3 Ligase Ligand Immobilization:

    • Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA.

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Continue adding amino acids to build the desired peptide linker, if applicable.

    • Couple the E3 ligase ligand (e.g., pomalidomide) to the N-terminus of the peptide on the resin.

  • PEG Linker Addition:

    • Couple the bifunctional PEG linker (e.g., Fmoc-NH-PEG-COOH) to a suitable functional group on the immobilized E3 ligase ligand.

    • Remove the Fmoc group from the PEG linker.

  • Target Protein Ligand Coupling:

    • Couple the target protein ligand to the deprotected end of the PEG linker using HATU and DIPEA.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF, DCM, and methanol.

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail to cleave the PROTAC from the resin and remove any remaining protecting groups.

  • Purification:

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Centrifuge to collect the precipitate.

    • Purify the crude PROTAC by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

PEG Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in its stability, pharmacokinetics, and the selective release of the payload at the tumor site. PEG-based linkers are increasingly used in ADC design to improve their therapeutic index.[6]

The incorporation of PEG linkers can enhance the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads. This can reduce the tendency for aggregation, especially at higher drug-to-antibody ratios (DARs).[3] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and improved tumor accumulation.[3]

Quantitative Data: Impact of PEG Linker Size on ADC Pharmacokinetics and Efficacy

The size of the PEG linker can significantly influence the pharmacokinetic properties and therapeutic window of an ADC.

ADC TargetPayloadPEG SizeClearance Rate (mL/day/kg)In Vitro Potency (IC50, ng/mL)Tolerability (Maximum Tolerated Dose, mg/kg)Reference
CD30MMAEPEG2~150.1-1< 50[7]
CD30MMAEPEG4~100.1-1< 50[7]
CD30MMAEPEG8~50.1-1> 50[7]
CD30MMAEPEG12~50.1-1> 50[7]
CD30MMAEPEG24~50.1-1> 50[7]
Experimental Workflow: ADC Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of an ADC with a PEG-based linker.

ADC_Workflow ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Conjugation Conjugation Reaction Antibody_Modification->Conjugation Linker_Payload_Prep Linker-Payload Preparation Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis DAR Analysis (e.g., HIC-HPLC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (e.g., SEC-HPLC) Purification->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Assay Purity_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy & PK Studies In_Vitro_Assay->In_Vivo_Study

Caption: ADC Synthesis and Characterization Workflow.

Experimental Protocol: Synthesis of a Thiol-Reactive ADC with a PEG Linker

This protocol describes a common method for conjugating a drug to an antibody through reduced interchain disulfide bonds using a maleimide-functionalized PEG linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-drug linker

  • Quenching reagent: N-acetylcysteine

  • Purification column: Size exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Solvents: DMSO, appropriate buffers for purification

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

    • Add a calculated amount of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the number of available thiol groups for conjugation.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-PEG-drug linker in a small amount of a co-solvent like DMSO.

    • Add the linker-drug solution to the reduced antibody solution. The molar excess of the linker-drug will influence the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC.

    • For analysis of different DAR species, HIC can be employed.

  • Characterization:

    • Determine the average DAR using HIC-HPLC or mass spectrometry.

    • Assess the purity and extent of aggregation using SEC-HPLC.

    • Evaluate the in vitro potency of the ADC in a relevant cell line.

PEG-Based Hydrogels for Controlled Drug Delivery

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. PEG-based hydrogels are widely used in drug delivery due to their biocompatibility, tunable properties, and ability to encapsulate a wide range of therapeutic agents.[8] The crosslinking density and the nature of the crosslinkers, which can include PEG derivatives, determine the hydrogel's mesh size, degradation rate, and drug release profile.[9]

Cleavable PEG-based linkers can be incorporated into the hydrogel network to create stimuli-responsive systems.[8] For example, hydrogels can be designed to release their payload in response to changes in pH or the presence of specific enzymes, allowing for targeted drug delivery.[8]

Quantitative Data: Effect of PEG Molecular Weight on Hydrogel Properties and Drug Release

The molecular weight of the PEG macromer used to form the hydrogel influences its physical properties and, consequently, the release of encapsulated drugs.

PEGDA Molecular Weight (Da)Mesh Size (nm)Swelling Ratio (%)Release of Model Drug (TAMRA) with MMP-2 (Fold increase vs. buffer)Reference
3,400< MMP-2 size~800~1.5[8]
10,000> MMP-2 size~1200~2.5[8]
20,000>> MMP-2 size~1600~3.5[8]
Logical Relationship: Factors Influencing Drug Release from PEG Hydrogels

The following diagram illustrates the key factors that can be modulated to control the release of a therapeutic agent from a PEG-based hydrogel.

Hydrogel_Release_Factors Factors Controlling Drug Release from PEG Hydrogels cluster_hydrogel Hydrogel Properties cluster_drug Drug Properties Release_Profile Drug Release Profile Crosslinking_Density Crosslinking Density Crosslinking_Density->Release_Profile PEG_MW PEG Molecular Weight PEG_MW->Release_Profile Degradation_Rate Degradation Rate (Hydrolytic/Enzymatic) Degradation_Rate->Release_Profile Drug_Size Drug Size Drug_Size->Release_Profile Drug_Hydrophobicity Drug Hydrophobicity Drug_Hydrophobicity->Release_Profile Drug_Loading Drug Loading Drug_Loading->Release_Profile Nanoparticle_Workflow Workflow for PEGylated Nanoparticle Drug Delivery cluster_prep Preparation & Characterization cluster_eval Evaluation NP_Synthesis Nanoparticle Synthesis & Drug Loading PEGylation Surface PEGylation NP_Synthesis->PEGylation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) PEGylation->Characterization In_Vitro_Release In Vitro Drug Release Characterization->In_Vitro_Release Cellular_Uptake Cellular Uptake Studies In_Vitro_Release->Cellular_Uptake In_Vivo_PK In Vivo Pharmacokinetics Cellular_Uptake->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy & Biodistribution In_Vivo_PK->In_Vivo_Efficacy

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using N-Benzyl-N-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the molecule, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, optimize the geometry of the ternary complex, and improve pharmacokinetic properties. The N-Benzyl-N-bis-PEG4 linker offers a versatile scaffold for PROTAC synthesis, providing a balance of flexibility and defined length to facilitate effective protein degradation.

Synthesis Workflow for a BRD4-Targeting PROTAC

This section outlines a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, using a CRBN E3 ligase ligand (Pomalidomide) and an this compound-acid linker.

G cluster_synthesis PROTAC Synthesis Workflow POI_ligand POI Ligand (e.g., JQ1 derivative with amine) Coupling1 Amide Coupling (HATU, DIPEA, DMF) POI_ligand->Coupling1 Linker This compound-acid Linker->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling2 E3_ligand E3 Ligase Ligand (e.g., Pomalidomide with amine) E3_ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (Reverse-Phase HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General experimental workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Materials and Reagents
  • This compound-acid

  • POI Ligand with a free amine (e.g., an amino derivative of JQ1)

  • E3 Ligase Ligand with a free amine (e.g., Pomalidomide)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of POI-Linker Intermediate
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand (1.0 equivalent) and this compound-acid (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction: To the solution, add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker intermediate.

Protocol 2: Synthesis of the Final PROTAC Molecule
  • Preparation: Dissolve the purified POI-Linker intermediate (1.0 equivalent) and the E3 Ligase Ligand (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Coupling Reaction: Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature. Add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the formation of the final PROTAC product by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Purify the crude product by reverse-phase preparative HPLC (RP-HPLC).

Protocol 3: Purification by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

  • Chromatography Conditions:

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by LC-MS.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for PROTAC Synthesis

StepReactants (Equivalents)Coupling Reagent (Equivalents)Base (Equivalents)SolventReaction Time (h)Temperature (°C)Yield (%)
1. POI-Linker Synthesis POI-NH₂ (1.0), Linker-COOH (1.1)HATU (1.2)DIPEA (3.0)DMF12RT60-80
2. Final PROTAC Synthesis POI-Linker-COOH (1.0), E3-NH₂ (1.2)HATU (1.2)DIPEA (3.0)DMF12RT40-60

Table 2: Representative Characterization Data for a BRD4-Targeting PROTAC

Analysis MethodParameterExpected Result
LC-MS Purity>95%
[M+H]⁺Calculated mass ± 0.1 Da
¹H NMR Chemical Shifts (ppm)Peaks corresponding to POI ligand, E3 ligand, and PEG linker protons
Cell-based Assay DC₅₀ (BRD4 Degradation)1-100 nM
Dₘₐₓ (BRD4 Degradation)>90%

Signaling Pathway: BRD4 Degradation by a CRBN-Based PROTAC

The synthesized PROTAC induces the degradation of BRD4 by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, including the oncogene c-MYC, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway BRD4 Degradation Signaling Pathway PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC c-MYC Gene BRD4->cMYC Activates Transcription CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC Inhibits Transcription_Down Transcription Downregulation cMYC->Transcription_Down Apoptosis Apoptosis Transcription_Down->Apoptosis

Caption: Mechanism of BRD4 degradation induced by a CRBN-based PROTAC.

Application Notes and Protocols for the Conjugation of N-Benzyl-N-bis-PEG4 to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of the branched polyethylene glycol (PEG) linker, N-Benzyl-N-bis-PEG4-amine, to a ligand of interest. This bifunctional linker is particularly useful for applications requiring the attachment of two ligand molecules, thereby creating multivalent constructs that can enhance binding affinity and avidity, or for improving the pharmacokinetic properties of therapeutic molecules.[1][]

The this compound-amine linker features two primary amine groups at the terminus of each PEG4 arm and a third amine protected by a benzyl group.[3][4] This unique structure allows for a two-stage conjugation strategy. Initially, the two terminal primary amines are available for conjugation. Subsequently, the benzyl protecting group can be removed to expose a third primary amine for further modification if desired. This document will focus on the initial conjugation utilizing the two terminal amines.

The primary method for conjugating the amine groups of the PEG linker to a ligand is through the formation of a stable amide bond. This is most commonly achieved by activating a carboxyl group on the ligand using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Core Principles of Conjugation

The conjugation of this compound-amine to a carboxyl-containing ligand via EDC/NHS chemistry proceeds in two principal steps:

  • Activation of the Ligand's Carboxyl Group: EDC reacts with the carboxyl group (-COOH) on the ligand to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond: The addition of NHS or Sulfo-NHS stabilizes the reactive intermediate by converting it into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine groups (-NH2) on the this compound-amine to form a stable amide bond, releasing NHS as a byproduct.[6]

The hydrophilic nature of the PEG linker can improve the solubility and stability of the resulting conjugate and reduce non-specific binding.[8][9] The branched structure allows for the attachment of multiple ligands, which can be advantageous in various applications, including drug delivery, diagnostics, and targeted therapies.[][10]

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound-amine to a ligand containing a carboxyl group. The protocol is divided into three stages: preparation of reagents, conjugation reaction, and purification of the conjugate.

Protocol 1: EDC/NHS Conjugation of this compound-amine to a Carboxylated Ligand

Materials:

  • Ligand with a terminal carboxyl group

  • This compound-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffers like HEPES or borate buffer.[11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare a stock solution of the carboxylated ligand in the appropriate buffer. The concentration will depend on the specific ligand.

    • Prepare a stock solution of this compound-amine in DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of the Carboxylated Ligand:

    • In a reaction vessel, dissolve the carboxylated ligand in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the ligand solution.[7]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to this compound-amine:

    • Add a 1.5- to 20-fold molar excess of the this compound-amine solution to the activated ligand mixture. The optimal molar ratio should be determined empirically for each specific ligand.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts using an appropriate chromatography method. Size-exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller, unreacted molecules.[] Ion-exchange chromatography (IEX) can also be used if the conjugate has a different net charge compared to the starting materials.[13]

    • Dialysis can also be employed for purification.[14]

Table 1: Summary of Recommended Reaction Conditions for EDC/NHS Conjugation

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.[7]
Conjugation pH 7.2 - 8.0Efficient reaction of NHS esters with primary amines.[11]
EDC Molar Excess 2 - 10 foldRelative to the carboxylated ligand.
NHS/Sulfo-NHS Molar Excess 2 - 10 foldRelative to the carboxylated ligand.
PEG Linker Molar Excess 1.5 - 20 foldRelative to the activated ligand.
Reaction Time (Activation) 15 - 30 minutesAt room temperature.
Reaction Time (Conjugation) 2 hours (RT) to overnight (4°C)Longer times may increase yield but also hydrolysis.
Quenching Agent Tris-HCl or HydroxylamineFinal concentration of 20-50 mM.
Protocol 2: Optional Deprotection of the N-Benzyl Group

If access to the third amine is required for subsequent conjugation steps, the N-benzyl group can be removed. A common method is catalytic hydrogenation.

Materials:

  • This compound-ligand conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen source (e.g., hydrogen gas balloon or ammonium formate)[1]

  • Methanol or ethanol

  • Celite®

Procedure:

  • Dissolve the this compound-ligand conjugate in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • If using a hydrogen balloon, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • If using ammonium formate, add 3-5 equivalents.

  • Stir the reaction mixture vigorously at room temperature. If using ammonium formate, the reaction may require heating to reflux.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected conjugate.

Characterization of the Conjugate

It is essential to characterize the final conjugate to confirm successful conjugation and determine the degree of labeling.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the number of ligands attached to the PEG linker.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.[17][18]

  • Chromatography (e.g., SEC, RP-HPLC): To assess the purity of the conjugate and separate different species (e.g., unconjugated ligand, singly conjugated, doubly conjugated).[]

Visualizations

experimental_workflow cluster_activation Step 1: Ligand Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification ligand Carboxylated Ligand activated_ligand Activated Ligand (NHS Ester) ligand->activated_ligand Activation Buffer (pH 4.5-6.0) edc_nhs EDC + NHS/Sulfo-NHS edc_nhs->activated_ligand conjugate PEG-Ligand Conjugate activated_ligand->conjugate Coupling Buffer (pH 7.2-8.0) peg_linker This compound-amine peg_linker->conjugate quenching Quenching conjugate->quenching purification Chromatography (SEC/IEX) quenching->purification final_product Purified Conjugate purification->final_product signaling_pathway cluster_reaction Reaction Mechanism COOH Ligand-COOH O_acylisourea O-Acylisourea Intermediate COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Ligand-NHS Ester O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Ligand-PEG Conjugate NHS_ester->Amide_bond + PEG_NH2 PEG-(NH2)2 PEG_NH2->Amide_bond

References

Application Notes and Protocols for In-Vitro Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for conducting in-vitro protein degradation assays. These assays are crucial for understanding the mechanisms of protein turnover and for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), that harness the cell's natural protein disposal machinery.

Introduction

In-vitro protein degradation assays are essential tools for studying the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells.[1][2] This system involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][4][5] The E3 ligase provides substrate specificity, recognizing target proteins for ubiquitination.[4][6] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1][5]

Targeted protein degradation has emerged as a promising therapeutic strategy.[7] Small molecules like PROTACs are designed to bring a target protein and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein.[8][9] In-vitro assays are critical for the discovery and optimization of these degraders.[7]

This document outlines the protocols for two key in-vitro assays: a general ubiquitination assay to study the components of the UPS and a more specific assay to evaluate the efficacy of PROTACs in inducing protein degradation.

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.

Ubiquitin_Proteasome_System cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation E1 E1 (Ubiquitin-Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub Ub Ubiquitin (Ub) ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E2 E2 (Ubiquitin-Conjugating Enzyme) E1_Ub->E2 Ub Transfer E2_Ub E2~Ub E2->E2_Ub E3 E3 (Ubiquitin Ligase) E2_Ub->E3 Forms Complex Ub_Target Ub-Target (Monoubiquitination) E2_Ub->Ub_Target Ub Transfer Target Target Protein Target->E3 PolyUb_Target Polyubiquitinated Target Protein Ub_Target->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Protocols

Protocol 1: In-Vitro Ubiquitination Assay

This assay is designed to reconstitute the ubiquitination cascade in a test tube to determine if a target protein is a substrate for a specific E3 ligase.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase

  • Recombinant target protein

  • Ubiquitin

  • ATP solution (10 mM)

  • 10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

  • SDS-PAGE loading buffer

  • Deionized water

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. The final reaction volume is typically 20-50 µL.

  • Add the components in the following order: deionized water, 10x ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein. See Table 1 for recommended concentrations.

  • As negative controls, prepare reactions lacking one of the key components (e.g., -E1, -E2, -E3, or -ATP).[3]

  • Mix gently by pipetting and incubate the reaction at 30-37°C for 1-2 hours.[3][6]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[3]

  • Analyze the samples by SDS-PAGE followed by Western blotting using antibodies against the target protein or ubiquitin.

Data Presentation:

The results of the in-vitro ubiquitination assay can be summarized in the following table. An increase in higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.

Component Working Concentration
E1 Enzyme50-100 nM
E2 Enzyme0.2-1 µM
E3 Ligase0.1-0.5 µM
Target Protein0.5-2 µM
Ubiquitin5-10 µg
ATP1-2 mM

Table 1: Recommended Component Concentrations for In-Vitro Ubiquitination Assay

Protocol 2: PROTAC-Mediated In-Vitro Protein Degradation Assay

This protocol assesses the ability of a PROTAC to induce the ubiquitination and subsequent degradation of a target protein in a reconstituted system.

Experimental Workflow:

PROTAC_Workflow cluster_setup Reaction Setup cluster_incubation Ubiquitination cluster_degradation Degradation (Optional) cluster_analysis Analysis node_setup Combine E1, E2, E3, Target Protein, Ubiquitin, ATP, and PROTAC node_incubate Incubate at 30-37°C node_setup->node_incubate node_proteasome Add 26S Proteasome node_incubate->node_proteasome Optional Step node_stop Stop reaction with SDS-PAGE buffer node_incubate->node_stop node_incubate2 Incubate at 37°C node_proteasome->node_incubate2 node_incubate2->node_stop node_wb Western Blot Analysis node_stop->node_wb

Caption: Workflow for a PROTAC-mediated in-vitro degradation assay.

Materials:

  • All materials from Protocol 1

  • PROTAC compound of interest dissolved in DMSO

  • Purified 26S proteasome (optional, for direct degradation assessment)

Procedure:

  • Follow steps 1 and 2 from the In-Vitro Ubiquitination Assay protocol.

  • Add the PROTAC compound to the reaction mixture at various concentrations. A DMSO vehicle control should be included.

  • Incubate the reaction at 30-37°C for 1-2 hours to allow for ubiquitination.

  • (Optional) To directly assess degradation, add purified 26S proteasome to the reaction and incubate for an additional 1-2 hours at 37°C.[10]

  • Stop the reaction and analyze by Western blotting as described in Protocol 1. The primary antibody should be against the target protein.

Data Presentation:

The efficacy of the PROTAC can be quantified by measuring the decrease in the band intensity of the unmodified target protein. The results can be presented in a dose-response table.

PROTAC Concentration Target Protein Level (%) Ubiquitinated Species (%)
0 µM (Vehicle)1005
0.1 µM8515
1 µM4055
10 µM1575

Table 2: Example Data for PROTAC-Mediated Degradation

PROTAC Mechanism of Action: Ternary Complex Formation

A key step in the mechanism of action for PROTACs is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][11] This proximity is what facilitates the transfer of ubiquitin to the target protein.

Ternary_Complex Target Target Protein PROTAC PROTAC Target->PROTAC Target_p Target Protein E3_Ligase E3 Ligase PROTAC->E3_Ligase PROTAC_p PROTAC E3_Ligase_p E3 Ligase Target_p->PROTAC_p PROTAC_p->E3_Ligase_p

Caption: Formation of the ternary complex by a PROTAC molecule.

Conclusion

The in-vitro protein degradation assays described here are powerful tools for elucidating the mechanisms of protein ubiquitination and for the development of novel targeted protein degradation therapeutics. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance their research and drug discovery programs. The use of appropriate controls and careful data analysis are essential for the accurate interpretation of the results. Various methods, including fluorescence polarization and surface plasmon resonance, can also be employed to study the binary and ternary complex formation in more detail.[12][13] Ultimately, the goal is to identify compounds that efficiently lead to the degradation of the protein of interest.[13]

References

Application Notes and Protocols for N-Benzyl-N-bis-PEG4 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis-PEG4 is a flexible, bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. The this compound linker serves as a crucial component, connecting a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. Its polyethylene glycol (PEG) nature enhances solubility and cell permeability of the resulting PROTAC, while the benzyl group can provide structural rigidity and specific spatial orientation. These characteristics are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of an this compound-containing PROTAC, herein referred to as BNBP4-Degrader , in cancer research. BNBP4-Degrader is a hypothetical PROTAC designed to target and degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in various cancers, including acute myeloid leukemia and breast cancer.

Applications of BNBP4-Degrader in Cancer Research

BNBP4-Degrader can be employed in a variety of cancer research applications to study the therapeutic potential of targeted BRD4 degradation.

  • Induction of Apoptosis in Cancer Cells: By degrading BRD4, a key regulator of oncogene expression such as c-MYC, BNBP4-Degrader is expected to induce programmed cell death in cancer cell lines.

  • Inhibition of Cancer Cell Proliferation: The degradation of BRD4 can lead to cell cycle arrest and a subsequent reduction in the proliferation rate of cancer cells.

  • Overcoming Drug Resistance: PROTAC-mediated degradation of target proteins can be effective even when the target has developed mutations that confer resistance to traditional small molecule inhibitors.

  • In Vivo Tumor Growth Inhibition: In animal models of cancer, BNBP4-Degrader can be investigated for its ability to suppress tumor growth and improve survival.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of BNBP4-Degrader in relevant cancer cell lines. This data is based on typical values observed for effective BRD4-targeting PROTACs in the scientific literature.

Table 1: In Vitro Degradation Efficacy of BNBP4-Degrader

Cell LineCancer TypeTarget ProteinDC50 (nM)Dmax (%)
MV4-11Acute Myeloid LeukemiaBRD415>95
MCF-7Breast CancerBRD425>90
HeLaCervical CancerBRD450>85

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: In Vitro Anti-proliferative Activity of BNBP4-Degrader

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia30
MCF-7Breast Cancer75
HeLaCervical Cancer120

IC50: Concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical BRD4-Targeting PROTAC (BNBP4-Degrader) using an this compound Linker

This protocol describes a general synthetic scheme for coupling a BRD4 ligand and an E3 ligase ligand via an this compound linker.

Materials:

  • BRD4 ligand with a reactive functional group (e.g., a carboxylic acid)

  • This compound-amine linker

  • E3 ligase ligand (e.g., pomalidomide) with a reactive functional group (e.g., a carboxylic acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification equipment (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Step 1: Amide Coupling of BRD4 Ligand and Linker:

    • Dissolve the BRD4 ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add the this compound-amine linker (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, purify the product by preparative HPLC to obtain the BRD4-linker intermediate.

  • Step 2: Deprotection (if necessary):

    • If the linker has a protecting group on the other end, perform the appropriate deprotection step.

  • Step 3: Amide Coupling of BRD4-linker Intermediate and E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) and stir for 10 minutes.

    • Add the purified BRD4-linker intermediate (1 equivalent) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Purify the final PROTAC product (BNBP4-Degrader) by preparative HPLC.

    • Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of BRD4 Protein Degradation by Western Blot

Materials:

  • Cancer cell lines (e.g., MV4-11, MCF-7)

  • Cell culture medium and supplements

  • BNBP4-Degrader (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of BNBP4-Degrader (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysates.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

Materials:

  • Cancer cell lines

  • 96-well plates

  • BNBP4-Degrader

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of BNBP4-Degrader. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC BNBP4-Degrader (PROTAC) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Mechanism of action for BNBP4-Degrader.

Experimental_Workflow start Start synthesis PROTAC Synthesis (BNBP4-Degrader) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_culture Cancer Cell Culture (e.g., MV4-11, MCF-7) purification->cell_culture treatment Treatment with BNBP4-Degrader cell_culture->treatment degradation_assay Protein Degradation Assay (Western Blot) treatment->degradation_assay viability_assay Cell Viability Assay (MTT / CellTiter-Glo®) treatment->viability_assay data_analysis Data Analysis (DC50, IC50 Calculation) degradation_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating BNBP4-Degrader.

BRD4_Signaling_Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds to Cell_Proliferation Cell Proliferation & Survival Transcription_Machinery Transcription Machinery Acetyl_Histones->Transcription_Machinery recruits Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes activates transcription of Oncogenes->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis inhibits BNBP4_Degrader BNBP4-Degrader BNBP4_Degrader->BRD4 induces degradation of

Caption: Simplified BRD4 signaling pathway and the effect of BNBP4-Degrader.

References

Application Notes and Protocols for N-Benzyl-N-bis-PEG4 in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) offers a promising therapeutic strategy for a range of diseases, including neurological disorders characterized by the accumulation of misfolded or pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.

N-Benzyl-N-bis-PEG4 is a flexible, hydrophilic linker that can be incorporated into PROTAC design. Its polyethylene glycol (PEG) nature can enhance solubility and cell permeability, which are crucial properties for drugs targeting the central nervous system (CNS). The benzyl group provides a stable anchor point for the synthesis of the PROTAC molecule. This document provides detailed application notes and generalized protocols for the conceptual use of this compound in the development of PROTACs for neurological disorder research.

Application Notes

This compound is a valuable chemical tool for the synthesis of PROTACs aimed at degrading pathogenic proteins in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2][3][4] The key applications of this linker are:

  • PROTAC Synthesis: this compound serves as a linker to connect a ligand that binds to a target neurological protein (e.g., Tau, α-synuclein, Huntingtin) with a ligand for an E3 ubiquitin ligase (e.g., Cereblon, VHL).[][6][7]

  • Modulation of Physicochemical Properties: The PEG component of the linker can improve the aqueous solubility and reduce the aggregation of the resulting PROTAC molecule, which are often challenges in CNS drug development.[8]

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG4 chain can be crucial for achieving the optimal orientation and proximity of the target protein and the E3 ligase, thereby facilitating efficient ubiquitination and degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a hypothetical PROTAC, designated as Neuro-PROTAC-1, which utilizes the this compound linker for the degradation of a target protein implicated in a neurological disorder.

Protocol 1: Synthesis of Neuro-PROTAC-1

This protocol describes a representative synthetic route for coupling a target protein-binding ligand and an E3 ligase ligand using the this compound linker.

Materials:

  • Target Protein Ligand with a reactive functional group (e.g., a carboxylic acid)

  • E3 Ligase Ligand with a compatible reactive functional group (e.g., an amine)

  • This compound-acid (or a derivative with appropriate functional groups)

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Activation of this compound Linker:

    • Dissolve this compound-acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid group.

  • Coupling with E3 Ligase Ligand:

    • To the activated linker solution, add the E3 ligase ligand (e.g., a derivative of thalidomide with an amine handle).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of Linker-E3 Ligase Conjugate:

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography on silica gel to obtain the purified linker-E3 ligase conjugate.

  • Deprotection of the Benzyl Group (if necessary):

    • The benzyl group on the nitrogen of the linker can be removed by hydrogenolysis (e.g., using H2, Pd/C) if a free amine is required for the next coupling step.

  • Coupling with Target Protein Ligand:

    • Activate the carboxylic acid group of the target protein ligand using HATU and DIPEA in anhydrous DMF.

    • Add the purified linker-E3 ligase conjugate (with a deprotected amine, if applicable) to the activated target protein ligand.

    • Stir the reaction at room temperature overnight.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain Neuro-PROTAC-1 with high purity.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: In Vitro Evaluation of Neuro-PROTAC-1

This protocol outlines the steps to assess the ability of Neuro-PROTAC-1 to induce the degradation of the target protein in a relevant cell line.

Materials:

  • A neuronal cell line overexpressing the target protein (e.g., SH-SY5Y cells)

  • Neuro-PROTAC-1

  • Cell culture medium and supplements

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • Western blot reagents and equipment

  • Proteasome inhibitor (e.g., MG132)

  • E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases)

Procedure:

  • Cell Culture and Treatment:

    • Plate the neuronal cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Neuro-PROTAC-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control (e.g., a structurally similar but inactive molecule).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Mechanism of Action Studies:

    • To confirm that degradation is proteasome-dependent, co-treat cells with Neuro-PROTAC-1 and a proteasome inhibitor (e.g., 10 µM MG132).

    • To confirm the involvement of the specific E3 ligase, co-treat cells with Neuro-PROTAC-1 and an appropriate E3 ligase inhibitor.

    • Analyze protein levels by Western blot.

Protocol 3: In Vivo Evaluation of Neuro-PROTAC-1 in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy and pharmacokinetic properties of Neuro-PROTAC-1 in a relevant mouse model of a neurological disorder.

Materials:

  • A transgenic mouse model of the neurological disorder

  • Neuro-PROTAC-1 formulated for in vivo administration (e.g., in a solution with PEG, Tween 80, and saline)

  • Vehicle control solution

  • Equipment for animal dosing (e.g., oral gavage needles, injection syringes)

  • Tissue homogenization buffer and equipment

  • ELISA or Western blot reagents for protein quantification

  • LC-MS/MS for pharmacokinetic analysis

Procedure:

  • Animal Dosing:

    • Acclimate the mice to the experimental conditions.

    • Administer Neuro-PROTAC-1 to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different dose levels.

    • Include a group of mice treated with the vehicle control.

  • Pharmacokinetic Analysis:

    • At various time points after dosing, collect blood samples.

    • Process the blood to obtain plasma.

    • Extract Neuro-PROTAC-1 from the plasma and analyze its concentration using LC-MS/MS to determine key PK parameters (e.g., Cmax, t1/2, AUC).

    • At the end of the study, collect brain tissue to assess brain penetration.

  • Target Engagement and Protein Degradation in the Brain:

    • At the end of the treatment period, euthanize the mice and harvest the brains.

    • Homogenize specific brain regions of interest.

    • Measure the levels of the target protein in the brain homogenates using Western blot or ELISA.

    • Compare the protein levels in the Neuro-PROTAC-1-treated group to the vehicle-treated group to determine the extent of in vivo protein degradation.

  • Behavioral Analysis:

    • Perform relevant behavioral tests to assess the functional outcomes of target protein degradation (e.g., Morris water maze for memory, rotarod test for motor coordination).

Data Presentation

The following tables present hypothetical but representative quantitative data that could be generated from the experiments described above.

Table 1: In Vitro Degradation of Target Protein by Neuro-PROTAC-1

Concentration of Neuro-PROTAC-1Mean Target Protein Level (% of Vehicle)Standard DeviationDC50 (nM)
1 nM95± 5.2
10 nM78± 6.1
50 nM45± 4.848.5
100 nM22± 3.5
500 nM10± 2.1
1 µM8± 1.9

Table 2: In Vivo Efficacy of Neuro-PROTAC-1 in a Mouse Model

Treatment GroupDose (mg/kg)Mean Target Protein Level in Brain (% of Vehicle)Standard Deviation
Vehicle0100± 8.9
Neuro-PROTAC-11065± 7.3
Neuro-PROTAC-13038± 5.5
Neuro-PROTAC-110015± 4.1

Mandatory Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (e.g., Tau, α-synuclein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC Neuro-PROTAC-1 (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Recruitment PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing the this compound linker.

Experimental_Workflow start Start synthesis Synthesis of Neuro-PROTAC-1 (using this compound linker) start->synthesis invitro In Vitro Evaluation (Cell-based degradation assays) synthesis->invitro western Western Blot Analysis (Quantify protein degradation) invitro->western moa Mechanism of Action Studies (Proteasome/E3 ligase inhibition) invitro->moa invivo In Vivo Evaluation (Mouse model of neurological disorder) invitro->invivo Promising results pk Pharmacokinetic Analysis (Brain penetration) invivo->pk efficacy Efficacy Studies (Target degradation and behavioral tests) invivo->efficacy end End efficacy->end

Caption: Experimental workflow for the development and evaluation of a PROTAC.

References

Application Notes and Protocols: A Step-by-Step Guide to N-Benzyl-N-bis-PEG4 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are instrumental in improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Branched linkers, such as N-Benzyl-N-bis-PEG4-acid, offer a versatile platform for creating complex conjugates. This linker features two PEG4 arms terminating in carboxylic acid groups, which can be conjugated to amine-containing molecules, and a central nitrogen atom protected by a benzyl group.

This two-pronged reactivity allows for the initial conjugation to one or two target molecules (e.g., small molecules, peptides) via the carboxyl groups. Subsequently, the benzyl protecting group can be removed through hydrogenolysis to reveal a secondary amine.[1] This newly exposed amine can serve as a handle for further functionalization, enabling the construction of multi-component systems, such as antibody-drug conjugates (ADCs) or targeted delivery vehicles.

These application notes provide a comprehensive guide to the two-stage process: first, the conjugation of the N-Benzyl-N-bis(PEG4-acid) linker to an amine-containing molecule using EDC/NHS chemistry, and second, the subsequent deprotection of the benzyl group.

Overall Workflow

The general strategy involves an initial conjugation step to form a stable amide bond, followed by a deprotection step to unmask a reactive amine for potential downstream applications.

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection (Optional) A Amine-Containing Molecule (R-NH2) C EDC / NHS Activation A->C B N-Benzyl-N-bis(PEG4-acid) B->C D Conjugated Product (Benzyl-Protected) C->D Amide Bond Formation E Catalytic Hydrogenolysis (Pd/C, H2) D->E G Purification & Characterization D->G F Final Conjugate with Free Secondary Amine E->F Benzyl Removal F->G

Caption: General workflow for this compound conjugation and subsequent deprotection.

Protocol 1: EDC/NHS-Mediated Conjugation

This protocol details the conjugation of the two carboxylic acid groups of N-Benzyl-N-bis(PEG4-acid) to a molecule containing a primary amine. The reaction proceeds via the formation of a semi-stable NHS ester, which then reacts with the amine to form a stable amide bond.[2]

Reaction Mechanism: EDC/NHS Coupling

G linker Linker-COOH (Carboxylic Acid) intermediate1 O-Acylisourea Intermediate (Unstable) linker->intermediate1 + EDC EDC EDC intermediate2 NHS Ester (Semi-stable) intermediate1->intermediate2 + NHS - EDC Urea NHS NHS product Linker-CONH-Target (Stable Amide Bond) intermediate2->product + Target-NH2 - NHS target Target-NH2 (Primary Amine)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Materials
  • N-Benzyl-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., peptide, small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification supplies (e.g., desalting columns, HPLC system)

Experimental Protocol
  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a stock solution of N-Benzyl-N-bis(PEG4-acid) (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, combine the N-Benzyl-N-bis(PEG4-acid) stock solution with Activation Buffer.

    • Add a molar excess of EDC and NHS to the linker solution. Refer to Table 1 for suggested molar ratios. A typical starting point is 5 equivalents of EDC and 5 equivalents of NHS per mole of linker.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Add the activated linker-NHS ester solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amine. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.[2]

  • Purification:

    • Purify the conjugate from excess reagents and byproducts. The method of choice depends on the nature of the conjugate.

    • For proteins/peptides: Use size-exclusion chromatography (e.g., a desalting column like Zeba™ Spin Desalting Column) or dialysis.[4]

    • For small molecules: Use reverse-phase HPLC (RP-HPLC) or silica gel chromatography.[][6]

Data Presentation: Reaction Parameters

Table 1: Typical Molar Ratios for EDC/NHS Conjugation

Component Molar Ratio vs. Amine-Molecule Purpose Notes
This compound-acid 1 - 10 equivalents Controls the degree of labeling. Start with a 5-fold molar excess and optimize.
EDC 1.5 - 2 equivalents vs. COOH Activates carboxyl groups. Use fresh solution. Excess can be quenched.[7]

| NHS/Sulfo-NHS | 1.5 - 2 equivalents vs. COOH | Stabilizes the activated intermediate. | Sulfo-NHS is used for improved aqueous solubility.[3] |

Protocol 2: Benzyl Group Deprotection via Hydrogenolysis

This protocol describes the removal of the N-benzyl protecting group from the conjugated product to expose a secondary amine. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a standard and efficient method.[8]

Materials
  • Benzyl-protected conjugate

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate).[9]

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Experimental Protocol
  • Reaction Setup:

    • Dissolve the purified benzyl-protected conjugate in a suitable solvent (e.g., Methanol) in a round-bottom flask equipped with a stir bar.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the substrate).[9]

  • Hydrogenation:

    • Method A (H₂ Gas): Seal the flask, and carefully purge the system by evacuating and backfilling with an inert gas (3 cycles), followed by hydrogen gas (3 cycles). Stir the reaction vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.[9][10]

    • Method B (Transfer Hydrogenolysis): Add a hydrogen donor, such as ammonium formate (3-5 equivalents), to the reaction mixture. Stir at room temperature. This method avoids the need for handling flammable hydrogen gas.[9]

  • Monitoring the Reaction:

    • Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or LC-MS, until the starting material is fully consumed. Reaction times can vary from 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.[11]

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

    • If necessary, purify the final product using HPLC or other suitable chromatographic techniques.

Characterization and Data Analysis

The success of the conjugation and deprotection steps should be confirmed using analytical techniques.

Purification and Characterization Workflow

G cluster_0 Purification cluster_1 Characterization A Crude Reaction Mixture B Size Exclusion Chromatography (for macromolecules) A->B C Reverse-Phase HPLC (for small molecules) A->C D Purified Conjugate B->D C->D E LC-MS Analysis D->E G SDS-PAGE (for proteins) D->G F Confirm Mass Shift & Purity E->F H Observe Shift in Molecular Weight G->H

Caption: Workflow for the purification and characterization of the PEGylated conjugate.

Data Presentation: Expected Mass Spectrometry Results

Analysis by LC-MS is critical for confirming the identity of the products. The expected mass increase corresponds to the addition of the linker and the subsequent removal of the benzyl group.

Table 2: Expected Mass Changes for Characterization by Mass Spectrometry

Reaction Stage Covalent Modification Expected Δ Mass (Da) Notes
Conjugation + 1x N-Benzyl-N-bis(PEG4-acid) - 2x H₂O + 603.7 (linker) - 36.0 (2x H₂O) = +567.7 For conjugation at two amine sites. The mass of the linker (C₃₁H₄₅NO₁₀) is 603.7 Da.
Deprotection - 1x Benzyl group (C₇H₇) + 1x Hydrogen (H) - 91.1 (benzyl) + 1.0 (H) = -90.1 The benzyl group is replaced by a hydrogen atom on the central nitrogen.

| Overall | Conjugation + Deprotection | +567.7 - 90.1 = +477.6 | Net mass change after both steps. |

Note: The exact mass of the PEG linker may vary slightly. Always refer to the certificate of analysis for the specific lot of the reagent.[12][13]

References

Best Practices for Storing and Handling N-Benzyl-N-bis-PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage, handling, and application of N-Benzyl-N-bis-PEG4 derivatives. These molecules are versatile, branched polyethylene glycol (PEG) linkers, commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The central benzyl group serves as a stable protecting group for the tertiary amine, while the terminal ends of the two PEG4 arms can be functionalized with various reactive groups to facilitate conjugation to proteins of interest (POIs) and E3 ligase ligands.

Introduction to this compound Linkers

This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] The linker component of a PROTAC is critical as it connects the POI-binding ligand to the E3 ligase-recruiting ligand, and its composition and length significantly impact the efficacy, solubility, and cell permeability of the final PROTAC molecule.[3][4] The PEG4 chains in this linker enhance the aqueous solubility of the resulting conjugate.[5]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound derivatives.

General Recommendations:

  • Storage Temperature: Upon receipt, all this compound derivatives should be stored at -20°C for long-term stability.[6][7][8] For short-term storage (days to weeks), some derivatives may be kept at 0-4°C in a dry, dark environment.[9]

  • Desiccation: It is essential to store the compounds in a desiccated environment to prevent hydrolysis, especially for derivatives with reactive terminal groups like NHS esters.

  • Inert Atmosphere: For derivatives sensitive to oxidation or moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Equilibrate the vial to room temperature before opening to avoid moisture condensation. For viscous or low-melting point solids, it is advisable to prepare a stock solution in a suitable dry solvent immediately before use.[10]

Stock Solution Preparation and Storage:

  • Solvents: this compound and its derivatives are generally soluble in a variety of organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[8][11][12] Some derivatives with terminal acid or amine groups also exhibit solubility in water.[11][12]

  • Preparation: To facilitate accurate dispensing, prepare stock solutions by dissolving the compound in a dry, water-miscible organic solvent like DMSO or DMF.[10]

  • Storage: Store stock solutions at -20°C. To minimize air and moisture exposure, cap the vial with a septum and use a syringe for dispensing.[10] Stock solutions in DMSO can be stable for extended periods when stored at -80°C.[13]

Quantitative Data Summary

The following table summarizes the physicochemical properties of various this compound derivatives based on commercially available data.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )PurityRecommended StorageSolubilityReference
N-Benzyl-N-bis(PEG1-OH)C15H25NO4283.37>95%-20°C (long-term)DMSO[9]
N-Benzyl-N-bis(PEG3-acid)C25H41NO10515.698%-20°CInquire with supplier[7]
N-Benzyl-N-bis(PEG3-t-butyl ester)C33H57NO10627.896%-20°CDMSO, DCM, DMF[8]
Benzyl-PEG4-amineC15H25NO4283.4>95%-20°CInquire with supplier[14]
Benzyl-PEG4-acidC16H24O6312.498%-20°CInquire with supplierBroadPharm
N-Boc-N-bis(PEG4-NHS ester)C35H57N3O18807.9>90%-20°CInquire with supplier[6][15]
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid)C40H69N3O2091298%-20°CWater, DMSO, DCM, DMF[12]

Experimental Protocols and Applications

The functional groups at the termini of the PEG4 arms dictate the specific application and conjugation chemistry. Below are detailed protocols for common derivatives.

N-Benzyl-N-bis(PEG4-acid) for Amine Coupling

This derivative is used to conjugate molecules containing primary or secondary amines through the formation of a stable amide bond. The reaction requires an activating agent.[16]

Protocol for Amide Coupling:

  • Reagent Preparation:

    • Dissolve the N-Benzyl-N-bis(PEG4-acid) in an anhydrous organic solvent such as DMF or DMSO to a desired stock concentration (e.g., 10-50 mM).

    • Dissolve the amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand) in a compatible buffer. Non-amine-containing buffers at pH 7-9, such as PBS (20mM sodium phosphate, 150mM NaCl; pH 7.4) or 50mM borate buffer, should be used.[10]

    • Prepare fresh solutions of a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the reaction buffer.

  • Reaction Procedure:

    • To the dissolved N-Benzyl-N-bis(PEG4-acid), add a 1.5 to 2-fold molar excess of both EDC and HATU.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Add the amine-containing molecule to the activated linker solution. A 1.2 to 1.5-fold molar excess of the amine relative to the linker is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

    • Upon completion, purify the conjugate using methods such as preparative HPLC or size-exclusion chromatography to remove unreacted reagents and byproducts.

Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Linker_Acid N-Benzyl-N-bis(PEG4-acid) Activated_Linker Activated Ester Intermediate Linker_Acid->Activated_Linker Add Coupling_Reagents EDC / HATU Coupling_Reagents->Activated_Linker Add Conjugate Amide-linked Conjugate Activated_Linker->Conjugate Reacts with Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Reacts with Purification HPLC or SEC Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for conjugating an amine-containing molecule using N-Benzyl-N-bis(PEG4-acid).

N-Benzyl-N-bis(PEG4-amine) for Carboxylic Acid Coupling

This derivative is used for conjugation to molecules bearing carboxylic acid groups.

Protocol for Carboxylic Acid Coupling:

This protocol is similar to the one described in 4.1, but in this case, the carboxylic acid-containing molecule is activated with EDC/HATU before the addition of the N-Benzyl-N-bis(PEG4-amine).

N-Benzyl-N-bis(PEG4-NHS ester) for Amine Coupling

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[17]

Protocol for NHS Ester Coupling:

  • Reagent Preparation:

    • Prepare a stock solution of the N-Benzyl-N-bis(PEG4-NHS ester) in a dry, water-miscible organic solvent like DMSO immediately before use, as NHS esters are susceptible to hydrolysis.[18]

    • Dissolve the amine-containing protein or molecule in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., PBS).[17]

  • Reaction Procedure:

    • Add the NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester over the protein is typically used.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19]

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[17]

  • Purification:

    • Remove excess, unreacted linker and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[19]

Workflow for NHS Ester Coupling:

NHS_Ester_Coupling_Workflow NHS_Linker N-Benzyl-N-bis(PEG4-NHS ester) in DMSO Reaction_Mixture Reaction Mixture NHS_Linker->Reaction_Mixture Amine_Protein Amine-containing Protein in PBS (pH 7.2-8.5) Amine_Protein->Reaction_Mixture Quenching Quench with Tris or Glycine Reaction_Mixture->Quenching Incubate 30-60 min Purification Desalting Column or Dialysis Quenching->Purification Final_Conjugate Purified Protein Conjugate Purification->Final_Conjugate

Caption: General workflow for labeling a protein with an N-Benzyl-N-bis(PEG4-NHS ester).

N-Benzyl-N-bis(PEG4-alkyne) for Click Chemistry

This derivative is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[20]

Protocol for CuAAC Reaction:

  • Reagent Preparation:

    • Dissolve the N-Benzyl-N-bis(PEG4-alkyne) and the azide-containing molecule in a suitable solvent or buffer system (e.g., a mixture of t-BuOH/H2O or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[21]

    • Prepare a stock solution of a copper(II) sulfate (CuSO4) and a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.[21]

  • Reaction Procedure:

    • In a reaction tube, combine the alkyne-linker and the azide-molecule.

    • Add the CuSO4/ligand solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically effective.

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate chromatographic method to remove the copper catalyst and excess reagents.

Conceptual Diagram of PROTAC Assembly using this compound:

PROTAC_Assembly cluster_components PROTAC Components POI_Ligand POI Ligand Reactive Group A Linker Reactive Group A' This compound Reactive Group B' POI_Ligand->Linker Conjugation 1 E3_Ligand E3 Ligase Ligand Reactive Group B E3_Ligand->Linker Conjugation 2 PROTAC POI Ligand This compound Linker E3 Ligase Ligand Linker->PROTAC

Caption: Schematic of PROTAC synthesis using a bifunctional this compound linker.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemical reagents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

By following these guidelines, researchers can ensure the stability and reactivity of this compound derivatives, leading to successful and reproducible results in their bioconjugation and drug development endeavors.

References

Troubleshooting & Optimization

Improving the solubility of N-Benzyl-N-bis-PEG4 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-bis-PEG4 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of these molecules. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

The this compound moiety is a chemical linker used in the synthesis of PROTACs. Its primary role is to connect the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) chains are incorporated to improve the physicochemical properties of the final PROTAC molecule. Specifically, the PEG linker is intended to increase aqueous solubility and can influence cell permeability, which are often significant challenges for large PROTAC molecules.[1][2][3]

Q2: Why is my this compound PROTAC exhibiting poor solubility despite the PEG linker?

While PEG linkers are a well-established strategy to enhance the solubility of PROTACs, several factors can still lead to poor solubility[3][4]:

  • High Lipophilicity of Ligands: The ligands binding the target protein and the E3 ligase may be highly lipophilic, overpowering the solubilizing effect of the PEG4 linker.

  • High Molecular Weight: PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" chemical space, which predisposes them to low solubility.[1]

  • Crystallinity: The solid-state properties of the PROTAC, such as a highly stable crystal lattice, can make it difficult for solvent molecules to break it apart, leading to low thermodynamic solubility.

  • Aggregation: Hydrophobic patches on the PROTAC molecule can lead to self-association and aggregation in aqueous solutions.[]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

It is crucial to understand the distinction between these two measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer. It reflects the rate of precipitation and is often used for high-throughput screening in early discovery.[6][7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing a solid excess of the compound to equilibrate with an aqueous buffer over a longer period (e.g., 24 hours). This value is critical for later-stage development, including formulation.[6][9]

For initial troubleshooting and compound ranking, kinetic solubility is often sufficient. However, for formulation development, thermodynamic solubility provides a more accurate picture.[8]

Troubleshooting Guide: My PROTAC is Precipitating in Solution

If you observe precipitation or cloudiness when preparing your PROTAC solution, follow this troubleshooting workflow.

G cluster_0 start Problem: PROTAC Precipitation in Aqueous Buffer q1 Is the PROTAC fully dissolved in the initial DMSO stock? start->q1 sol1 Action: Use fresh, anhydrous DMSO. Apply gentle heat or sonication to ensure complete initial dissolution. q1->sol1 No q2 What is the final concentration of DMSO? q1->q2 Yes sol1->q2 sol2 Action: Keep final DMSO concentration low (<1%, ideally <0.5%). High DMSO content can cause compounds to fall out of solution when diluted. q2->sol2 Too high (>1%) q3 Have you tried altering the formulation? q2->q3 Acceptable (<1%) sol2->q3 sol3 Action: Experiment with formulation strategies. See Table 2 for options like co-solvents or cyclodextrins. q3->sol3 No q4 Is this for an in vivo study? q3->q4 Yes sol3->q4 sol4 Action: Consider advanced formulations such as lipid-based systems (e.g., SMEDDS) or amorphous solid dispersions. q4->sol4 Yes end_node Outcome: Improved Solubility q4->end_node No sol4->end_node G cluster_0 p1 Prepare 10 mM PROTAC Stock in 100% DMSO p2 Create Serial Dilutions in DMSO in a 96-well plate p1->p2 p3 Add Aqueous Buffer (PBS, pH 7.4) to a separate 96-well plate p2->p3 p4 Transfer a small aliquot (e.g., 2 µL) of DMSO stock to the buffer plate p3->p4 p5 Mix and Incubate (e.g., 2 hours at 25°C) p4->p5 p6 Measure Turbidity (Absorbance at 620 nm) using a plate reader p5->p6 p7 Determine Precipitation Point (Concentration at which OD significantly increases) p6->p7 G cluster_0 POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of Target Ternary->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Technical Support Center: Synthesis of N-Benzyl-N-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-N-bis-PEG4. Our aim is to address common challenges and provide actionable solutions to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most reliable and commonly recommended method is reductive amination. This approach involves the reaction of bis(PEG4-amine) with benzaldehyde in the presence of a mild reducing agent. This method is preferred over direct alkylation of benzylamine with a PEG4-halide or -tosylate because it significantly minimizes the risk of over-alkylation, a common side reaction where the product amine reacts further with the alkylating agent.[1] Reductive amination offers a more controlled, one-pot synthesis with typically higher yields of the desired tertiary amine.[2][3]

Q2: What is "over-alkylation" and why is it a problem in this synthesis?

A2: Over-alkylation is a common side reaction in the N-alkylation of amines.[4] In the context of this synthesis, if you were to attempt to react benzylamine with two equivalents of a PEG4-halide, the initial product, N-benzyl-PEG4-amine, is often more nucleophilic than the starting benzylamine. This increased reactivity makes it prone to reacting with another molecule of the PEG4-halide, leading to the formation of a quaternary ammonium salt instead of the desired tertiary amine. Reductive amination circumvents this issue as the reaction proceeds through an imine intermediate which is then reduced, offering a more controlled addition of the benzyl group.[1]

Q3: What are the key starting materials for the reductive amination synthesis of this compound?

A3: The key starting materials are:

  • bis(PEG4-amine): This is a polyethylene glycol derivative with a primary amine group at both ends of the PEG4 chain.

  • Benzaldehyde: This provides the benzyl group that will be attached to the nitrogen atom.

  • A mild reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for its selectivity and mildness.[2][3][5][6][7] It efficiently reduces the iminium ion intermediate without significantly reducing the starting benzaldehyde.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By TLC, you can observe the consumption of the starting materials (benzaldehyde and bis(PEG4-amine)) and the appearance of the product spot. Due to the polar nature of the PEG chains, a polar mobile phase will likely be required. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. LC-MS is a more definitive method to confirm the formation of the desired product by checking for its molecular weight.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient imine formation: The equilibrium between the amine, aldehyde, and the imine intermediate may not be favorable.Ensure anhydrous reaction conditions as water can hydrolyze the imine. For less reactive amines or aldehydes, the addition of a catalytic amount of a mild acid (e.g., acetic acid) can promote imine formation. The optimal pH for imine formation is typically between 4 and 5.[4]
Inactive reducing agent: The sodium triacetoxyborohydride (STAB) may have degraded due to moisture.Use freshly opened or properly stored STAB. Ensure it is handled under an inert atmosphere.
Low reaction temperature: The reaction may be too slow at room temperature.Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.
Presence of Unreacted Starting Materials Insufficient reducing agent: The amount of STAB may not be enough to reduce all the formed imine.Use a slight excess of STAB (typically 1.2-1.5 equivalents relative to the limiting reagent).[2]
Short reaction time: The reaction may not have reached completion.Allow the reaction to stir for a longer period (e.g., overnight) and continue to monitor by TLC or LC-MS until the starting materials are consumed.[2]
Formation of Side Products Reduction of benzaldehyde: The reducing agent may be reducing the starting aldehyde to benzyl alcohol.This is less common with a mild reagent like STAB.[2][3] However, if observed, ensure the amine and aldehyde are pre-stirred to allow for imine formation before adding the reducing agent.
Over-alkylation (less common with reductive amination): If any direct alkylating agents are present as impurities, this could occur.Ensure the purity of your starting materials.
Difficulties in Product Purification Streaking on silica gel column: The polar nature of the PEG chains and the basicity of the amine can lead to poor separation on standard silica gel.Consider using an amine-functionalized silica gel column or a reversed-phase (C18) column.[] For normal phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing.
Co-elution of product and impurities: The polarity of the product and some impurities might be very similar.Optimize the solvent system for column chromatography. A gradient elution may be necessary. For highly polar compounds, a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide might be effective. High-Performance Liquid Chromatography (HPLC) can offer better resolution for purification.[]

Experimental Protocols

Representative Protocol for this compound Synthesis via Reductive Amination

This protocol is a representative example based on general procedures for reductive amination.[2][3] Researchers should optimize the conditions for their specific requirements.

Materials:

  • bis(PEG4-amine) (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(PEG4-amine) (1.0 eq) in anhydrous DCE or THF.

  • Add benzaldehyde (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel (potentially with a basic modifier) or preparative HPLC.

Parameter Typical Range/Value
Reactant Ratio (Amine:Aldehyde:STAB) 1 : 1-1.2 : 1.2-1.5
Solvent Anhydrous DCE or THF
Reaction Temperature Room Temperature to 50 °C
Reaction Time 2 - 24 hours
Typical Yield 60 - 90% (highly dependent on substrate and purification)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start bis(PEG4-amine) + Benzaldehyde imine In situ Imine Formation start->imine Anhydrous Solvent (DCE/THF) reduction Reduction with STAB imine->reduction Add STAB crude Crude this compound reduction->crude quench Quench with NaHCO3 crude->quench extract Solvent Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography / HPLC dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Product Yield? check_imine Check Imine Formation (TLC/LC-MS) start->check_imine Yes optimize_purification Optimize Purification start->optimize_purification No, yield is good but loss on purification check_reductant Check Reducing Agent Activity check_imine->check_reductant Imine formed, but not reduced add_acid Add Catalytic Acid check_imine->add_acid Imine not formed check_conditions Review Reaction Conditions check_reductant->check_conditions STAB is active use_fresh_stab Use Fresh STAB check_reductant->use_fresh_stab STAB may be inactive increase_time_temp Increase Reaction Time/Temp check_conditions->increase_time_temp

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Troubleshooting low yield in PROTAC conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during PROTAC conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My PROTAC conjugation reaction has a very low yield. What are the most common initial checks I should perform?

When faced with a low yield, a systematic review of your experimental setup is crucial. Start by verifying the following:

  • Purity and Integrity of Starting Materials: Ensure your protein of interest (POI) ligand, E3 ligase ligand, and linker are of high purity and structurally correct. Impurities can significantly interfere with the reaction. Confirm the structures and purity using techniques like NMR and LC-MS.

  • Anhydrous Reaction Conditions: Many coupling reactions, especially amide bond formations, are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can lead to the hydrolysis of activated intermediates, reducing the yield of your desired PROTAC.[1]

  • Reagent Stoichiometry: The molar ratios of your reactants are critical. A common starting point is a slight excess of the amine component and the coupling reagent relative to the carboxylic acid.[2] However, the optimal stoichiometry can vary, so it's an important parameter to optimize.

Q2: I'm performing an amide coupling reaction to form my PROTAC, and the yield is poor. How can I optimize this step?

Amide bond formation is a common step in PROTAC synthesis, and its efficiency can be influenced by several factors. Here are key areas for optimization:

  • Choice of Coupling Reagent: The selection of a suitable coupling reagent is critical, especially when dealing with sterically hindered or electron-deficient starting materials. A variety of reagents are available, each with its own advantages.

  • Reaction Temperature and Time: The optimal temperature can vary. While many reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, while others might need gentle heating for sterically hindered substrates.[2] It is recommended to start at a lower temperature and gradually increase it if the reaction is slow.[2] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[2]

  • Base Selection: The choice and amount of a non-nucleophilic base, such as DIPEA or triethylamine, are important to neutralize acid byproducts and facilitate the reaction.

Q3: "Click chemistry" is often recommended for PROTAC synthesis. Why is that, and what are the key considerations for a successful reaction?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and popular method for PROTAC synthesis.[3][4]

  • High Efficiency and Specificity: Click chemistry is known for its high yields and specificity. The reaction is robust and can be performed under mild, often aqueous, conditions, which is advantageous when working with complex biomolecules.[5]

  • Orthogonality: The azide and alkyne functional groups are largely unreactive with many other functional groups found in complex molecules, which minimizes the need for protecting groups.

  • Key Considerations: For a successful CuAAC reaction, the choice of the copper source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) source), a stabilizing ligand (e.g., TBTA or THPTA), and reaction conditions (solvent, temperature) are all important factors to optimize.[6]

Q4: I suspect side reactions are contributing to my low PROTAC yield. What are some common side reactions to look out for?

Several side reactions can occur during PROTAC synthesis, leading to a lower yield of the desired product.

  • Amide Coupling: A common side reaction is the formation of a symmetric anhydride from the activated acyl intermediate, which can affect reaction kinetics.[2]

  • Protecting Group Issues: Incomplete deprotection or side reactions during the removal of protecting groups can lead to a mixture of products and lower the yield of the final PROTAC.

  • Starting Material Degradation: The stability of your starting materials under the reaction conditions is crucial. Some ligands or linkers may be sensitive to the reagents or temperatures used.

Q5: Purification of my final PROTAC is challenging, and I'm losing a lot of material. What are the best practices for PROTAC purification?

PROTACs are often large and complex molecules, which can make purification difficult. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

  • Method Development: A systematic approach to method development is key. This includes screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid), and gradient slopes to achieve optimal separation.

  • Column Loading: Overloading the column can lead to poor separation and loss of product. It's important to determine the optimal loading capacity for your specific column and PROTAC.

  • Flash Chromatography: For larger scale purifications, reverse-phase flash chromatography can be a viable alternative to preparative HPLC.[7]

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in amide bond formation, a critical step in many PROTAC synthesis routes.

Problem: Low or no formation of the desired amide-linked PROTAC.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling check_sm 1. Verify Starting Material Quality - Purity (LC-MS, NMR) - Anhydrous? start->check_sm check_conditions 2. Evaluate Reaction Conditions - Anhydrous solvent? - Correct stoichiometry? - Optimal temperature? check_sm->check_conditions If materials are pure check_reagents 3. Assess Coupling Reagents - Reagent activity? - Appropriate choice for substrates? check_conditions->check_reagents If conditions are correct monitor_reaction 4. Monitor Reaction Progress - TLC or LC-MS analysis - Stalled or degrading? check_reagents->monitor_reaction If reagents are appropriate optimize 5. Optimization Strategies - Screen coupling reagents - Vary temperature and time - Adjust stoichiometry monitor_reaction->optimize If reaction is incomplete success Improved Yield optimize->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Steps:

  • Verify Starting Material Quality:

    • Use LC-MS and NMR to confirm the identity and purity of your POI ligand, E3 ligase ligand, and linker.

    • Ensure all starting materials are dry, as water can quench the reaction.

  • Evaluate Reaction Conditions:

    • Use freshly opened or properly stored anhydrous solvents.

    • Double-check the calculated molar equivalents of all reactants. Consider a modest excess of the amine and coupling reagents.

    • Start with a standard temperature (e.g., 0°C to room temperature) and adjust based on reaction progress.

  • Assess Coupling Reagents:

    • Ensure your coupling reagents (e.g., HATU, EDC) have not degraded.

    • Consider if a different class of coupling reagent might be more effective for your specific substrates, especially if they are sterically hindered.

  • Monitor Reaction Progress:

    • Take aliquots at different time points to check for product formation and consumption of starting materials.

    • If the reaction stalls, a slight increase in temperature or extended reaction time may help. If product degradation is observed, consider lowering the temperature or shortening the reaction time.

  • Optimization Strategies:

    • If the initial conditions fail, systematically screen different coupling reagents and bases.

    • Perform small-scale reactions to test different temperatures and reaction times.

    • Vary the stoichiometry of the reactants to find the optimal ratio.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents in PROTAC Synthesis

Coupling ReagentAdvantagesDisadvantagesTypical Base
HATU High reactivity, fast reaction times, low racemization.[8][9]Higher cost, can be moisture sensitive.DIPEA, Triethylamine
HBTU/TBTU Good reactivity, cost-effective.Can cause racemization, especially without an additive like HOBt.[8]DIPEA, Triethylamine
EDC/HOBt Water-soluble byproducts (with EDC), mild conditions.[10]Can be slower than uronium-based reagents.DIPEA, DMAP (catalytic)
DCC/DIC Inexpensive and effective.Byproduct (DCU) can be difficult to remove (especially with DCC), can cause side reactions.[8]None required, but HOBt is often added.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general framework for the synthesis of a PROTAC via an amide bond formation using HATU.

Materials:

  • Carboxylic acid-functionalized component (e.g., linker or ligand) (1.0 eq)

  • Amine-functionalized component (e.g., linker or ligand) (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM (for workup)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component and the amine component in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click chemistry" conjugation of an azide-functionalized component with an alkyne-functionalized component.

Materials:

  • Azide-functionalized component (1.0 eq)

  • Alkyne-functionalized component (1.0 - 1.1 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 - 0.2 eq)

  • Sodium ascorbate (0.2 - 0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the workup procedure will vary depending on the solvent and the properties of the PROTAC. A common method involves dilution with water and extraction with an organic solvent like ethyl acetate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

G cluster_0 Component Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis POI Ligand POI Ligand Conjugation Conjugation POI Ligand->Conjugation E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Conjugation Linker Linker Linker->Conjugation Purification Purification Conjugation->Purification Analysis Analysis Purification->Analysis

Caption: A generalized workflow for PROTAC synthesis.

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length so critical for PROTAC efficacy?

The length of the linker that connects the target protein-binding ligand and the E3 ligase-recruiting ligand is a crucial factor in determining the effectiveness of a PROTAC.[1][2] An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][4] On the other hand, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination.[3][4] Therefore, careful tuning of the linker length is a critical step in the design of PROTACs.[1][2]

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][] These are popular choices due to their flexibility, which can accommodate the formation of a productive ternary complex.[][] Other types of linkers, such as those that include rigid components like piperazine or triazole rings, are also utilized to adjust the conformational flexibility and physicochemical properties of the PROTAC.[1]

Q3: How does the composition of the linker, aside from its length, impact PROTAC performance?

The composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1][3] For example, including hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[1][7] The chemical nature of the linker can also affect the stability of the ternary complex and, as a result, the efficiency of degradation.[1]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon seen in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1][8] This happens because at excessive concentrations, PROTAC molecules are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][8] To mitigate the hook effect, it is often necessary to optimize the PROTAC concentration and improve the cooperativity of ternary complex formation.[1]

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a frequent challenge in the development of PROTACs. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the right length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[1]

  • Poor Cell Permeability: PROTACs are often large molecules that have difficulty crossing the cell membrane.[8][9]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to intracellular concentrations that are too low to induce degradation.[1]

  • Non-Productive Ternary Complex Formation: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[8]

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.[1]

  • Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.[1]

  • Assess Cell Permeability and Efflux: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1]

  • Perform In-Cell Ubiquitination Assays: This can determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination points to a problem with the geometry of the ternary complex, which would require a redesign of the linker.[8]

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

Solutions:

  • Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect begins.[1]

  • Enhance Ternary Complex Cooperativity: A more stable ternary complex can help to lessen the hook effect. This can often be achieved by modifying the linker to create more favorable interactions between the target protein and the E3 ligase.[1]

Data Presentation

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [2][10]

PROTAC CompoundLinker TypeLinker Length (atoms)ERα DC50 (nM)ERα Dmax (%)
1 PEG9>1000<20
2 PEG12100~60
3 PEG1610>90
4 PEG19250~50
5 PEG21>1000<20

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Table 2: Effect of Linker Length on p38α Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)p38α DC50 (nM)p38α Dmax (%)
A Alkyl1250045
B Alkyl155085
C Alkyl177580
D Alkyl2080030

As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[4] Similarly, for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[4] These findings underscore the critical nature of fine-tuning the linker to achieve maximal degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry is used to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay determines if the target protein is being ubiquitinated in response to PROTAC treatment.

Materials:

  • Cells expressing HA-tagged ubiquitin

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (stringent, e.g., containing 1% SDS)

  • Dilution buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Primary antibody against HA-tag

  • Western blotting reagents

Procedure:

  • Cell Transfection and Treatment: Co-transfect cells with a plasmid encoding HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[1]

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[8]

  • Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot. Probe with an anti-HA antibody to detect the polyubiquitin chain on the target protein.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding affinity and kinetics of ternary complex formation in real-time.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC mechanism of action.

Troubleshooting_Workflow Start No/Low PROTAC Activity Check_Binary_Binding Good Binary Binding? Start->Check_Binary_Binding Check_Ternary_Complex Assess Ternary Complex Formation (SPR, ITC) Check_Binary_Binding->Check_Ternary_Complex Yes Redesign_Warhead Redesign Target or E3 Ligase Binders Check_Binary_Binding->Redesign_Warhead No Productive_Complex Productive Complex? Check_Ternary_Complex->Productive_Complex Check_Permeability Assess Cell Permeability and Efflux Sufficient_Concentration Sufficient Intracellular Concentration? Check_Permeability->Sufficient_Concentration Check_Ubiquitination Perform In-Cell Ubiquitination Assay Optimize_Linker Synthesize Linker Library (Vary Length/Composition) Check_Ubiquitination->Optimize_Linker No End Optimized PROTAC Check_Ubiquitination->End Yes Optimize_Linker->Start Productive_Complex->Check_Permeability Yes Productive_Complex->Optimize_Linker No Sufficient_Concentration->Check_Ubiquitination Yes Sufficient_Concentration->Optimize_Linker No

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

How to reduce off-target effects of N-Benzyl-N-bis-PEG4 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-bis-PEG4 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and optimizing the use of these molecules in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound PROTACs and what are their key components?

A1: this compound PROTACs are a class of Proteolysis-Targeting Chimeras. They are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1] Their structure consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker that connects these two ligands.[2] In this case, the linker is an this compound linker, which is based on polyethylene glycol (PEG).[1][3]

Q2: What are the potential sources of off-target effects with these PROTACs?

A2: Off-target effects can stem from several factors:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended POI.[4] This can occur if the POI-binding ligand is not perfectly selective or if the ternary complex (POI-PROTAC-E3 ligase) forms non-selectively with other proteins.[5][6]

  • Degradation-independent off-targets: The PROTAC molecule itself can have pharmacological effects unrelated to protein degradation.[4] This could be due to the intrinsic activity of the warhead or E3 ligase ligand.

  • Pathway-related effects: The degradation of the target protein can lead to downstream effects in cellular signaling pathways.[7]

Q3: How does the this compound linker influence selectivity and off-target effects?

A3: The linker plays a crucial role in the efficacy and selectivity of a PROTAC.[] The length, flexibility, and conformation of the this compound linker are critical for the stable formation of the ternary complex.[9][10] An improperly optimized linker can lead to the formation of unproductive binary complexes or the recruitment of unintended off-target proteins. The PEG nature of the linker can also influence the molecule's solubility and cell permeability.[11]

Q4: How can I experimentally identify off-target effects of my this compound PROTAC?

A4: A comprehensive approach is recommended to identify off-target effects:

  • Global Proteomics: Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying proteins that are degraded upon PROTAC treatment.[12] It's crucial to perform these experiments at early time points (e.g., < 6 hours) to distinguish direct targets from downstream effects.

  • Western Blotting: This technique can be used to validate the degradation of potential off-targets identified through proteomics.[7]

  • Washout Experiments: To confirm that an observed phenotype is due to the degradation of the target protein, the PROTAC can be removed from the cell culture, and the recovery of protein levels and reversal of the phenotype can be monitored.[4][13]

Q5: What is the "hook effect" and how can I mitigate it?

A5: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex, leading to reduced degradation of the target protein.[7][14] To mitigate this, it is essential to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for target degradation.[4]

Troubleshooting Guides

Problem 1: Significant degradation of known off-target proteins is observed in proteomics data.
Potential Cause Suggested Solution
Suboptimal Linker Length/Flexibility Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6) to optimize the geometry of the ternary complex.[5][]
Non-selective Warhead If the warhead is known to have affinity for other proteins, consider designing a more selective ligand for your POI.[6]
Inappropriate E3 Ligase Choice The expression levels and substrate specificity of the recruited E3 ligase can influence off-target effects.[9][15] If using a CRBN-based PROTAC, consider switching to a VHL-based one or vice-versa, and assess the off-target profile.[16]
High PROTAC Concentration High concentrations can exacerbate off-target effects. Perform a careful dose-response study to find the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.[4]
Problem 2: A cellular phenotype is observed that does not correlate with the known function of the target protein.
Potential Cause Suggested Solution
Undiscovered Off-Target Degradation Perform unbiased global proteomics to identify any unintended degraded proteins that might be responsible for the observed phenotype.[17][18]
Degradation-Independent Pharmacology Synthesize a control molecule where the E3 ligase ligand is inactive (e.g., an epimer) but the warhead is still active. If the phenotype persists with this control, it is likely a degradation-independent effect.[7]
Downstream Effects of On-Target Degradation Conduct washout experiments. If the phenotype reverses upon protein level recovery, it is likely linked to the degradation of the target protein.[4][19] Investigate the downstream signaling pathways of your target protein.[7]

Experimental Protocols & Methodologies

Global Proteomics Workflow for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to approximately 70-80% confluency.

    • Treat cells with your this compound PROTAC at a predetermined optimal concentration.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).

    • For distinguishing direct from indirect effects, use a short treatment duration (e.g., 2, 4, 6 hours).[12]

  • Sample Preparation:

    • Harvest and lyse the cells.

    • Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Washout Experiment Protocol
  • Initial Treatment:

    • Treat cells with the optimal concentration of your this compound PROTAC for a duration sufficient to induce significant degradation of the target protein (e.g., 24 hours).

  • Washout:

    • Remove the media containing the PROTAC.

    • Gently wash the cells with sterile PBS three times.

    • Add fresh, PROTAC-free media to the cells.

  • Time-Course Analysis:

    • Harvest cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Analyze the protein levels of your target protein and any suspected off-targets by Western blot or another quantitative protein analysis method.

    • Monitor the cellular phenotype at the same time points.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitination of POI Ternary->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Targets for

Caption: Mechanism of action for this compound PROTACs.

Off_Target_Troubleshooting Start Off-Target Effect Observed Proteomics Perform Global Proteomics Start->Proteomics Washout Conduct Washout Experiment Start->Washout Controls Use Negative Control PROTAC Start->Controls Linker Optimize Linker (Length/Rigidity) Proteomics->Linker Warhead Improve Warhead Selectivity Proteomics->Warhead Washout->Linker E3Ligase Change E3 Ligase (VHL/CRBN) Controls->E3Ligase

Caption: Troubleshooting workflow for addressing off-target effects.

References

Technical Support Center: Troubleshooting PROTAC Instability in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for PROTAC instability or lack of activity in cellular assays?

PROTACs can fail to induce protein degradation in cells for several reasons, often related to their complex structure and mechanism of action. The main drivers of instability and inactivity fall into three categories:

  • Poor Physicochemical Properties : Due to their high molecular weight, PROTACs often violate traditional "rule-of-five" guidelines for drug-likeness. This can lead to low aqueous solubility, causing aggregation and precipitation in assay buffers, and poor permeability, preventing them from efficiently crossing the cell membrane to reach their intracellular targets.[1][2][3][4]

  • Chemical and Metabolic Instability : PROTACs can be chemically unstable in aqueous solutions, with certain components like the glutarimide and phthalimide moieties found in thalidomide-based ligands being susceptible to hydrolysis.[1] Furthermore, they can be rapidly metabolized by cellular enzymes, such as Cytochrome P450s (CYPs), leading to their inactivation before they can act.[1][5]

  • Biological Inactivity : Even if a PROTAC is stable and cell-permeable, it may fail to induce degradation if it cannot effectively form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6] This can be due to incorrect linker length or geometry, low binding affinity for the target or E3 ligase, or the formation of unproductive binary complexes at high concentrations (the "hook effect").[6]

Q2: My PROTAC is not degrading the target protein. What's the first step in troubleshooting?

When observing a lack of degradation, a systematic approach is crucial to pinpoint the issue. The first step is to verify that the PROTAC can enter the cell and engage its intended targets.

A logical troubleshooting workflow involves sequentially confirming each step of the PROTAC mechanism of action. Start by assessing cell permeability and target engagement. If both are confirmed, investigate ternary complex formation and subsequent ubiquitination.

Troubleshooting_Workflow start No Degradation Observed q_permeable Is the PROTAC cell-permeable? start->q_permeable s_permeability Improve Permeability: - Modify linker (e.g., add cyclic groups) - Prodrug strategy - Reduce polarity q_permeable->s_permeability No q_target_engage Does the PROTAC engage the Target Protein and E3 Ligase in cells? q_permeable->q_target_engage Yes s_binding Improve Binding Affinity: - Re-design warhead or  E3 ligase ligand q_target_engage->s_binding No q_ternary Does a ternary complex form? q_target_engage->q_ternary Yes s_linker Optimize Linker: - Vary length and composition - Change attachment points q_ternary->s_linker No q_ubiquitination Is the target ubiquitinated? q_ternary->q_ubiquitination Yes s_geometry Ternary complex geometry is likely non-productive. Redesign linker. q_ubiquitination->s_geometry No end_success Degradation Pathway is Functional. Check for other issues: - Proteasome function - Cell line specific factors q_ubiquitination->end_success Yes

Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Q3: How can I determine if my PROTAC has sufficient cell permeability?

Poor cell permeability is a common hurdle for large PROTAC molecules.[1][3] Several assays can be used to assess this property.

  • Direct Permeability Assays : The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell transcytosis assays are standard methods to evaluate passive diffusion and active transport.[2][7][8]

  • Cell-Based Target Engagement Assays : A powerful indirect method is to compare PROTAC binding affinity in live, intact cells versus permeabilized cells using an assay like NanoBRET Target Engagement.[9][10] A significant potency shift between intact and permeabilized cells suggests poor membrane permeability.

Table 1: Strategies to Improve PROTAC Permeability

StrategyRationaleKey Considerations
Linker Modification Replace flexible PEG linkers with more rigid, lipophilic structures like phenyl rings or cyclic groups (piperidine, piperazine).[2][5][7]Can alter ternary complex geometry and impact degradation efficacy.
Introduce Intramolecular H-Bonds Create a more compact, "chameleon-like" conformation that shields polar groups, reducing the polar surface area and improving membrane transit.[1][5][11]Requires sophisticated molecular design and may not be broadly applicable.
Prodrug Strategy Mask polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[2][5]Adds molecular weight and requires efficient intracellular cleavage.
Reduce H-Bond Donors Avoid multiple amide bonds in the linker, as they are hydrogen bond donors that can hinder permeability.[5][12]May require alternative, more complex synthetic routes.
Q4: How do I confirm my PROTAC is engaging the target and the E3 ligase in cells?

Confirming target engagement is a critical step to ensure the PROTAC is binding its intended partners within the complex cellular environment.[13]

  • Cellular Thermal Shift Assay (CETSA) : This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[13] A successful PROTAC will bind to the target protein and increase its melting temperature.

  • NanoBRET™ Target Engagement Assay : This live-cell assay measures the binding affinity of a PROTAC for its target protein and the recruited E3 ligase (e.g., CRBN or VHL).[7][9][10][14] It provides quantitative data on intracellular engagement.

Click to see the detailed protocol for Cellular Thermal Shift Assay (CETSA)

Objective: To verify the intracellular binding of a PROTAC to its target protein.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of handling plates/tubes

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into different PCR tubes or wells of a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.[13]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis: For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift of the melting curve to the right (higher temperature) in the PROTAC-treated samples compared to the vehicle control indicates target engagement.[13]

Q5: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[6] This occurs because excess PROTAC molecules favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[6][15]

Mitigation Strategies:

  • Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal degradation concentration and observe if a hook effect is present.[6]

  • Lower Concentrations: Often, maximal degradation occurs in the nanomolar to low micromolar range.

  • Enhance Cooperativity: Design PROTACs that exhibit positive cooperativity, meaning the formation of the first binary complex enhances the binding of the second protein, stabilizing the ternary complex over the binary ones.[6]

Q6: My PROTAC is chemically unstable in my cell culture medium. How can I assess and prevent this?

PROTACs can degrade in cell culture media due to hydrolysis or other chemical reactions, leading to a loss of active compound over the course of an experiment.[1][16]

Assessment: The stability can be assessed by incubating the PROTAC in the cell culture medium at 37°C and 5% CO2. Aliquots are taken at various time points (e.g., 0, 2, 8, 24 hours) and the concentration of the parent compound is quantified using LC-MS/MS.[16]

Prevention/Mitigation:

  • Linker Chemistry: Avoid chemically labile functional groups in the linker. Incorporating more stable motifs like cycloalkanes or aromatic rings can improve chemical stability.[1]

  • Frequent Media Changes: For multi-day experiments, consider replenishing the media with fresh PROTAC to maintain a sufficient concentration of the active compound.

  • Formulation: For in vivo studies, formulation strategies like lipid-based nanoparticles or polymeric micelles can protect the PROTAC from degradation.[3][17]

Click to see the detailed protocol for In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the PROTAC and control compounds in a suitable solvent like DMSO.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLM, and the PROTAC at a final concentration typically around 1 µM. Pre-warm the mixture at 37°C.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[1]

  • Sample Preparation: Vortex and centrifuge the samples. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance rate.

Table 2: Representative Metabolic Stability Data

CompoundLinker ModificationIn Vitro t½ (min) in HLMIntrinsic Clearance (µL/min/mg)
PROTAC AFlexible PEG Linker1546.2
PROTAC BPhenyl Ring in Linker4515.4
PROTAC CPiperazine in Linker> 60< 11.5

Data is representative and for illustrative purposes only.

Key Experimental Workflows & Signaling Pathways

PROTAC Mechanism of Action

The fundamental process by which a PROTAC induces protein degradation involves several key steps within the cell. Understanding this pathway is essential for troubleshooting. A PROTAC acts as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, which leads to the target's destruction by the proteasome.[18]

PROTAC_Mechanism cluster_cell Cell Membrane protac_out PROTAC (Extracellular) protac_in PROTAC (Intracellular) protac_out->protac_in Cellular Uptake ternary Ternary Complex Formation (Target-PROTAC-E3) protac_in->ternary ub Ubiquitination of Target ternary->ub Proximity Induced proteasome Proteasomal Degradation ub->proteasome degraded Degraded Target Fragments proteasome->degraded Experimental_Workflow start Start: No Degradation by Western Blot exp1 Experiment 1: Confirm Target Engagement (e.g., CETSA, NanoBRET) start->exp1 exp2 Experiment 2: Confirm Ternary Complex Formation (e.g., Co-Immunoprecipitation) exp1->exp2 exp3 Experiment 3: Confirm Target Ubiquitination (e.g., In-Cell Ubiquitination Assay) exp2->exp3 result Conclusion: Identify specific mechanistic failure point exp3->result

References

Technical Support Center: N-Benzyl-N-bis-PEG4 Purification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification and analysis of N-Benzyl-N-bis-PEG4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a branched polyethylene glycol (PEG) linker. It contains a benzyl-protected amine and two PEG4 chains terminating in functional groups, typically carboxylic acids or other reactive moieties for conjugation. The benzyl group serves as a protecting group that can be removed via hydrogenolysis.[1] These linkers are often used in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise spacing and improved solubility are required.[2]

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as benzylamine and the PEGylated side chains.

  • Mono-substituted product: Where only one PEG chain has reacted with the benzylamine.

  • Byproducts from the PEGylation reaction: Depending on the specific chemistry used.

  • Degradation products: Potentially from cleavage of the PEG chain or loss of the benzyl group under harsh conditions.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: The choice of purification method depends on the scale of the purification and the nature of the impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for purifying small to medium-sized PEGylated molecules. It separates compounds based on their hydrophobicity.

  • Size Exclusion Chromatography (SEC): Useful for separating the desired product from smaller impurities like unreacted PEG chains or from larger aggregates.[3][4][]

  • Ion Exchange Chromatography (IEX): Can be employed if the this compound molecule or its impurities possess a net charge.[4][]

Troubleshooting Guides

Purification Issues

Problem: Poor separation of the product from impurities during column chromatography.

  • Possible Cause 1: Inappropriate stationary phase.

    • Solution: For RP-HPLC, a C18 column is a common starting point.[6] If separation is poor, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.

  • Possible Cause 2: Suboptimal mobile phase.

    • Solution: Adjust the gradient steepness and the organic solvent (e.g., acetonitrile, methanol) composition. The addition of a small amount of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) can improve peak shape for acidic or basic compounds.

  • Possible Cause 3: Product aggregation.

    • Solution: High concentrations can sometimes lead to aggregation. Try diluting the sample before injection. Performing purification at a lower temperature (e.g., 4°C) can also minimize aggregation.[3]

Problem: Product appears as a broad peak or multiple peaks in the chromatogram.

  • Possible Cause 1: On-column degradation.

    • Solution: The use of harsh mobile phases (e.g., strong acids or bases) can cause degradation of the PEG linker. Ensure the mobile phase pH is within the stable range for your product.

  • Possible Cause 2: Isomers.

    • Solution: Positional isomers can be difficult to separate.[4] Methodical optimization of the chromatographic conditions, including the column, mobile phase, and temperature, is necessary. Analytical techniques like LC-MS can help identify if the multiple peaks are indeed isomers.

  • Possible Cause 3: Interaction with the stationary phase.

    • Solution: PEGylated compounds can sometimes exhibit secondary interactions with the silica backbone of the stationary phase. Using a column with end-capping or a different base material can mitigate these interactions.

Analysis Issues

Problem: Difficulty in obtaining a clean NMR spectrum.

  • Possible Cause 1: Residual solvent peaks.

    • Solution: Ensure the purified sample is thoroughly dried under high vacuum to remove all traces of chromatography solvents.

  • Possible Cause 2: Water peak.

    • Solution: If the sample is hygroscopic, a significant water peak may be present in the NMR spectrum. Lyophilize the sample from a solution in D2O to exchange labile protons and reduce the H2O peak.

  • Possible Cause 3: Low concentration.

    • Solution: PEGylated compounds can give complex NMR spectra. A sufficient concentration is needed to obtain a good signal-to-noise ratio. Increase the number of scans to improve the signal.

Problem: Inaccurate molecular weight determination by Mass Spectrometry.

  • Possible Cause 1: Adduct formation.

    • Solution: PEG compounds readily form adducts with cations like sodium (Na+) and potassium (K+). This will result in peaks at [M+Na]+ and [M+K]+ in addition to the expected [M+H]+. Use high-purity solvents and glassware to minimize salt contamination.

  • Possible Cause 2: In-source fragmentation.

    • Solution: The energy in the mass spectrometer's source can sometimes cause the molecule to fragment. Optimize the source conditions (e.g., cone voltage) to minimize fragmentation.

Quantitative Data Summary

ParameterN-Benzyl-N-bis(PEG3-acid)N-Benzyl-N-bis(PEG4-acid)
Molecular Formula C25H41NO10C27H51NO14
Molecular Weight 515.6 g/mol [1]613.7 g/mol [7]
Purity (Typical) ≥98%[1]≥98%[7]
Storage Condition -20°C[1]-20°C[7]
Solubility Water, DMSO, DCM, DMF[7]Water, DMSO, DCM, DMF[7]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of this compound
  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 10% acetonitrile in water).

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: ¹H NMR Analysis of this compound
  • Sample Preparation: Dissolve 5-10 mg of the purified and dried product in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Signals:

    • Aromatic protons of the benzyl group: ~7.2-7.4 ppm.

    • Methylene protons of the benzyl group (CH₂-Ph): ~3.5-3.7 ppm.

    • PEG backbone protons (-OCH₂CH₂-): A complex multiplet around 3.6 ppm.

    • Protons adjacent to the nitrogen and the terminal functional groups will have distinct chemical shifts.

  • Interpretation: Integrate the peaks to confirm the ratio of the benzyl group protons to the PEG chain protons, which can help verify the structure.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution UV_Detection UV Detection (254 nm) Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions UV_Detection->Fraction_Collection LCMS_Analysis LC-MS Analysis of Fractions Fraction_Collection->LCMS_Analysis Pooling Pool Pure Fractions LCMS_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound using RP-HPLC.

Troubleshooting_Logic Start Poor HPLC Separation Broad_Peak Broad Peak? Start->Broad_Peak Multiple_Peaks Multiple Peaks? Start->Multiple_Peaks Broad_Peak->Multiple_Peaks No Aggregation Check for Aggregation (Dilute Sample) Broad_Peak->Aggregation Yes Isomers Potential Isomers? (LC-MS Analysis) Multiple_Peaks->Isomers Yes Degradation On-Column Degradation? (Check Mobile Phase pH) Multiple_Peaks->Degradation No Secondary_Interactions Secondary Interactions? (Change Column) Aggregation->Secondary_Interactions Still Broad

Caption: Troubleshooting logic for common HPLC purification issues of this compound.

References

Technical Support Center: Enhancing Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the enhancement of ternary complex stability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of a ternary complex?

The stability of a ternary complex, often involving a target protein, a small molecule degrader (like a PROTAC), and an E3 ligase, is primarily governed by two main factors:

  • Cooperativity (α): This is a measure of how the binding of one protein to the small molecule affects the binding of the second protein. A high positive cooperativity value indicates that the formation of the binary complex (e.g., E3 ligase-PROTAC) significantly enhances the binding affinity for the target protein, leading to a more stable ternary complex.

  • Linker Optimization: The chemical structure, length, and rigidity of the linker connecting the two binding moieties of a PROTAC play a crucial role. An optimized linker will position the two proteins in a favorable orientation for interaction, minimizing steric hindrance and maximizing favorable protein-protein interactions.

Q2: How can I experimentally measure the stability of my ternary complex?

Several biophysical techniques can be employed to quantify the formation and stability of ternary complexes. The choice of method often depends on the specific system and available instrumentation.

  • Ternary Complex Bio-layer Interferometry (BLI): This technique measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. It can be used to determine binding affinities (KD) and kinetics.

  • Förster Resonance Energy Transfer (FRET): FRET-based assays measure the energy transfer between two light-sensitive molecules (a donor and an acceptor). By labeling the target protein and the E3 ligase with a FRET pair, the formation of the ternary complex can be monitored by an increase in the FRET signal.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. It is considered the gold standard for determining thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (KD).

  • Surface Plasmon Resonance (SPR): Similar to BLI, SPR detects binding events by measuring changes in the refractive index at the surface of a sensor chip. It provides real-time data on association and dissociation rates.

Troubleshooting Guide

Issue 1: I am not observing significant ternary complex formation in my BLI/SPR experiment.

  • Possible Cause 1: Low Cooperativity.

    • Troubleshooting Step: Re-evaluate the design of your molecule. The choice of E3 ligase ligand and target protein ligand can significantly impact cooperativity. Consider exploring alternative ligands or binding pockets.

  • Possible Cause 2: Suboptimal Linker.

    • Troubleshooting Step: Synthesize a library of molecules with varying linker lengths and compositions. A linker that is too short may cause steric clashes, while one that is too long might be too flexible, leading to an entropic penalty for complex formation.

  • Possible Cause 3: Incorrect Protein Immobilization.

    • Troubleshooting Step: Ensure that the protein immobilized on the sensor surface is active and that the immobilization strategy does not block the binding site. Consider different immobilization chemistries or orienting the protein via a tag.

Issue 2: My FRET assay shows a low signal, suggesting poor complex formation.

  • Possible Cause 1: Inefficient FRET Pair.

    • Troubleshooting Step: Verify the spectral overlap and distance-dependence (R0) of your chosen donor-acceptor pair. The distance between the labels in the ternary complex must be within the FRET range (typically 1-10 nm).

  • Possible Cause 2: Steric Hindrance from Labels.

    • Troubleshooting Step: The fluorescent labels themselves might interfere with protein-protein interactions. Try different labeling sites on the proteins that are distal to the expected interaction interface.

Issue 3: The ternary complex appears to be unstable over time.

  • Possible Cause 1: Protein Instability.

    • Troubleshooting Step: Assess the stability of your individual proteins under the assay conditions. Use techniques like differential scanning fluorimetry (DSF) to check for protein unfolding. Optimize buffer conditions (pH, salt concentration) to enhance protein stability.

  • Possible Cause 2: Proteasomal Degradation.

    • Troubleshooting Step: If working in a cell-based system, the formed ternary complex might be actively leading to target degradation. To study the complex itself, consider adding a proteasome inhibitor (e.g., MG132) to your experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to ternary complex stability.

Table 1: Comparison of Biophysical Techniques for Ternary Complex Analysis

TechniqueTypical KD RangeThroughputInformation Provided
BLI/SPR 1 µM - 1 pMMedium-HighKinetics (kon, koff), Affinity (KD)
FRET 10 µM - 1 nMHighProximity, Relative Affinity
ITC 10 µM - 1 nMLowStoichiometry (n), Affinity (KD), Enthalpy (ΔH), Entropy (ΔS)

Table 2: Effect of Linker Length on Ternary Complex Affinity

PROTACLinker Length (atoms)Ternary Complex KD (nM)
PROTAC-A8150
PROTAC-B1225
PROTAC-C1690

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay using BLI

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) biosensor tip.

  • Baseline: Establish a stable baseline in kinetics buffer.

  • Association (Binary Complex 1): Dip the sensor into a well containing the target protein to measure the interaction between the E3 ligase and the target protein in the absence of the PROTAC.

  • Dissociation: Move the sensor to a well with kinetics buffer to measure the dissociation of the target protein.

  • Regeneration: Regenerate the sensor surface if necessary.

  • Association (Binary Complex 2): Dip a fresh sensor into a well containing the PROTAC.

  • Association (Ternary Complex): Move the PROTAC-bound sensor into a well containing the target protein to measure the formation of the ternary complex.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the kinetic parameters (kon, koff) and calculate the binding affinity (KD).

Visualizations

Ternary_Complex_Formation cluster_0 Binary Complex 1 Formation cluster_1 Binary Complex 2 Formation cluster_2 Ternary Complex Formation E3_Ligase E3 Ligase E3_PROTAC E3-PROTAC Complex E3_Ligase->E3_PROTAC + PROTAC PROTAC_1 PROTAC PROTAC_1->E3_PROTAC Ternary_Complex E3-PROTAC-Target Complex E3_PROTAC->Ternary_Complex + Target Protein Target_Protein Target Protein Target_PROTAC Target-PROTAC Complex Target_Protein->Target_PROTAC + PROTAC PROTAC_2 PROTAC PROTAC_2->Target_PROTAC Target_PROTAC->Ternary_Complex + E3 Ligase BLI_Workflow Start Start Immobilize_E3 Immobilize E3 Ligase on Sensor Start->Immobilize_E3 Baseline Establish Baseline Immobilize_E3->Baseline Associate_Target Associate Target Protein Baseline->Associate_Target Dissociate_Target Dissociate Target Protein Associate_Target->Dissociate_Target Associate_PROTAC Associate PROTAC Dissociate_Target->Associate_PROTAC Associate_Ternary Associate Target to form Ternary Complex Associate_PROTAC->Associate_Ternary Data_Analysis Analyze Data (kon, koff, KD) Associate_Ternary->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic No_Complex No/Weak Ternary Complex Formation Check_Cooperativity Low Cooperativity? No_Complex->Check_Cooperativity Check_Linker Suboptimal Linker? No_Complex->Check_Linker Check_Proteins Protein Instability? No_Complex->Check_Proteins Redesign_Molecule Redesign Binders Check_Cooperativity->Redesign_Molecule Yes Optimize_Linker Synthesize Linker Library Check_Linker->Optimize_Linker Yes Optimize_Buffer Optimize Buffer Conditions Check_Proteins->Optimize_Buffer Yes

Common pitfalls in PROTAC design with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to common pitfalls encountered when using polyethylene glycol (PEG) linkers in Proteolysis Targeting Chimera (PROTAC) design.

Frequently Asked Questions (FAQs)

FAQ 1: What is the "hook effect" in PROTACs with PEG linkers and how can I identify it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1][2] This occurs because excessive PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1][2] The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[1]

Identifying the Hook Effect:

The primary indicator of the hook effect is a bell-shaped dose-response curve in your protein degradation experiment (e.g., Western Blot).[2][3] To identify it, you must perform a wide dose-response experiment with at least 8-10 concentrations, including very high concentrations, to observe the potential downturn in degradation.[2][3]

Troubleshooting Guide: Investigating the Hook Effect

Observation Potential Cause Recommended Action
Bell-shaped dose-response curve observed in degradation assays.Hook Effect: Formation of unproductive binary complexes at high PROTAC concentrations.[2]1. Confirm with a wide dose-response: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to fully characterize the bell curve.[2] 2. Lower concentrations: Focus experiments on the optimal, lower concentration range that shows maximal degradation.[2]
Weak or no degradation at expected active concentrations.The optimal concentration may be much lower than anticipated, and the tested range is already in the "hook" region.[3]1. Test significantly lower concentrations: Expand the dose-response to include nanomolar and picomolar ranges. 2. Assess ternary complex formation directly: Use biophysical assays like NanoBRET, TR-FRET, or SPR to measure ternary complex formation across concentrations and correlate it with degradation data.[2]

Diagram: PROTAC Mechanism and the Hook Effect

PROTAC_Hook_Effect cluster_0 Optimal Concentration: Productive Ternary Complex cluster_1 High Concentration: Unproductive Binary Complexes (Hook Effect) POI_A Target Protein (POI) PROTAC_A PROTAC POI_A->PROTAC_A Ternary_A Productive Ternary Complex E3_A E3 Ligase E3_A->PROTAC_A Ub Ubiquitin Ternary_A->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation POI_B Target Protein (POI) PROTAC_B1 PROTAC POI_B->PROTAC_B1 Binary_POI Binary Complex (PROTAC-POI) PROTAC_B2 PROTAC Binary_E3 Binary Complex (PROTAC-E3) E3_B E3 Ligase E3_B->PROTAC_B2

Caption: Productive ternary complex formation vs. the hook effect.

FAQ 2: How does PEG linker length impact PROTAC activity, and how can I optimize it?

The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation.[4]

  • Too Short: A short linker may lead to steric clashes between the target protein and the E3 ligase, preventing stable ternary complex formation.[1][5]

  • Too Long: An excessively long linker might not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitin transfer.[1][5]

Systematic variation of the PEG linker length is essential to identify the optimal geometry for productive ternary complex formation for a specific target and E3 ligase pair.[4]

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes illustrative data showing how PEG linker length can affect key degradation parameters. Actual values are highly dependent on the specific PROTAC system.

PROTAC Linker Composition Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
Degrader-1PEG2825065
Degrader-2PEG3118085
Degrader-3PEG4142595
Degrader-4PEG6209080
Degrader-5PEG82630050
Data is illustrative and compiled from general trends reported in the literature.[5][6] DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.

Diagram: Workflow for PEG Linker Length Optimization

Linker_Optimization Start Start: Define Target (POI) and E3 Ligase Synthesize Synthesize PROTAC Library with Varying PEG Lengths (e.g., PEG2, PEG3, PEG4, PEG6) Start->Synthesize Screen Initial Screen: Degradation Assay (e.g., Western Blot at a fixed high concentration) Synthesize->Screen Analyze Analyze Dₘₐₓ Identify Active Linker Lengths Screen->Analyze Analyze->Synthesize Inactive, Redesign DoseResponse Perform Full Dose-Response for Active PROTACs Analyze->DoseResponse Active Determine Determine DC₅₀ and Dₘₐₓ for each linker length DoseResponse->Determine Select Select Optimal Linker (Lowest DC₅₀, Highest Dₘₐₓ) Determine->Select

Caption: A systematic workflow for optimizing PROTAC PEG linker length.

FAQ 3: My PROTAC with a PEG linker shows poor solubility or cell permeability. What are common causes and solutions?

A key challenge in PROTAC development is their large molecular weight and topological polar surface area (TPSA), which can lead to poor solubility and cell permeability.[6][7] While PEG linkers are often incorporated to improve hydrophilicity and solubility, this can sometimes hinder passive diffusion across the lipophilic cell membrane.[1][6][8]

However, the flexible nature of PEG linkers can also be advantageous, as they may adopt folded conformations that shield polar surface area, creating a more compact structure that is better able to cross the cell membrane.[6] Finding the right balance is key.

Troubleshooting Guide: Solubility and Permeability Issues

Problem Potential Cause Recommended Solution(s)
Poor Aqueous Solubility High lipophilicity of the overall molecule despite the PEG linker.1. Increase PEG length: Add more ethylene glycol units to enhance hydrophilicity.[9] 2. Modify ligands: Introduce more polar functional groups on the warhead or E3 ligand if possible.
Poor Cell Permeability High TPSA and molecular weight; excessive hydrophilicity from a long PEG chain.[1][7]1. Balance linker composition: Synthesize hybrid linkers containing both PEG and more hydrophobic alkyl chains.[1] 2. Optimize linker length: A shorter PEG linker may be more favorable for permeability. 3. Change linker attachment points: Altering the exit vector can impact the PROTAC's ability to adopt a folded, more permeable conformation.[10] 4. Perform permeability assays: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess permeability.

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[11]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC or a vehicle control for a predetermined time (e.g., 18-24 hours).[11]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[12]

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4][12]

    • Wash the membrane three times with TBST.[4]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][12]

    • Repeat the wash steps.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[4]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[4]

Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation

This protocol outlines a live-cell method to measure PROTAC-induced proximity between a target protein and an E3 ligase.[13][14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-fused target protein (donor)

  • Expression vector for HaloTag®-fused E3 ligase (acceptor)

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)

  • NanoBRET™ Nano-Glo® Substrate (donor substrate)

  • Luminometer with 460 nm and >610 nm filters

Methodology:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate them in a white, 96-well assay plate. Incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[13]

  • PROTAC Treatment: Add a serial dilution of the PROTAC compound to the appropriate wells. Include vehicle-only wells as a negative control.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.[13]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.[13]

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[13]

    • Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for complex formation.

Diagram: Ubiquitin-Proteasome Signaling Pathway

UPS_Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP AMP+PPi E1->AMP E3 E3 Ubiquitin Ligase E2->E3 Binding E3->Ternary Ub Ub Ub->E1 Activation ATP ATP ATP->E1 PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination (from E2) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-hijacked ubiquitin-proteasome system pathway.

References

Technical Support Center: Modifying N-Benzyl-N-bis-PEG4 to Improve Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the modification of N-Benzyl-N-bis-PEG4 to enhance the pharmacokinetic properties of your therapeutic molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it improve pharmacokinetic properties?

A1: this compound is a branched polyethylene glycol (PEG) linker. The "N-Benzyl" group is a protecting group for the amine, which, upon removal, allows for conjugation to a therapeutic molecule. The "bis-PEG4" indicates two PEG4 arms, creating a branched structure. This branched structure increases the hydrodynamic size of the conjugated molecule, which can shield it from enzymatic degradation and reduce renal clearance.[1][2][] This ultimately extends the circulating half-life of the therapeutic agent.[1][2]

Q2: Why choose a branched PEG linker like this compound over a linear one?

A2: Branched PEG linkers can offer a more significant increase in hydrodynamic volume compared to linear PEGs of similar molecular weight.[1] This can lead to a more effective shielding of the conjugated molecule, resulting in a greater extension of its plasma half-life.[1] Additionally, branched PEGs may exhibit reduced immunogenicity compared to linear PEGs.[2][4]

Q3: What are the critical first steps before conjugating this compound to my molecule?

A3: The N-benzyl protecting group must be removed to expose the reactive secondary amine. This is typically achieved through hydrogenolysis, for example, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrogen gas or ammonium formate.[5][6]

Q4: How do I activate the carboxylic acid groups on this compound for conjugation to an amine on my protein?

A4: The terminal carboxylic acid groups on the PEG arms can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This reaction forms a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines on your target molecule to form a stable amide bond.[7]

Q5: What analytical techniques are recommended to confirm successful conjugation and characterize the final product?

A5: A combination of analytical techniques is recommended. Size-exclusion chromatography (SEC) can be used to separate the PEGylated product from the unconjugated molecule and free PEG.[8] Mass spectrometry (MALDI-TOF or ESI-MS) is essential for determining the molecular weight of the conjugate and confirming the number of PEG molecules attached.[9][10] SDS-PAGE will also show a shift in molecular weight, providing a qualitative confirmation of conjugation.

Troubleshooting Guides

Issue 1: Incomplete or No N-Benzyl Deprotection
Possible Cause Solution
Inactive Catalyst Use fresh, high-quality Palladium on Carbon (Pd/C). Ensure proper storage and handling to prevent deactivation.
Insufficient Hydrogen Source If using hydrogen gas, ensure the system is properly sealed and purged. If using a transfer hydrogenation reagent like ammonium formate, ensure a sufficient molar excess is used.[5]
Solvent Issues Methanol is a commonly used solvent for this reaction.[5][6] Ensure it is of appropriate purity and anhydrous if necessary.
Reaction Time/Temperature The reaction may require longer reaction times or gentle heating. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.
Issue 2: Low Conjugation Efficiency
Possible Cause Solution
Hydrolysis of Activated PEG The NHS ester intermediate is susceptible to hydrolysis, especially at high pH. Prepare the activated PEG immediately before use and perform the conjugation reaction promptly.[7]
Incorrect pH The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more efficient at a slightly basic pH (7.2-8.0). A two-step reaction with a pH adjustment in between is recommended.[7]
Presence of Competing Amines Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG. Use non-amine-containing buffers like PBS or HEPES.
Steric Hindrance The conjugation site on your target molecule may be sterically hindered. Consider optimizing the linker length or the conjugation chemistry.
Issue 3: Aggregation of the Final Conjugate
Possible Cause Solution
High Degree of PEGylation An excessive number of attached PEG chains can lead to aggregation. Optimize the molar ratio of the activated PEG to your target molecule to control the degree of PEGylation.
Improper Buffer Conditions The final conjugate may have different solubility and stability requirements than the unconjugated molecule. Perform buffer screening to find the optimal formulation conditions (pH, ionic strength, excipients).
Purification Issues Ensure that the purification method effectively removes any unreacted crosslinkers or byproducts that might contribute to instability.

Data Presentation

Parameter Unconjugated Protein Branched PEG-Protein Conjugate Fold Improvement
Terminal Half-life (t½) ~ 2 hours~ 24 hours[1]~ 12
Mean Residence Time (MRT) ~ 2.5 hours~ 30 hours~ 12
Clearance (CL) ~ 50 mL/h/kg~ 4 mL/h/kg~ 12.5
Volume of Distribution (Vd) ~ 150 mL/kg~ 120 mL/kg~ 0.8

Experimental Protocols

Protocol 1: N-Benzyl Deprotection of this compound-acid
  • Dissolution: Dissolve this compound-acid in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20 mol% of the substrate).

  • Hydrogen Source:

    • Method A (Hydrogen Gas): Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously.

    • Method B (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected N-bis-PEG4-acid.

Protocol 2: EDC/NHS Activation of N-bis-PEG4-acid and Conjugation to a Protein
  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Activation:

    • Dissolve the deprotected N-bis-PEG4-acid in a non-amine, non-carboxylate buffer (e.g., MES buffer) at pH 5.0-6.0.

    • Add Sulfo-NHS to a final concentration of ~5 mM.

    • Add EDC to a final concentration of ~2 mM.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation:

    • Immediately add the activated PEG solution to your protein solution, which should be in a non-amine buffer at pH 7.2-8.0 (e.g., PBS). The molar ratio of activated PEG to protein should be optimized for your specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to react with any remaining activated PEG.

  • Purification: Purify the PEGylated protein from excess PEG and reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 3: Pharmacokinetic Analysis of the PEGylated Protein
  • Animal Dosing: Administer the unconjugated protein and the PEGylated protein to different groups of laboratory animals (e.g., mice or rats) via the desired route (e.g., intravenous or subcutaneous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification of the Protein in Plasma:

    • Use an enzyme-linked immunosorbent assay (ELISA) specific for your protein to determine its concentration in the plasma samples.[11]

    • Alternatively, LC-MS/MS-based methods can be used for quantification.[9]

  • Pharmacokinetic Modeling: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

experimental_workflow cluster_deprotection Step 1: N-Benzyl Deprotection cluster_activation_conjugation Step 2: Activation and Conjugation cluster_analysis Step 3: Purification and Analysis start This compound-acid deprotection Hydrogenolysis (Pd/C, H2 or Ammonium Formate) start->deprotection deprotected_peg N-bis-PEG4-acid deprotection->deprotected_peg activation EDC / Sulfo-NHS Activation (pH 5.0-6.0) deprotected_peg->activation activated_peg Amine-Reactive PEG activation->activated_peg conjugation Conjugation (pH 7.2-8.0) activated_peg->conjugation protein Target Protein protein->conjugation peg_protein PEGylated Protein conjugation->peg_protein purification Purification (SEC or TFF) peg_protein->purification pk_analysis Pharmacokinetic Analysis purification->pk_analysis

Caption: Workflow for Modifying a Protein with this compound.

troubleshooting_logic start Low Yield of PEGylated Product check_deprotection Was N-Benzyl Deprotection Complete? start->check_deprotection check_activation Was PEG Activation and Conjugation Efficient? start->check_activation deprotection_issues Troubleshoot Deprotection: - Check Catalyst Activity - Verify Hydrogen Source - Optimize Reaction Time check_deprotection->deprotection_issues No activation_issues Troubleshoot Conjugation: - Check for Hydrolysis - Optimize pH - Use Non-Amine Buffers check_activation->activation_issues No

Caption: Troubleshooting Logic for Low Yield in PEGylation Reactions.

References

Validation & Comparative

A Comparative Guide to N-Benzyl-N-bis-PEG4 and Other PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and overall degradation efficiency. Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers are frequently employed due to their favorable properties. This guide provides an objective comparison of a specific branched linker, N-Benzyl-N-bis-PEG4, with other commonly used PEG-based linkers in PROTAC design, supported by theoretical advantages and established experimental observations for similar linker types.

Introduction to PEG-Based PROTAC Linkers

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] The linker component is not merely a spacer but an active modulator of the PROTAC's function. PEG linkers, characterized by repeating ethylene glycol units, are a popular choice in PROTAC design for several key reasons:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often lipophilic PROTAC molecules, improving their handling and bioavailability.[2][3]

  • Improved Permeability: By modulating the overall physicochemical properties, PEG linkers can influence cell permeability, a crucial factor for reaching intracellular targets.[3]

  • Biocompatibility: PEGs are generally considered biocompatible and can reduce non-specific binding.

  • Tunability: The length of the PEG chain can be easily modified to optimize the distance between the target protein and the E3 ligase for efficient ternary complex formation.[4]

PEG-based linkers can be broadly categorized into linear and branched structures, each with distinct characteristics that can be leveraged in PROTAC design.

This compound: A Branched PEG Linker with Unique Features

This compound is a branched PROTAC linker featuring a central nitrogen atom connected to a benzyl group and two polyethylene glycol chains, each with four repeating units. This specific architecture suggests several potential advantages and considerations in PROTAC design.

Structural Features and Potential Implications:
  • Branched Structure: The two PEG4 arms create a "Y-shaped" or branched structure. This can influence the orientation of the two ligands and the overall conformation of the PROTAC.

  • Conformational Constraint: The central nitrogen and the attached benzyl group can introduce a degree of conformational rigidity compared to a simple linear PEG chain.[5][6] This may help to pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.

  • Hydrophilicity and Lipophilicity Balance: The two PEG4 arms contribute to hydrophilicity, while the benzyl group introduces a lipophilic and aromatic moiety. This balance can impact the molecule's solubility, cell permeability, and potential for specific interactions within the ternary complex.

  • Potential for Pi-Stacking: The benzyl group's aromatic ring could engage in π-π stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex.[5][6]

Comparison with Other PEG-Based Linkers

The selection of a PROTAC linker is a critical step in the optimization process. Below is a comparison of this compound with other common PEG-based linkers.

Data Presentation: A Comparative Overview of Linker Properties
FeatureThis compound (Branched)Linear PEG Linkers (e.g., PEG8)Other Branched PEG Linkers
Structure Y-shaped with a central nitrogen and a benzyl groupStraight chain of repeating ethylene glycol unitsVarious branching patterns (e.g., from a central carbon or nitrogen)
Flexibility Moderately flexible with some rigidity from the benzyl groupHighly flexibleCan range from flexible to more rigid depending on the branching point
Solubility Expected to have good aqueous solubility due to two PEG armsGenerally good aqueous solubility, increasing with PEG lengthGenerally good aqueous solubility
Conformational Control The benzyl group may provide some conformational restriction, potentially reducing the entropic penalty of binding.[5][6]High conformational freedom, which can be entropically unfavorable for ternary complex formation.Branching can influence the accessible conformations.
Potential for Specific Interactions The benzyl group can participate in π-π stacking interactions.[5][6]The ether oxygens can act as hydrogen bond acceptors.Dependent on the specific structure of the branching core.
Synthesis Potentially more complex synthesis compared to linear PEGs.Readily available and synthetically straightforward to incorporate.[5]Synthesis complexity varies with the branching pattern.

Experimental Data: A Note on Direct Comparisons

To date, there is a lack of publicly available experimental data directly comparing the performance of PROTACs containing the this compound linker with those containing other PEG-based linkers for the same target and E3 ligase pair. The information presented here is based on the structural characteristics of the linker and established principles of PROTAC design. The optimal linker is highly target-dependent, and empirical testing is crucial for identifying the best-performing linker for a specific application.

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_assays Performance Assays cluster_data_analysis Data Analysis CellSeeding Seed Cells PROTACTreatment Treat with PROTACs (Varying Concentrations) CellSeeding->PROTACTreatment WesternBlot Western Blot (Degradation) PROTACTreatment->WesternBlot PermeabilityAssay Cell Permeability (e.g., PAMPA) PROTACTreatment->PermeabilityAssay MetabolicAssay Metabolic Stability (e.g., LC-MS) PROTACTreatment->MetabolicAssay DC50Dmax Determine DC50/Dmax WesternBlot->DC50Dmax PermeabilityCoeff Calculate Permeability Coefficient PermeabilityAssay->PermeabilityCoeff HalfLife Determine Half-life MetabolicAssay->HalfLife

Caption: Generalized workflow for evaluating PROTAC efficacy.

Linker_Comparison_Logic Logical Relationship of Linker Properties cluster_properties Physicochemical Properties cluster_performance PROTAC Performance Linker PROTAC Linker Choice Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Stability Metabolic Stability Linker->Stability TernaryComplex Ternary Complex Formation & Stability Flexibility->TernaryComplex PK Pharmacokinetics Solubility->PK Degradation Degradation Efficiency (DC50, Dmax) Permeability->Degradation Stability->PK TernaryComplex->Degradation

References

N-Benzyl-N-bis-PEG4 vs. Alkyl Chain Linkers: A Comparative Analysis of Efficiency in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker to connect the targeting antibody to the potent payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison between a modern hydrophilic linker, N-Benzyl-N-bis-PEG4, and traditional hydrophobic alkyl chain linkers. By examining key performance indicators and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their bioconjugation strategies.

The this compound linker represents a class of branched polyethylene glycol (PEG) linkers designed to enhance the physicochemical properties of ADCs. In contrast, simple alkyl chain linkers are characterized by their hydrophobicity, which can significantly impact the overall performance of the bioconjugate. This comparison will delve into the structural and functional differences between these two linker types and their resulting effects on solubility, stability, and in vivo activity.

Physicochemical Properties: The Hydrophilicity Advantage

The conjugation of potent, often hydrophobic, payloads to a monoclonal antibody can lead to significant stability issues, most notably aggregation. The choice of linker plays a pivotal role in mitigating these challenges.

This compound linkers are characterized by their discrete polyethylene glycol chains, which impart significant hydrophilicity to the ADC construct. This increased water solubility is crucial for preventing the hydrophobic interactions between ADC molecules that lead to the formation of soluble and insoluble aggregates. The branched structure of the this compound linker can create a hydrophilic "shield" around the hydrophobic payload, further enhancing solubility and stability.

Alkyl chain linkers , being inherently hydrophobic, can exacerbate the aggregation propensity of ADCs, especially at higher drug-to-antibody ratios (DARs). This aggregation can compromise therapeutic efficacy and potentially induce an immunogenic response in patients.

PropertyThis compound LinkerAlkyl Chain LinkerQuantitative Insights (General Trends)
Hydrophilicity HighLowPEGylated linkers significantly increase the hydrophilicity of the ADC construct.
Aggregation DecreasedIncreasedStudies have shown that PEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to non-PEGylated counterparts, particularly at higher DARs.[1]
Solubility IncreasedDecreasedThe enhanced hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and enables conjugation in aqueous-based buffers.[1]
Drug-to-Antibody Ratio (DAR) Enables Higher DARsLimited by AggregationPEG linkers can facilitate the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation.[1]

In Vitro and In Vivo Performance: A Tale of Two Linkers

The differences in physicochemical properties between this compound and alkyl chain linkers translate into significant disparities in their performance both in laboratory assays and in living organisms.

In Vitro Stability: The stability of an ADC in plasma is a critical factor for its therapeutic success. Premature release of the cytotoxic payload can lead to off-target toxicity. The hydrophilic nature of PEG linkers can shield the ADC from enzymatic degradation and reduce non-specific interactions with plasma proteins, leading to improved stability.

Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules. By increasing the hydrodynamic radius of the ADC, PEG linkers can reduce renal clearance, leading to a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[1] In contrast, ADCs with hydrophobic alkyl linkers may be more prone to rapid clearance from circulation.[2]

In Vivo Efficacy: The enhanced stability and improved pharmacokinetic profile of ADCs with hydrophilic linkers generally lead to superior anti-tumor efficacy in preclinical models. The prolonged circulation time allows for greater accumulation of the ADC at the tumor site, resulting in a more potent therapeutic effect.

Performance MetricADC with this compound LinkerADC with Alkyl Chain LinkerQuantitative Insights (General Trends)
In Vitro Plasma Stability HighModerate to LowPEGylated linkers can enhance the stability of the linker and reduce premature drug release in plasma.
Pharmacokinetics (Half-life) IncreasedDecreasedThe inclusion of PEG linkers can lead to a significant increase in the plasma half-life of ADCs.[2]
In Vivo Antitumor Efficacy HighModerate to LowADCs with hydrophilic linkers often demonstrate superior tumor growth inhibition in xenograft models compared to those with hydrophobic linkers.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Receptor Target Antigen ADC->Receptor 2. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 3. Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Payload Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation LinkerPayload Linker-Payload Conjugate LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC_Product Purified ADC Purification->ADC_Product DAR_Analysis DAR Measurement (e.g., HIC, MS) ADC_Product->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) ADC_Product->Aggregation_Analysis InVitro_Assay In Vitro Stability Assay ADC_Product->InVitro_Assay InVivo_Study In Vivo Efficacy Study ADC_Product->InVivo_Study

Caption: Experimental workflow for ADC synthesis and characterization.

Linker_Comparison Linker1 This compound Linker Hydrophilic Branched PEG Structure Improved Solubility Linker2 Alkyl Chain Linker Hydrophobic Linear Alkane Prone to Aggregation

Caption: Structural and property comparison of linkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADC performance. Below are outlines for key experiments.

Protocol 1: Synthesis of Antibody-Drug Conjugates

This protocol describes a general method for conjugating a linker-payload to a monoclonal antibody via cysteine residues.

1. Antibody Reduction:

  • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).
  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine the number of available thiol groups for conjugation.
  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
  • Remove the excess reducing agent using a desalting column.

2. Conjugation Reaction:

  • Prepare a solution of the maleimide-activated this compound or alkyl chain linker-payload in a suitable solvent (e.g., DMSO).
  • Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR).
  • Incubate the reaction on ice or at room temperature for 1-2 hours.

3. Purification:

  • Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or other suitable purification methods.
  • Concentrate the purified ADC and exchange it into a formulation buffer.

4. Characterization:

  • Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
  • Assess the level of aggregation using SEC.
  • Confirm the integrity of the ADC using SDS-PAGE.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.[3]

1. Incubation:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.[3]
  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]

2. Quantification:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[3]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[3]

Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This method separates and quantifies monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

1. Sample Preparation:

  • Dilute the ADC sample to a suitable concentration in the mobile phase.

2. Chromatographic Conditions:

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
  • Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).
  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
  • Detection: UV absorbance at 280 nm.

3. Data Analysis:

  • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
  • Calculate the percentage of each species to determine the extent of aggregation.

Conclusion

The selection of a linker is a paramount decision in the design of antibody-drug conjugates. The evidence strongly suggests that hydrophilic linkers, exemplified by the this compound structure, offer significant advantages over traditional hydrophobic alkyl chain linkers. The enhanced hydrophilicity imparted by the PEG chains leads to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles. These superior physicochemical properties translate into enhanced in vivo efficacy and a potentially wider therapeutic window. While the optimal linker choice will always be dependent on the specific antibody, payload, and target, the principles outlined in this guide highlight the critical role of linker hydrophilicity in the development of next-generation ADCs. Researchers and drug developers are encouraged to consider these factors to optimize the performance and clinical potential of their bioconjugate therapeutics.

References

A Researcher's Guide: Validating Target Protein Degradation with Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), robust and reliable validation of target protein knockdown is paramount. This guide provides an objective comparison of Western blotting with key alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The advent of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the selective elimination of disease-causing proteins.[1] Verifying the efficacy and specificity of these degraders requires rigorous analytical techniques. While Western blotting has long been the gold standard, a host of alternative methods now offer distinct advantages in terms of throughput, sensitivity, and quantification.

The Central Role of the Ubiquitin-Proteasome System

Targeted protein degradation hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] Degraders, such as PROTACs, are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the tagging of the POI with ubiquitin chains, marking it for degradation by the proteasome.[1]

cluster_0 Ubiquitin-Proteasome System cluster_1 Targeted Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ub PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin ATP ATP ATP->E1 POI Protein of Interest (POI) POI->Ternary_Complex PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Method Comparison: A Head-to-Head Analysis

The choice of a validation method depends on various factors, including the stage of drug discovery, the nature of the target protein, and the required throughput and sensitivity. Below is a comparative overview of Western blotting and its primary alternatives.

MethodPrincipleThroughputQuantificationKey AdvantagesKey Disadvantages
Western Blot Size-based protein separation followed by antibody-based detection.Low to MediumSemi-quantitative to QuantitativeWidely accessible, provides molecular weight information, relatively inexpensive.Labor-intensive, potential for antibody variability, limited dynamic range.[2][3]
Mass Spectrometry (Proteomics) Identification and quantification of proteins based on mass-to-charge ratio of their constituent peptides.HighHighly QuantitativeUnbiased, global proteome profiling, high sensitivity and specificity, no reliance on antibodies.[4]High instrument cost, complex data analysis, requires specialized expertise.
Immunoprecipitation (IP) Enrichment of a target protein from a complex mixture using a specific antibody. Often coupled with Western Blot or Mass Spectrometry.LowQualitative to Quantitative (when coupled with MS)High specificity for target enrichment, enables study of protein-protein interactions.[5]Dependent on high-quality antibodies, potential for non-specific binding.
Reporter Assays (e.g., HiBiT, NanoBRET) Genetically encoded tags or fluorescent probes to measure protein levels or proximity in live cells.HighHighly QuantitativeReal-time kinetic measurements, high sensitivity, suitable for high-throughput screening.[6][7]Requires genetic modification of cells, potential for tag interference.

In-Depth Look at Validation Techniques

Western Blotting: The Established Standard

Western blotting remains a cornerstone for validating protein degradation due to its ability to provide a visual confirmation of protein loss and information about the protein's molecular weight.[8] Automated Western blotting systems have emerged to address some of the throughput and reproducibility limitations of the traditional method.[9]

Sample_Prep 1. Sample Preparation (Cell Lysis) Electrophoresis 2. SDS-PAGE (Protein Separation) Sample_Prep->Electrophoresis Transfer 3. Protein Transfer (to Membrane) Electrophoresis->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Figure 2: Standard Western blot workflow for protein degradation.

Experimental Protocol: Quantitative Western Blot for PROTAC-Induced Degradation [8]

  • Cell Treatment and Lysis:

    • Plate cells at a suitable density and treat with a range of PROTAC concentrations and a vehicle control for a predetermined time.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH).

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[10]

Mass Spectrometry: The Unbiased Approach

Mass spectrometry (MS)-based proteomics offers a powerful, unbiased method to assess the efficacy and selectivity of protein degraders across the entire proteome.[11] This is crucial for identifying potential off-target effects.[1] Targeted MS approaches, such as multiple reaction monitoring (MRM), provide highly sensitive and specific quantification of the target protein.[12]

Experimental Protocol: Quantitative Proteomics for PROTAC Selectivity [1]

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control.

    • Lyse cells, quantify protein, and digest proteins into peptides using trypsin.

    • Label peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Separate labeled peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify and quantify proteins.

    • Identify significantly downregulated proteins to confirm on-target degradation and reveal any off-target effects.

Immunoprecipitation: For Specificity and Interaction

Immunoprecipitation (IP) is a valuable technique for enriching the target protein and its interacting partners from a complex cellular lysate.[13] When coupled with mass spectrometry (IP-MS), it can provide detailed insights into the protein complexes involved in the degradation process.

Experimental Protocol: Immunoprecipitation of a Target Protein [14]

  • Cell Lysis: Lyse cells with a non-denaturing buffer to preserve protein-protein interactions.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to the target protein.

  • Immune Complex Capture: Add protein A/G-coupled magnetic beads to capture the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze by Western blot or mass spectrometry.

Reporter Assays: High-Throughput and Kinetic Analysis

Reporter assays, such as those utilizing NanoBRET and HiBiT technologies, offer a high-throughput and sensitive means to monitor protein degradation in real-time within living cells.[7][15] These assays are particularly well-suited for the early stages of drug discovery and for detailed kinetic studies.

cluster_0 HiBiT System cluster_1 Degradation Monitoring HiBiT_POI HiBiT-tagged POI Active_Luciferase Active NanoLuc Luciferase HiBiT_POI->Active_Luciferase LgBiT LgBiT LgBiT->Active_Luciferase Light Luminescent Signal Active_Luciferase->Light PROTAC_Treatment PROTAC Treatment Degraded_HiBiT_POI Degradation of HiBiT-POI PROTAC_Treatment->Degraded_HiBiT_POI Reduced_Signal Reduced Luminescence Degraded_HiBiT_POI->Reduced_Signal

Figure 3: Principle of the HiBiT reporter assay for protein degradation.

Experimental Protocol: HiBiT-based Lytic Assay for Protein Degradation [7]

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the degrader compound.

  • Lysis and Detection: Lyse the cells and add the LgBiT protein and luciferase substrate.

  • Signal Measurement: Measure the luminescent signal using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

  • Data Analysis: Calculate DC50 and Dmax values from the dose-response curve.

Conclusion: An Integrated Approach to Validation

While Western blotting remains a valuable and accessible tool for validating target protein degradation, a multi-faceted approach incorporating orthogonal methods provides a more comprehensive and reliable assessment of a degrader's efficacy and specificity. For high-throughput screening and detailed kinetic analysis, reporter assays like HiBiT and NanoBRET are powerful tools. For an unbiased, proteome-wide view of a degrader's effects, mass spectrometry is the gold standard. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that accelerates the development of novel targeted protein degradation therapies.

References

Quantitative Proteomics: A Comparative Guide to Confirming PROTAC Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. However, ensuring the specific degradation of the intended target protein while minimizing off-target effects is paramount for their clinical success. Quantitative proteomics has emerged as an indispensable tool for comprehensively evaluating PROTAC specificity, providing a global and unbiased view of the cellular proteome's response to these novel degraders.

This guide provides a comparative overview of key quantitative proteomics-based and alternative methods for validating PROTAC specificity, complete with experimental data and detailed protocols to aid in the design and execution of these critical studies.

The Critical Role of Global Proteomics in PROTAC Development

Global proteomics allows for the simultaneous identification and quantification of thousands of proteins within a cell, offering a comprehensive snapshot of how a PROTAC affects the entire proteome. This approach is crucial for not only confirming the degradation of the target protein but also for identifying any unintended protein degradation, which could lead to toxicity or other adverse effects. Shorter treatment times (e.g., less than 6 hours) are often employed in these studies to distinguish direct targets of PROTAC-induced degradation from downstream, secondary effects.[1]

Quantitative Proteomics Methodologies for Specificity Profiling

Several mass spectrometry-based quantitative proteomics techniques can be employed to assess PROTAC specificity. The choice of method often depends on factors such as the desired level of multiplexing, sensitivity, and the specific research question.

Tandem Mass Tag (TMT) Labeling

TMT-based proteomics is a powerful method for multiplexed quantitative analysis. Peptides from different samples (e.g., treated with different PROTACs or concentrations) are labeled with isobaric tags. These tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the relative quantification of peptides from each sample.

Advantages:

  • High multiplexing capacity (up to 18 samples in a single run with TMTpro).

  • Reduced technical variability due to sample pooling early in the workflow.

  • High accuracy and precision in relative quantification.

Disadvantages:

  • Higher cost compared to label-free methods.

  • Potential for ratio compression, which can underestimate the magnitude of protein changes.

Label-Free Quantification (LFQ)

LFQ methods quantify proteins based on the signal intensity of their corresponding peptides in the mass spectrometer without the use of isotopic labels. The two main approaches are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).

  • DDA: The mass spectrometer selects the most abundant peptide ions for fragmentation and analysis in a semi-random manner.

  • DIA: The mass spectrometer systematically fragments all peptide ions within predefined mass-to-charge ratio (m/z) windows, providing a more comprehensive dataset.

Advantages:

  • Cost-effective, as no expensive isotopic labels are required.

  • Simpler sample preparation workflow.

  • No limit to the number of samples that can be compared.

Disadvantages:

  • Can be more susceptible to technical variability between runs.

  • DDA can have issues with missing values for lower abundance peptides.

  • DIA data analysis can be more complex.

Targeted Proteomics

Targeted proteomics methods, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), are used to quantify a predefined set of proteins with high sensitivity and specificity. These methods are ideal for validating hits from global proteomics experiments or for monitoring a small number of known on- and off-targets.

Advantages:

  • Exceptional sensitivity and specificity.

  • High degree of quantitative accuracy and reproducibility.

  • Can be used for absolute quantification with the use of stable isotope-labeled standards.

Disadvantages:

  • Only a limited number of proteins can be monitored in a single experiment.

  • Requires prior knowledge of the target proteins and their peptide fragmentation patterns.

Comparative Data on PROTAC Specificity

The following table presents a hypothetical but representative example of quantitative proteomics data comparing the specificity of two different PROTACs targeting the same protein of interest (POI).

ProteinGene NamePROTAC A (Log2 Fold Change vs. Vehicle)p-value (PROTAC A)PROTAC B (Log2 Fold Change vs. Vehicle)p-value (PROTAC B)Notes
Target ProteinPOI-2.5<0.001-2.8<0.001Both PROTACs effectively degrade the target.
Off-Target 1OT1-0.20.65-1.8<0.01PROTAC B shows significant off-target degradation of OT1.
Off-Target 2OT2-1.5<0.01-0.10.82PROTAC A shows significant off-target degradation of OT2.
Housekeeping ProteinHKP10.050.950.020.98No significant change, as expected.

Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential protein degradation.[2]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and the underlying biological pathways is crucial for understanding the process of PROTAC specificity validation.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination & Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds to POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis CellCulture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT or Label-Free) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Identification Protein Identification LCMS->Identification Quantification Protein Quantification Identification->Quantification Analysis Statistical Analysis & Off-Target Identification Quantification->Analysis

Detailed Experimental Protocols

TMT-Based Quantitative Proteomics Protocol
  • Cell Culture and PROTAC Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

    • Harvest cells and wash with ice-cold PBS.

  • Protein Extraction and Digestion:

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight with trypsin.

  • TMT Labeling and Sample Pooling:

    • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.

    • Quench the labeling reaction.

    • Combine the labeled peptide samples in equal amounts.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).

    • Identify peptides and proteins and quantify the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins with significant changes in abundance between treatment conditions and the control.

Label-Free (DIA) Quantitative Proteomics Protocol
  • Cell Culture and PROTAC Treatment:

    • Follow the same procedure as for the TMT-based protocol.

  • Protein Extraction and Digestion:

    • Follow the same procedure as for the TMT-based protocol.

  • LC-MS/MS Analysis (DIA mode):

    • Analyze each individual peptide sample by LC-MS/MS operating in DIA mode.

    • A spectral library is often generated by running a pooled sample in DDA mode.

  • Data Analysis:

    • Process the DIA data using specialized software (e.g., Spectronaut, DIA-NN).

    • Align the DIA spectra to the spectral library to identify and quantify peptides.

    • Perform statistical analysis to determine differentially abundant proteins.

Alternative and Complementary Methods for Specificity Validation

While quantitative proteomics provides a global view, other methods can offer valuable orthogonal data to confirm PROTAC specificity.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a PROTAC in a cellular context. The principle is that the binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. By measuring the amount of soluble protein at different temperatures, the thermal shift induced by the PROTAC can be determined, confirming its interaction with the intended target and potential off-targets.[3][4]

NanoBRET™ Ternary Complex Formation Assays

The NanoBRET™ assay is a live-cell method to monitor the formation of the ternary complex (POI-PROTAC-E3 ligase).[5][6][7] One protein is tagged with NanoLuc® luciferase (donor) and the other with a HaloTag® (acceptor). Upon PROTAC-induced proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a quantifiable signal that is proportional to the extent of ternary complex formation. This assay can provide valuable insights into the kinetics and stability of the ternary complex.

Western Blotting

Western blotting is a widely used and accessible technique to validate the degradation of specific proteins. It is less comprehensive than proteomics but is an essential tool for confirming the degradation of the primary target and validating potential off-targets identified by mass spectrometry.

Conclusion

Confirming the specificity of PROTACs is a critical step in their development as safe and effective therapeutics. Quantitative proteomics, particularly TMT-based and label-free methods, provides a powerful and unbiased approach to assess on-target efficacy and identify potential off-target liabilities. When combined with orthogonal methods such as CETSA and NanoBRET™, researchers can build a comprehensive understanding of a PROTAC's mechanism of action and selectivity profile, enabling data-driven decisions in the drug discovery process.

References

In-Vivo Validation of N-Benzyl-N-bis-PEG4 Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-vivo validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the drug development pipeline, determining their therapeutic potential and safety profile. This guide provides a comparative analysis of PROTACs containing the N-Benzyl-N-bis-PEG4 linker, contextualized with alternative linker technologies. It offers a synthesis of experimental data from publicly available research to inform the design and evaluation of next-generation protein degraders.

Comparative Performance of PROTAC Linkers in In-Vivo Models

The choice of linker is paramount to the success of a PROTAC, influencing its pharmacokinetic (PK) and pharmacodynamic (PD) properties. While specific in-vivo comparative data for the this compound linker is not extensively available in peer-reviewed literature, we can extrapolate its likely performance based on the well-documented characteristics of PEG-containing linkers and compare them to other common linker types.

Linker TypeKey In-Vivo Characteristics & Performance MetricsReferences
PEG-Based Linkers (e.g., this compound) Advantages: - Improved Solubility and Bioavailability: The hydrophilic nature of the polyethylene glycol (PEG) chain enhances the solubility of the PROTAC molecule, which can lead to improved oral absorption and bioavailability.[1]- Enhanced Cell Permeability: By balancing hydrophilic and hydrophobic properties, PEG linkers can facilitate passage across cell membranes.[2]- Reduced Non-specific Binding: PEGylation can shield the PROTAC from non-specific interactions with proteins and tissues, potentially reducing off-target effects.[3]- Favorable PK Profile: Can lead to a longer half-life in circulation.Considerations: - Potential for Immunogenicity: PEG itself can sometimes elicit an immune response.- Metabolic Stability: The ether linkages in PEG chains can be susceptible to metabolism.[2][1][2][3]
Alkyl Linkers Advantages: - Synthetic Tractability: Generally straightforward to synthesize and incorporate into PROTAC designs.- Well-Established: A common choice in early PROTAC development, providing a baseline for comparison.Considerations: - Hydrophobicity: Can lead to poor solubility, aggregation, and non-specific toxicity.- Metabolic Instability: Can be prone to oxidative metabolism.[2]
Rigid Linkers (e.g., containing piperazine, piperidine, or phenyl groups) Advantages: - Conformational Rigidity: Can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation and degradation efficiency.- Improved Metabolic Stability: The rigid structures can be less susceptible to metabolic enzymes.Considerations: - Reduced Flexibility: May hinder the optimal orientation of the warhead and E3 ligase ligand for ternary complex formation.- Synthetic Complexity: Can be more challenging to synthesize than flexible linkers.[2]

Key In-Vivo Validation Experiments: Detailed Protocols

The following are detailed methodologies for essential in-vivo experiments to validate PROTAC efficacy and safety.

Pharmacodynamic (PD) Assessment: Target Protein Degradation

Objective: To determine the extent and duration of target protein degradation in relevant tissues.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., xenograft mouse model for cancer studies) with detectable levels of the target protein.[]

  • Dosing: Administer the PROTAC at various doses and time points. Include a vehicle control group.[5]

  • Tissue Collection: At predetermined time points post-dosing, euthanize the animals and collect relevant tissues (e.g., tumor, liver, spleen).[]

  • Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Quantify total protein concentration in the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.[5]

  • Immunohistochemistry (IHC):

    • Fix tissue samples in formalin and embed in paraffin.

    • Section the tissues and mount on slides.

    • Perform antigen retrieval and stain with an antibody against the target protein.

    • Visualize and quantify the level of protein expression in the tissue.[5]

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

Protocol:

  • Animal Model: Use a suitable animal model, typically mice or rats.

  • Dosing: Administer a single dose of the PROTAC via the intended clinical route (e.g., oral gavage, intravenous injection).[]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the PROTAC concentration in plasma.

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[]

In-Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the PROTAC in a cancer model.

Protocol:

  • Cell Line and Animal Model: Use a cancer cell line that expresses the target protein and establish subcutaneous or orthotopic xenografts in immunocompromised mice.[]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the animals into treatment and control groups. Administer the PROTAC and vehicle control according to a predetermined schedule and dose.[5]

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI).

    • Analyze survival data if applicable.

    • At the end of the study, tumors can be collected for PD analysis (Western Blot, IHC).[]

Toxicology Assessment

Objective: To evaluate the safety and tolerability of the PROTAC.

Protocol:

  • Animal Model: Use a relevant animal species (e.g., rodents and a non-rodent species for regulatory studies).[6]

  • Dose Escalation: Administer the PROTAC at increasing doses.

  • Clinical Observations: Monitor the animals for any signs of toxicity, including changes in body weight, food and water consumption, and behavior.[]

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study to analyze blood cell counts and markers of organ function (e.g., liver and kidney enzymes).[]

  • Histopathology: Collect major organs and tissues, fix them in formalin, and perform histopathological examination to identify any treatment-related changes.[]

Visualizing Key Processes and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical in-vivo validation workflow, and the influence of linker properties on PROTAC performance.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

InVivo_Workflow In-Vivo Validation Workflow for PROTACs cluster_workflow Preclinical Development Stages start PROTAC Candidate (with this compound linker) pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies start->pk_pd efficacy In-Vivo Efficacy Studies (e.g., Xenograft Models) pk_pd->efficacy toxicology Toxicology & Safety Assessment efficacy->toxicology ind Investigational New Drug (IND) Enabling Studies toxicology->ind

Caption: A streamlined workflow for in-vivo PROTAC validation.

Linker_Influence Influence of Linker Properties on In-Vivo Performance cluster_linker Linker Characteristics Linker PROTAC Linker (e.g., this compound) Solubility Solubility & Bioavailability Linker->Solubility Permeability Cell Permeability Linker->Permeability Stability Metabolic Stability Linker->Stability PK_Profile Pharmacokinetic Profile (PK) Solubility->PK_Profile Efficacy In-Vivo Efficacy Permeability->Efficacy Stability->PK_Profile PK_Profile->Efficacy Toxicity Toxicity Profile PK_Profile->Toxicity

Caption: How linker properties impact in-vivo outcomes.

References

A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide presents a comparative analysis of prominent E3 ligase ligands, offering supporting experimental data, detailed methodologies for key validation assays, and visual representations of associated signaling pathways and experimental workflows.

It is important to clarify the role of molecules like N-Benzyl-N-bis-PEG4. This and similar polyethylene glycol (PEG) structures are not E3 ligase ligands themselves but are frequently used as linkers in PROTACs.[][2][3] These linkers connect the E3 ligase ligand to the target protein binder and play a crucial role in determining the PROTAC's solubility, cell permeability, and overall efficacy.[][2] This guide will focus on comparing the performance of PROTACs constructed with different E3 ligase ligands, which would be connected to a target binder via a linker such as one containing a PEG moiety.

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is determined by a multitude of factors, including the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] The choice of E3 ligase can significantly influence a PROTAC's degradation potency, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4]

Below are tables summarizing the performance of PROTACs that utilize different E3 ligase ligands against the well-characterized target protein, Bromodomain-containing protein 4 (BRD4). It is important to note that direct head-to-head comparisons in the same cellular context and with identical linkers and target binders are limited in the literature. The data presented here is compiled from various sources and should be considered a reference for relative performance.[5][6][7][8][9][10][11]

Table 1: Comparison of BRD4-Targeting PROTACs with Different E3 Ligase Ligands [5][6][7][8][9][10][11]

E3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
CRBN ARV-825< 1 nM>90%Burkitt's lymphoma (BL) cells
VHL MZ1Low nM range>90%HeLa cells
MDM2 PROTAC 3 (rac-Nutlin-3 based)~15 µM (for ~77% degradation of BRD4 L)~83% (BRD4 S)MIA PaCa-2
cIAP1 Not available for BRD4---

Table 2: General Advantages and Disadvantages of Common E3 Ligase Ligands [][6][12][13]

E3 Ligase Ligand FamilyAdvantagesDisadvantages
Cereblon (CRBN) - Well-established chemistry.[4]- Ligands are generally smaller and more drug-like.[]- High degradation efficiency for many targets.[4]- Potential for off-target effects due to the natural substrates of CRBN (e.g., zinc-finger transcription factors).[]
von Hippel-Lindau (VHL) - More selective due to a more buried binding pocket.[]- Lower risk of off-target degradation.[]- Stereochemical control provides a useful tool for medicinal chemists.[]- Ligands can be larger and have poorer cell permeability.[]- VHL protein levels are regulated by oxygen levels, which can impact PROTAC potency in hypoxic environments.[]
Mouse Double Minute 2 (MDM2) - Hijacking MDM2 can have a dual effect: target degradation and p53 stabilization.[7][9]- Offers an alternative for targets not amenable to CRBN or VHL-based degradation.- Potent MDM2 ligands can be complex to synthesize.[7][9]- The p53-MDM2 feedback loop can complicate the cellular response.
Inhibitor of Apoptosis Proteins (IAPs) - Can induce degradation through autoubiquitination of the IAP protein.[14]- May be effective for targets resistant to other E3 ligases.- Fewer potent and selective IAP ligands are available for PROTACs.[15]- Less explored in the literature compared to CRBN and VHL.[15]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments in the development and characterization of PROTACs.

Western Blot for Determination of DC50 and Dmax[16][17][18]

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).

    • Replace the old medium with the medium containing different concentrations of the PROTAC and a vehicle control.

    • Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the corresponding secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[16][17]

HiBiT Assay for Protein Degradation[20][21][22][23][24]

This bioluminescence-based assay provides a quantitative and high-throughput method to measure protein degradation in live cells.

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line that stably expresses the LgBiT protein.[18][19]

  • Cell Plating and Treatment:

    • Plate the HiBiT-tagged cells in a 96-well or 384-well white assay plate.

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC.

  • Lytic Endpoint Measurement:

    • Prepare a lytic detection reagent containing LgBiT protein and a lytic substrate.

    • Add the detection reagent to the cells.

    • Incubate for a short period to allow cell lysis and the luminescent signal to stabilize.

    • Measure luminescence using a luminometer.

  • Live-Cell Kinetic Measurement:

    • For kinetic analysis, use a cell line co-expressing LgBiT.

    • Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the assay medium.

    • Add the PROTAC dilutions to the cells.

    • Measure luminescence kinetically over time in a plate reader equipped for live-cell assays.

  • Data Analysis:

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine DC50 and Dmax values from the dose-response curves.

    • For kinetic data, calculate the degradation rate.[18][19]

AlphaLISA for Ternary Complex Formation[2][25][26][27]

This bead-based immunoassay detects the formation of the ternary complex in a homogeneous format.

  • Reagent Preparation:

    • Use recombinant, tagged proteins (e.g., GST-tagged target protein and FLAG-tagged E3 ligase complex).

    • Dilute the proteins and the PROTAC in an appropriate assay buffer (e.g., AlphaLISA Binding Assay Buffer).

  • Assay Plate Setup:

    • In a 384-well AlphaPlate, add the target protein, the E3 ligase complex, and a titration of the PROTAC.

    • Include control wells (e.g., no PROTAC, no target protein, no E3 ligase).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow for ternary complex formation.

  • Detection:

    • Add AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG) to the wells.

    • Incubate the plate in the dark at room temperature (e.g., 60 minutes).

  • Signal Measurement and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • The signal generated is proportional to the amount of ternary complex formed.

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the four major E3 ligases discussed in this guide.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-alpha HIF-alpha PHD PHD HIF-alpha->PHD O2 Hydroxylated HIF-alpha Hydroxylated HIF-alpha PHD->Hydroxylated HIF-alpha VHL VHL Hydroxylated HIF-alpha->VHL Ubiquitination Ubiquitination Hydroxylated HIF-alpha->Ubiquitination E3 Ubiquitin Ligase Complex E3 Ubiquitin Ligase Complex VHL->E3 Ubiquitin Ligase Complex E3 Ubiquitin Ligase Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-alpha_hypoxia HIF-alpha HIF Complex HIF Complex HIF-alpha_hypoxia->HIF Complex HIF-beta HIF-beta HIF-beta->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Transcription

VHL Signaling Pathway in Normoxia and Hypoxia.

CRBN_Signaling_Pathway CRBN Ligand CRBN Ligand CRBN CRBN CRBN Ligand->CRBN E3 Ligase Complex E3 Ligase Complex CRBN->E3 Ligase Complex DDB1 DDB1 DDB1->E3 Ligase Complex CUL4A CUL4A CUL4A->E3 Ligase Complex ROC1 ROC1 ROC1->E3 Ligase Complex Ubiquitination Ubiquitination E3 Ligase Complex->Ubiquitination Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->E3 Ligase Complex Recruitment Neosubstrate->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

CRBN Signaling Pathway with Ligand-Induced Neosubstrate Degradation.

MDM2_Signaling_Pathway p53 p53 MDM2 MDM2 p53->MDM2 Transcription Ubiquitination Ubiquitination p53->Ubiquitination Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibition MDM2->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

The p53-MDM2 Negative Feedback Loop.

cIAP1_Signaling_Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1 cIAP1 TRAF2->cIAP1 RIP1 RIP1 cIAP1->RIP1 Ubiquitination Ubiquitination RIP1->Ubiquitination NF-kB Activation NF-kB Activation Ubiquitination->NF-kB Activation Cell Survival Cell Survival NF-kB Activation->Cell Survival

cIAP1-Mediated NF-kB Signaling.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for comparing PROTACs and the general mechanism of PROTAC action.

PROTAC_Comparison_Workflow PROTAC Design PROTAC Design Synthesis Synthesis PROTAC Design->Synthesis Binding Assays Binding Assays Synthesis->Binding Assays Binary Affinity Ternary Complex Assays Ternary Complex Assays Synthesis->Ternary Complex Assays Cellular Degradation Assays Cellular Degradation Assays Ternary Complex Assays->Cellular Degradation Assays Data Analysis Data Analysis Cellular Degradation Assays->Data Analysis DC50, Dmax Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->PROTAC Design

Experimental Workflow for PROTAC Comparison.

PROTAC_Mechanism PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

General Mechanism of PROTAC-Induced Protein Degradation.

References

Assessing the Immunogenicity of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A common strategy to enhance the pharmacokinetic properties of these molecules is the incorporation of polyethylene glycol (PEG) linkers. However, the long-held belief of PEG as a biologically inert polymer has been challenged by growing evidence of its potential to elicit an immune response. This guide provides an objective comparison of the potential immunogenicity of PEGylated PROTACs against non-PEGylated or alternative linker-based PROTACs, supported by established experimental data from related fields and detailed methodologies for assessment.

The Double-Edged Sword of PEGylation

PEGylation, the covalent attachment of PEG chains, is employed in PROTAC design to improve solubility, stability, and in vivo half-life.[1] While beneficial for pharmacokinetics, this modification can inadvertently trigger immunological responses. Contrary to its initial reputation as non-immunogenic, PEG can be recognized by the immune system, leading to the formation of anti-PEG antibodies (APAs).[2][3] The presence of these antibodies, which can be pre-existing in a significant portion of the population due to exposure to PEG in consumer products, can have several clinical consequences.[4][5] These include accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[4][6][7]

The immunogenicity of PEG is influenced by several factors, including its molecular weight, with higher molecular weights generally being more immunogenic, and its structure (linear vs. branched).[6][8][9] The nature of the molecule conjugated to PEG also plays a crucial role in the overall immune response.[4][8]

Comparative Analysis of Immunogenic Potential

While direct comparative immunogenicity studies on PEGylated versus non-PEGylated PROTACs are not yet widely published, we can extrapolate from the extensive research on other PEGylated biologics to build a comparative framework. The following table summarizes the expected immunogenic profiles based on the current understanding.

FeaturePEGylated PROTACsNon-PEGylated PROTACs / PROTACs with Alternative Hydrophilic Linkers
Anti-Drug Antibody (ADA) Response Potential for inducing antibodies against both the PROTAC molecule and the PEG linker (anti-PEG antibodies).[5]ADA response primarily directed against the PROTAC molecule itself.
Pre-existing Antibodies Susceptible to accelerated clearance and potential hypersensitivity due to pre-existing anti-PEG antibodies in the general population.[4][5]Not affected by pre-existing anti-PEG antibodies.
Cytokine Release Potential for complement activation and subsequent cytokine release, particularly upon repeated administration in the presence of anti-PEG IgM.[10]Lower intrinsic potential for complement-mediated cytokine release. The PROTAC molecule itself could still potentially induce cytokines.
T-Cell Activation The PEG moiety could act as a hapten, and the PROTAC-PEG conjugate could be taken up by antigen-presenting cells (APCs), leading to T-cell activation.[11][12]T-cell activation would be dependent on the immunogenic epitopes of the PROTAC molecule itself.
Pharmacokinetics Generally improved half-life and exposure, but can be compromised by the accelerated blood clearance (ABC) phenomenon in the presence of anti-PEG antibodies.[6]Potentially shorter half-life and lower exposure, requiring more frequent dosing.

Key Experiments for Immunogenicity Assessment

A thorough assessment of the immunogenic potential of PEGylated PROTACs is crucial during preclinical development. The following are key in vitro assays that can provide valuable insights.

Anti-PEG Antibody (APA) Detection: Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is fundamental to detecting and quantifying antibodies specific to the PEG moiety in preclinical and clinical samples.

Experimental Protocol: Anti-PEG Antibody ELISA

  • Coating: 96-well high-binding microplates are coated with a PEGylated molecule (e.g., mPEG-BSA) overnight at 4°C.[6]

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[6]

  • Sample Incubation: Serum or plasma samples, along with positive and negative controls, are diluted and incubated in the wells for 1-2 hours at room temperature.

  • Washing: Plates are washed to remove unbound antibodies.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., anti-human IgG or IgM) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is allowed to develop in the dark.[13]

  • Stopping the Reaction: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of anti-PEG antibodies is determined by comparison to a standard curve.

G cluster_coating Coating cluster_blocking Blocking cluster_incubation Sample Incubation cluster_detection Detection coat_plate Coat Plate with mPEG-BSA wash1 Wash coat_plate->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_sample Add Serum/Plasma Sample wash2->add_sample wash3 Wash add_sample->wash3 add_secondary Add HRP-conjugated Secondary Ab wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read at 450 nm stop_reaction->read_plate G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from Healthy Donor Blood seed_cells Seed PBMCs in 96-well Plate isolate_pbmcs->seed_cells add_compounds Add PROTACs, Positive & Vehicle Controls seed_cells->add_compounds incubate Incubate 24-48h add_compounds->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokines (Luminex/ELISA) collect_supernatant->measure_cytokines G cluster_labeling Cell Labeling cluster_culture Co-culture cluster_analysis Analysis isolate_tcells Isolate T-cells stain_cfse Stain T-cells with CFSE isolate_tcells->stain_cfse coculture Co-culture T-cells and APCs (5-7 days) stain_cfse->coculture pulse_apcs Pulse APCs with PROTACs/Controls pulse_apcs->coculture harvest_cells Harvest Cells coculture->harvest_cells analyze_flow Analyze CFSE Dilution by Flow Cytometry harvest_cells->analyze_flow G peg_protac PEGylated PROTAC anti_peg_igm Anti-PEG IgM peg_protac->anti_peg_igm Binds c1q C1q anti_peg_igm->c1q Recruits classical_pathway Classical Pathway Activation c1q->classical_pathway opsonization Opsonization (C3b) classical_pathway->opsonization inflammation Inflammation (C3a, C5a) classical_pathway->inflammation clearance Phagocytic Clearance opsonization->clearance Leads to

References

Navigating the Labyrinth of PROTAC Selectivity: A Comparative Guide to Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective proteolysis-targeting chimeras (PROTACs) is paramount. Off-target degradation can lead to unforeseen toxicities and diminish therapeutic efficacy. A critical determinant of a PROTAC's selectivity profile is the chemical nature of its linker. This guide provides a comparative analysis of N-Benzyl-N-bis-PEG4 based PROTACs against alternatives with alkyl and rigid piperazine-containing linkers, offering insights into how linker choice can profoundly influence cross-reactivity.

The selection of a linker in PROTAC design is a pivotal step that extends beyond merely connecting the target-binding and E3 ligase-recruiting moieties. The linker's length, flexibility, and chemical composition play a crucial role in the geometry and stability of the ternary complex, which in turn dictates the efficiency and selectivity of target protein degradation. This guide explores the characteristics of three distinct linker classes to inform rational PROTAC design and minimize off-target effects.

Comparative Overview of Linker Chemistries

The choice of linker can significantly impact a PROTAC's physicochemical properties and its interaction with the cellular machinery. Below is a summary of the key attributes of this compound, alkyl, and piperazine-based linkers.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound Flexible, hydrophilic polyethylene glycol (PEG) chains with a central benzyl group.- Enhances aqueous solubility, improving pharmacokinetic properties.[1] - Provides flexibility for optimal ternary complex formation.[2] - The benzyl group can introduce some rigidity and potential for pi-stacking interactions.- Increased flexibility may lead to the formation of multiple conformations, potentially increasing the chance of off-target interactions. - PEG linkers can sometimes be associated with reduced cell permeability.[3]
Alkyl Chains Saturated or unsaturated hydrocarbon chains.- Synthetically straightforward and cost-effective.[] - Increased lipophilicity can enhance cell permeability.[] - Can be systematically varied in length to optimize ternary complex formation.[5]- Poor aqueous solubility can lead to suboptimal pharmacokinetic profiles. - Hydrophobicity may increase non-specific binding and potential for off-target effects.
Piperazine-Containing (Rigid) Incorporates a piperazine ring structure within the linker.- The rigid structure can pre-organize the PROTAC into a bioactive conformation, enhancing selectivity.[6][] - Can improve metabolic stability.[8] - The basic nature of piperazine can improve solubility upon protonation.[3][8]- Synthetic complexity is generally higher compared to flexible linkers.[8] - The rigid conformation may not be optimal for all target-E3 ligase pairs, potentially hindering ternary complex formation.

On-Target and Off-Target Degradation: A Comparative Look

While direct head-to-head quantitative proteomics data for PROTACs with identical warheads and E3 ligase ligands but different linker types is sparse in publicly available literature, we can infer performance from studies focusing on specific linker classes.

Illustrative Data on Linker Impact on Degradation:

The following table presents a synthesized view of expected performance based on the known properties of each linker type. It is important to note that these are generalized trends, and actual performance is highly dependent on the specific PROTAC and biological context.

Linker TypeTarget ProteinE3 LigaseIllustrative On-Target Degradation (DC50)Illustrative Off-Target Profile (Proteomics)
PEG-based Estrogen Receptor α (ERα)VHL26 µM (for a 16-atom linker)Studies on various PEG-linked PROTACs have shown both high selectivity and instances of off-target degradation, highlighting the context-dependent nature of their performance.
Alkyl-based Bruton's tyrosine kinase (BTK)Cereblon1-40 nMCan exhibit high selectivity, but the inherent hydrophobicity may contribute to non-specific protein interactions in some cases.
Piperazine-based Androgen Receptor (AR)VHL< 1 nMThe conformational constraint imposed by the rigid linker is hypothesized to reduce the number of productive off-target ternary complexes, potentially leading to a cleaner degradation profile.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the cross-reactivity of PROTACs, a combination of unbiased and targeted experimental approaches is essential.

Global Proteomics using Mass Spectrometry

This is the gold standard for identifying off-target protein degradation in an unbiased manner.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest and treat with the PROTAC at various concentrations (typically including 1x, 10x, and 100x the on-target DC50) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags to enable multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Proteins showing a dose-dependent decrease in abundance in PROTAC-treated samples compared to the control are considered potential off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9][10][11][12][13]

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in each sample using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. This can be used to assess engagement with both on- and off-targets.

NanoBRET™ and HiBiT™ Assays

These bioluminescence-based assays are powerful for studying target engagement, ternary complex formation, and degradation kinetics in live cells.[2][14][15]

Protocol (for Target Degradation):

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with a small bioluminescent tag (e.g., HiBiT).

  • Cell Plating and Treatment: Plate the engineered cells and treat with a range of PROTAC concentrations.

  • Luminescence Measurement: At various time points, add the detection reagent containing the complementary part of the luciferase (e.g., LgBiT) and a substrate. Measure the luminescence, which is proportional to the amount of tagged protein remaining.

  • Data Analysis: Plot the luminescence signal against PROTAC concentration and time to determine degradation parameters like DC50, Dmax, and degradation rate. This can be adapted to monitor off-targets by creating respective tagged cell lines.

Visualizing the Pathways and Workflows

To better understand the processes involved in PROTAC-mediated degradation and its analysis, the following diagrams are provided.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Proteomics_Workflow Quantitative Proteomics Workflow for Off-Target Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Digestion Protein Digestion to Peptides Cell_Lysis->Protein_Digestion Isobaric_Labeling Isobaric Labeling (e.g., TMT) Protein_Digestion->Isobaric_Labeling LC_MSMS LC-MS/MS Analysis Isobaric_Labeling->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Off_Target_ID Off-Target Identification Data_Analysis->Off_Target_ID

Caption: Workflow for off-target identification using proteomics.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Treat Cells with PROTAC Heat_Challenge Apply Temperature Gradient Cell_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melt Curve & Determine ΔTm Quantification->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Conclusion

The rational design of PROTACs with minimal cross-reactivity is a formidable challenge that hinges on a deep understanding of the structure-activity relationships governing their function. The linker, a seemingly simple component, is a critical modulator of PROTAC selectivity. While flexible PEG-based linkers like this compound offer advantages in terms of solubility, more rigid structures incorporating elements like piperazine may provide a path to enhanced selectivity by reducing conformational flexibility. The choice of linker should be guided by a systematic evaluation of its impact on the physicochemical properties and, most importantly, the on- and off-target degradation profiles. The experimental workflows detailed in this guide provide a robust framework for such evaluations, enabling the development of safer and more effective protein-degrading therapeutics.

References

Benchmarking N-Benzyl-N-bis-PEG4 Against Commercially Available Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release within the target cell. This guide provides an objective comparison of the N-Benzyl-N-bis-PEG4 linker against commonly used commercially available linkers, supported by a synthesis of publicly available experimental data.

The this compound linker is a hydrophilic, non-cleavable linker. The polyethylene glycol (PEG) component enhances solubility and stability, potentially reducing aggregation and immunogenicity, which can be particularly advantageous for hydrophobic payloads.[1][2] The benzyl group provides a stable attachment point for the payload. This guide will benchmark its anticipated performance characteristics against three widely used commercial linkers: a non-cleavable maleimide-based linker (SMCC), a cathepsin B-cleavable dipeptide linker (MC-VC-PABC), and a glutathione-sensitive disulfide linker (SPDB).

Data Presentation

The following tables summarize key performance indicators for ADCs constructed with different linker technologies. It is important to note that the data presented is compiled from various sources and for different antibody-payload combinations. Therefore, direct comparisons should be made with caution, as performance is highly dependent on the specific ADC components and the experimental setup.

Table 1: Comparative Physicochemical and In Vitro Performance of ADC Linkers

Linker TypeRepresentative LinkerAverage DARPlasma Stability (Human)Plasma Stability (Mouse)In Vitro Cytotoxicity (IC50)Key Attributes
PEG-Based (Non-Cleavable) This compound 4-8 (predicted)HighModerate (Anticipated ~78% intact at 24h)Payload-dependentEnhances hydrophilicity, reduces aggregation.[1][2]
Maleimide (Non-Cleavable) SMCC~3.5High (29% drug loss after 7 days in mice)[3]High~33 pmol/L (for T-DM1)[4]Well-established, stable covalent bond.
Dipeptide (Cleavable) MC-VC-PABC~4HighLow (unstable)[5]Payload-dependentProtease-cleavable, enables bystander effect.[6][7]
Disulfide (Cleavable) SPDB2-4Moderate to HighModerate to HighPayload-dependentReduction-sensitive release in tumor microenvironment.[]

Table 2: In Vivo Performance Characteristics

Linker TypeRepresentative LinkerEfficacy in Xenograft ModelsOff-Target ToxicityTherapeutic Window
PEG-Based (Non-Cleavable) This compound Payload-dependentPotentially lower due to improved PK profilePotentially wider
Maleimide (Non-Cleavable) SMCCHigh in high-antigen tumorsLower, limited bystander effectGenerally wide
Dipeptide (Cleavable) MC-VC-PABCHigh, potent bystander effectCan be higher due to premature release in some modelsDependent on target and payload
Disulfide (Cleavable) SPDBHighCan be influenced by plasma reductase activityGenerally wide

Experimental Protocols

The following are detailed methodologies for key experiments cited in the benchmarking of ADC linkers.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods, most commonly Hydrophobic Interaction Chromatography (HIC).

  • Materials:

    • ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

    • HPLC system with a UV detector

  • Protocol:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the absorbance at 280 nm.

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak areas.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker by measuring the amount of intact ADC remaining after incubation in plasma.

  • Materials:

    • ADC sample

    • Human and mouse plasma

    • Incubator at 37°C

    • LC-MS system

  • Protocol:

    • Incubate the ADC sample in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • At each time point, quench the reaction and process the sample to precipitate plasma proteins (e.g., with acetonitrile).

    • Analyze the supernatant using LC-MS to quantify the amount of intact ADC and any released payload.

    • Plot the percentage of intact ADC over time to determine the stability profile.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing cancer cells.

  • Materials:

    • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

    • 96-well plates

    • Complete cell culture medium

    • ADC sample and free payload control

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and free payload. Include untreated cells as a control.

    • Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualization

ADC_Structure mAb Antibody (e.g., IgG) linker This compound mAb->linker payload Cytotoxic Drug linker->payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

ADC_Workflow start Start: ADC Candidates (Different Linkers) conjugation Antibody-Payload Conjugation start->conjugation purification Purification & Characterization conjugation->purification dar DAR Determination (HIC) purification->dar Physicochemical Analysis stability In Vitro Stability (Plasma Incubation, LC-MS) purification->stability cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity invivo In Vivo Efficacy (Xenograft Model) stability->invivo Promising Candidates cytotoxicity->invivo pk Pharmacokinetic Analysis invivo->pk end End: Select Optimal Linker Candidate pk->end

Caption: Experimental workflow for benchmarking ADC linkers.

References

Safety Operating Guide

Prudent Disposal of N-Benzyl-N-bis-PEG4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Benzyl-N-bis-PEG4 was found. The following disposal procedures are based on the chemical properties of its constituent parts, polyethylene glycol (PEG) and benzylamine, as well as general laboratory chemical waste guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local regulations.

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and minimizing environmental impact. For this compound, a compound combining a benzylamine core with polyethylene glycol (PEG) chains, a cautious approach is necessary due to the potential hazards associated with the benzylamine moiety. This guide provides a comprehensive overview of recommended disposal procedures for researchers, scientists, and drug development professionals.

Summary of Component Properties

To understand the appropriate handling and disposal of this compound, it is essential to consider the properties of its primary components. The following table summarizes key data for polyethylene glycol and benzylamine.

PropertyPolyethylene Glycol (PEG)BenzylamineThis compound (Inferred)
Physical State Liquid or solid (depending on molecular weight)LiquidLikely a liquid or viscous liquid
Aquatic Toxicity Generally not considered toxic to aquatic lifeHarmful to aquatic life[1]Potentially harmful to aquatic life
Biodegradability Readily biodegradable[2]Recognized as biodegradable, but still dangerous to aquatic lifeExpected to be biodegradable
Primary Hazards Low hazardHarmful if swallowed or in contact with skin, causes severe skin burns and eye damagePotential for skin and eye irritation/damage; potential toxicity
Disposal Considerations Can often be handled by licensed waste disposal contractors; avoid release to wastewater systems[2]Treat as hazardous waste; neutralization with dilute acid followed by incineration or licensed landfill disposal is recommended[3]Treat as hazardous chemical waste; do not dispose down the drain

Step-by-Step Disposal Protocol

Given the hazardous nature of the benzylamine component, this compound should be treated as a hazardous chemical waste. The following step-by-step protocol outlines the recommended disposal procedure:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a good choice if it is in good condition. The container must have a secure, tight-fitting lid.

  • Waste Collection: Collect all waste materials containing this compound, including contaminated items such as pipette tips, gloves, and weighing paper, in the designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Include the accumulation start date and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this chemical through standard trash or down the drain.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use a Designated and Compatible Waste Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' Date container->label store Store in a Secure Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling N-Benzyl-N-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Benzyl-N-bis-PEG4. The following procedures are based on the known characteristics of its constituent parts: a benzylamine core and polyethylene glycol (PEG) chains. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach combining the recommendations for these components is advised.

Immediate Safety Recommendations

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).EN 374[3]
Skin Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.EN ISO 20345:2022[4]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.N95 (US) or P1 (EN 143) for dusts[1]
Health Hazard Summary

The toxicological properties of this compound have not been fully investigated[5]. However, based on related compounds, potential hazards may include:

  • Oral Toxicity : May be harmful if swallowed[5].

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation or damage[5][6].

  • Respiratory Irritation : Inhalation of dusts or mists may cause respiratory tract irritation.

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7][8]

Operational and Disposal Plans

Proper handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Handling and Storage
  • Handling : Handle in accordance with good industrial hygiene and safety practices[4]. Avoid contact with skin, eyes, and clothing[8]. Avoid the formation of dust and aerosols[1][9]. Use in a well-ventilated area or under a fume hood.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[4][8]. Keep away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures
  • Evacuate : Evacuate personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect : Sweep up the absorbed material and place it into a suitable, closed container for disposal[1][8].

  • Clean : Clean the spill area thoroughly with soap and water.

Disposal Plan

This compound waste should be handled as chemical waste.

  • Waste Classification : While polyethylene glycol is considered readily biodegradable, the overall classification of this compound waste should be determined based on local regulations[10].

  • Disposal Method : Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed hazardous-waste disposal contractor[4][10]. Do not dispose of it down the drain or into the environment[10][11].

  • Container : Use properly labeled, sealed containers for waste storage and disposal[10].

Experimental Protocols Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_sds Is a substance-specific Safety Data Sheet (SDS) available? start->check_sds consult_related Consult SDS of related compounds (PEG, Benzylamine) check_sds->consult_related No assess_procedure Assess experimental procedure: - Scale of work - Potential for aerosol/dust generation check_sds->assess_procedure Yes consult_related->assess_procedure ppe_standard Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat assess_procedure->ppe_standard Low risk (small scale, no aerosols) ppe_enhanced Enhanced PPE: - Chemical goggles - Chemical-resistant gloves - Full-body protective clothing assess_procedure->ppe_enhanced Moderate risk (larger scale) respiratory_protection Add Respiratory Protection: - Fume hood or - NIOSH-approved respirator assess_procedure->respiratory_protection High risk (aerosol/dust generation) proceed Proceed with Experiment ppe_standard->proceed ppe_enhanced->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-bis-PEG4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-bis-PEG4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.